molecular formula C21H15BF2N2O3S B606007 BDP TR carboxylic acid

BDP TR carboxylic acid

Cat. No.: B606007
M. Wt: 424.2 g/mol
InChI Key: GBWGJJBJMKBGOS-UHFFFAOYSA-N
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Description

BDP TR is a bright and photostable fluorophore for ROX/Texas red channel. It is moderately hydrophobic, has relatively long lifetime of the excited state, and significant two photon cross section. This carboxylic acid derivative can be used for the labeling of alcohols by Steglich esterification, or in non-conjugated form (non-activated carboxy group can be considered inert for applications that do not require conjugation).

Properties

IUPAC Name

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BF2N2O3S/c23-22(24)25-15(12-16-6-10-19(26(16)22)20-2-1-11-30-20)5-9-18(25)14-3-7-17(8-4-14)29-13-21(27)28/h1-12H,13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGJJBJMKBGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Spectroscopic Profile of BDP TR Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of BDP TR carboxylic acid, a versatile fluorophore with significant applications in biological research. This document details its core photophysical characteristics, provides comprehensive experimental protocols for its characterization and use, and illustrates its application in studying cellular signaling pathways.

Core Spectral and Physicochemical Properties

This compound is a bright and photostable borondipyrromethene dye that serves as an excellent alternative to traditional fluorophores in the ROX (rhodamine X) or Texas Red channel.[1][2] Its moderate hydrophobicity and relatively long excited-state lifetime make it suitable for a variety of fluorescence-based assays.[1][3] The key spectral and physicochemical properties are summarized below.

PropertyValue
Excitation Maximum (λex) 589 nm[1]
Emission Maximum (λem) 616 nm[1]
Molar Extinction Coefficient (ε) 69,000 L·mol-1·cm-1[1]
Fluorescence Quantum Yield (Φ) 0.9[1]
Molecular Weight 424.23 g/mol [1]
Molecular Formula C21H15BF2N2O3S[1]
Solubility Good in DMF and DMSO[1]
Storage Conditions Store at -20°C in the dark; desiccate.[1]

Experimental Protocols

The following protocols provide standardized methods for the characterization and application of this compound.

Determination of Absorption and Emission Spectra

This protocol outlines the procedure for measuring the maximum absorption and emission wavelengths of this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

  • Working Solution Preparation: Prepare a dilute working solution of the dye in the desired buffer (e.g., PBS). The final concentration should result in an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the buffer as a blank to zero the spectrophotometer.

    • Place the cuvette with the this compound working solution in the spectrophotometer.

    • Scan the absorbance from approximately 400 nm to 700 nm.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined absorption maximum (589 nm).

    • Scan the emission intensity across a wavelength range starting approximately 10-20 nm above the excitation wavelength (e.g., 600 nm to 750 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Determination of Molar Extinction Coefficient (ε)

This protocol describes the determination of the molar extinction coefficient using the Beer-Lambert law (A = εcl).

Materials:

  • Accurately weighed this compound

  • High-purity solvent (e.g., DMSO)

  • Volumetric flasks

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution of Known Concentration: Accurately weigh a small amount of this compound and dissolve it in a precise volume of solvent in a volumetric flask to create a stock solution of known molar concentration.

  • Serial Dilutions: Prepare a series of at least five dilutions of the stock solution with known concentrations.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (589 nm) using the spectrophotometer.

  • Data Analysis:

    • Plot a graph of absorbance versus molar concentration.

    • Perform a linear regression on the data points.

    • According to the Beer-Lambert law, the slope of the line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.

Determination of Relative Fluorescence Quantum Yield (Φ)

This protocol employs the comparative method to determine the fluorescence quantum yield relative to a known standard.

Materials:

  • This compound solution

  • A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 1.0)

  • Spectrophotometer

  • Fluorometer

  • Solvent used for both the sample and the standard

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The quantum yield of the this compound (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

Biomolecule Labeling

This compound can be conjugated to biomolecules containing primary amines or alcohols.

A. Labeling of Amines (e.g., Proteins)

This requires activation of the carboxylic acid, typically using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Methodology:

  • Activation of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute in activation buffer. Add EDC and sulfo-NHS to activate the carboxyl group to a more reactive sulfo-NHS ester.

  • Conjugation: Add the activated BDP TR to the biomolecule solution. The primary amines on the biomolecule will react with the sulfo-NHS ester to form a stable amide bond.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove unconjugated dye and byproducts using a size-exclusion chromatography column.

B. Labeling of Alcohols (Steglich Esterification)

Materials:

  • This compound

  • Alcohol-containing molecule

  • N,N′-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

Methodology:

  • Reaction Setup: Dissolve the alcohol-containing molecule, this compound, and a catalytic amount of DMAP in the anhydrous solvent.

  • Coupling: Add DCC or DIC to the solution to facilitate the esterification.

  • Reaction: Stir the reaction at room temperature until completion.

  • Purification: Remove the urea (B33335) byproduct by filtration and purify the labeled product using appropriate chromatographic techniques.

Applications in Elucidating Signaling Pathways

Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying molecular interactions and dynamic processes within cellular signaling pathways. BDP TR, with its brightness and photostability, is well-suited for these applications.

Studying Receptor Tyrosine Kinase (RTK) Signaling

A common application is the labeling of a ligand to study the behavior of its corresponding RTK. This allows for the investigation of key signaling events such as receptor dimerization and internalization upon ligand binding.

Workflow for Tracking RTK Dimerization and Internalization:

  • Ligand Conjugation: A growth factor or other ligand that binds to a specific RTK is covalently labeled with this compound (after activation).

  • Cell Treatment: Live cells expressing the target RTK are treated with the BDP TR-labeled ligand.

  • Fluorescence Microscopy: The cells are imaged over time using a fluorescence microscope.

  • Analysis of Dimerization: Techniques such as Fluorescence Resonance Energy Transfer (FRET), where another fluorophore is on the receptor, or single-molecule tracking can be used to observe the formation of receptor dimers on the cell surface.

  • Analysis of Internalization: The movement of the fluorescent signal from the cell membrane to intracellular vesicles (endosomes) is tracked over time to quantify the rate and extent of receptor-mediated endocytosis.

Diagrams of Workflows

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Biomolecule Conjugation BDP_COOH This compound EDC_NHS EDC / sulfo-NHS BDP_COOH->EDC_NHS Activated_BDP Activated BDP TR-NHS Ester EDC_NHS->Activated_BDP Biomolecule Amine-containing Biomolecule (e.g., Ligand) Activated_BDP->Biomolecule Labeled_Biomolecule BDP TR-Labeled Biomolecule Biomolecule->Labeled_Biomolecule Purification Purification (Size-Exclusion Chromatography) Labeled_Biomolecule->Purification Final_Product Purified BDP TR-Labeled Biomolecule Purification->Final_Product

Workflow for Labeling a Biomolecule with this compound.

signaling_pathway cluster_analysis Data Analysis Start Start: Live Cells Expressing Receptor Tyrosine Kinase (RTK) Add_Ligand Add BDP TR-Labeled Ligand Start->Add_Ligand Incubate Incubate at 37°C Add_Ligand->Incubate Imaging Live-Cell Fluorescence Microscopy Incubate->Imaging Dimerization Analyze Receptor Dimerization (e.g., FRET, Single-Molecule Tracking) Imaging->Dimerization Internalization Track Receptor Internalization (Endosome Formation) Imaging->Internalization Conclusion Quantify RTK Dynamics and Downstream Signaling Events Dimerization->Conclusion Internalization->Conclusion

Workflow for Studying RTK Signaling with a BDP TR-Labeled Ligand.

References

BDP TR Carboxylic Acid: A Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core absorption and emission spectral properties of BDP TR carboxylic acid, a prominent fluorescent dye in the borondipyrromethene class. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for advanced imaging and assay development.

Core Spectroscopic and Physical Properties

This compound is a bright and photostable fluorophore designed for the ROX (Rhodamine X) and Texas Red filter channels.[1] Its chemical structure, incorporating a carboxylic acid functional group, allows for covalent conjugation to biomolecules.[2][3][4] The dye is characterized by its high fluorescence quantum yield and resistance to oxidation, making it a robust alternative to traditional rhodamine dyes.

The key quantitative spectral and physical data for this compound are summarized in the table below for clear and easy comparison.

PropertyValueReference
Absorption Maximum (λabs) 589 nm[1]
Emission Maximum (λem) 616 nm[1]
Molar Extinction Coefficient (ε) 69,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ) 0.9[1]
Molecular Formula C₂₁H₁₅BF₂N₂O₃S[1]
Molecular Weight 424.23 g/mol [1]
Solubility Good in DMF and DMSO[1]

Experimental Protocols

The following sections detail the standardized methodologies for the measurement of the absorption and emission spectra of this compound.

Measurement of UV-Visible Absorption Spectrum

This protocol outlines the procedure for determining the absorption maximum (λabs) and molar extinction coefficient (ε) of this compound.

a. Materials and Equipment:

  • This compound solid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated UV-Visible spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and precision pipettes

b. Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMF or DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent to obtain concentrations within the linear range of the spectrophotometer (typically resulting in absorbance values between 0.1 and 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan (e.g., 300-700 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent (DMF or DMSO) to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat for all dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs) from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot (slope = ε × path length).

Measurement of Fluorescence Emission Spectrum

This protocol describes the steps to determine the fluorescence emission maximum (λem) and the relative quantum yield (Φ).

a. Materials and Equipment:

  • Dilute solutions of this compound (from the absorption protocol, typically with absorbance < 0.1 at the excitation wavelength)

  • A reference fluorescent dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

b. Procedure:

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation wavelength to the absorption maximum of this compound (589 nm). Set the emission scan range (e.g., 600-750 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Reference Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the reference dye at the same excitation wavelength. The absorbance of the reference solution at the excitation wavelength should be similar to that of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem) from the sample's spectrum.

    • The fluorescence quantum yield (Φsample) is calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'ref' refer to the this compound and the reference dye, respectively.

Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

spectral_characterization_workflow cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy prep_abs Prepare Serial Dilutions blank_abs Measure Solvent Blank prep_abs->blank_abs measure_abs Record Absorbance Spectra blank_abs->measure_abs analyze_abs Determine λ_abs and ε measure_abs->analyze_abs prep_em Prepare Dilute Sample & Reference excite Excite at λ_abs prep_em->excite measure_em Record Emission Spectra excite->measure_em analyze_em Determine λ_em and Φ measure_em->analyze_em start This compound start->prep_abs start->prep_em

Workflow for Spectroscopic Characterization

bioconjugation_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis dye This compound activator Add Carbodiimide (e.g., EDC) & NHS dye->activator activated_dye Activated NHS-ester Dye activator->activated_dye reaction Incubate Activated Dye with Biomolecule activated_dye->reaction biomolecule Biomolecule with Primary Amines (e.g., Protein, Peptide) biomolecule->reaction labeled_biomolecule Fluorescently Labeled Biomolecule reaction->labeled_biomolecule purify Purify Conjugate (e.g., Size Exclusion Chromatography) labeled_biomolecule->purify analyze Characterize Degree of Labeling (DOL) (UV-Vis Spectroscopy) purify->analyze final_product Purified Labeled Biomolecule analyze->final_product

Workflow for Biomolecule Labeling

References

BDP TR carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in elucidating complex biological processes. This guide provides a comprehensive overview of BDP TR carboxylic acid, a versatile fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes. Renowned for their exceptional photostability and bright fluorescence, BODIPY dyes are invaluable tools in cellular imaging and biomolecule labeling.

Core Compound Overview

This compound is a derivative of the BDP TR fluorophore, featuring a carboxylic acid functional group. This modification enables its covalent conjugation to a variety of biomolecules, particularly those containing hydroxyl groups, through methods such as Steglich esterification. Its bright red fluorescence, high quantum yield, and resistance to photobleaching make it an excellent choice for demanding applications in fluorescence microscopy and other fluorescence-based assays.[1][2][3]

Chemical Structure

The chemical structure of this compound is provided below, along with its key identifiers.

IUPAC Name: 2-[4-(5,5-difluoro-7-(thiophen-2-yl)-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinin-3-yl)phenoxy]acetic acid[3]

SMILES: F[B-]1(F)--INVALID-LINK--=CC3=CC=C(C4=CC=C(OCC(O)=O)C=C4)N13)=C2C5=CC=CS5[3]

Molecular Formula: C₂₁H₁₅BF₂N₂O₃S[1]

Physicochemical and Fluorescent Properties

The robust performance of this compound stems from its excellent photophysical properties. The tables below summarize the key quantitative data for this fluorophore.

Physicochemical Properties
PropertyValueReference
Molecular Weight 424.23 g/mol [1]
Appearance Dark colored solid[2]
Solubility Good in DMF and DMSO[1]
Purity ≥ 95% (by ¹H NMR and HPLC-MS)[2]
CAS Number 150152-64-0
Fluorescent Properties
PropertyValueReference
Excitation Maximum (λex) 589 nm[1]
Emission Maximum (λem) 616 nm[1]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.9[1]
Correction Factor (CF₂₆₀) 0.15[1]
Correction Factor (CF₂₈₀) 0.19[1]

Photostability and Two-Photon Absorption

A significant feature of this compound is its notable two-photon absorption cross-section.[1][2][3] This property allows for deeper tissue penetration and reduced phototoxicity in two-photon microscopy applications. Although a precise value for the carboxylic acid derivative is not widely published, other BODIPY derivatives have reported two-photon cross-section values ranging from tens to several hundred Goeppert-Mayer (GM) units.

Experimental Protocols

The carboxylic acid group of BDP TR is primarily utilized for conjugation to molecules containing alcohol functionalities via Steglich esterification.

Steglich Esterification for Labeling Alcohols

This protocol outlines the general steps for conjugating this compound to a hydroxyl-containing molecule (R-OH).

Materials:

  • This compound

  • Alcohol-containing molecule (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Argon or Nitrogen atmosphere

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolution: Dissolve this compound and the alcohol-containing molecule in anhydrous DCM under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of DMAP (typically 5-10 mol%) to the solution.

  • Coupling Agent Addition: Add DCC (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the BDP TR-labeled molecule.

Note: The reaction conditions, including stoichiometry and reaction time, may need to be optimized for specific substrates.

Visualizing Experimental and Logical Workflows

Steglich Esterification Workflow

The following diagram illustrates the key steps in the Steglich esterification protocol for labeling an alcohol with this compound.

Steglich_Esterification Steglich Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve BDP TR-COOH and R-OH in Anhydrous DCM add_dmap Add Catalytic DMAP add_dcc Add DCC to Initiate Coupling add_dmap->add_dcc stir Stir at Room Temperature (2-24h) add_dcc->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter to Remove DCU Byproduct monitor->filter purify Purify by Column Chromatography filter->purify product Obtain Pure BDP TR-Ester Conjugate purify->product

Caption: Workflow for the conjugation of this compound to an alcohol via Steglich esterification.

Application in Protein Localization Studies

While specific signaling pathway applications for this compound are not extensively documented, its properties make it an ideal candidate for use as a fluorescent probe in various biological contexts. The following diagram illustrates a conceptual workflow for using a BDP TR-labeled ligand to study the localization of a target protein.

Protein_Localization Protein Localization Using BDP TR-Labeled Ligand cluster_conjugation Probe Synthesis cluster_incubation Cellular Labeling cluster_imaging Data Acquisition & Analysis bdp BDP TR-COOH conjugate Conjugate via Steglich Esterification bdp->conjugate ligand Ligand with -OH group ligand->conjugate incubate Incubate Cells with BDP TR-Ligand conjugate->incubate cells Culture Cells Expressing Target Protein cells->incubate wash Wash to Remove Unbound Probe incubate->wash image Fluorescence Microscopy Imaging wash->image analyze Analyze Protein Localization image->analyze

Caption: Conceptual workflow for studying protein localization using a BDP TR-labeled ligand.

References

Unveiling the Photostability of BDP TR Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence-based applications, the selection of a robust and reliable fluorophore is paramount to the acquisition of high-quality, reproducible data. BDP TR carboxylic acid, a member of the boron-dipyrromethene (BODIPY) family of dyes, has emerged as a prominent fluorescent probe. Renowned for its brightness and high photostability, this compound is spectrally similar to Texas Red, making it a valuable tool for fluorescence microscopy, flow cytometry, and other demanding applications. This in-depth technical guide provides a comprehensive overview of the photostability of this compound, including its photophysical properties, potential photodegradation mechanisms, and standardized protocols for its evaluation. While specific quantitative photostability metrics such as photobleaching quantum yield and half-life are not widely published for this specific compound, this guide leverages data from close analogs and the broader BODIPY class to provide a thorough understanding of its performance.[1]

Core Photophysical and Chemical Properties

This compound is recognized as a bright and photostable fluorophore.[2][3][4] Its excellent photophysical properties are central to its utility in a wide array of research applications. The rigid boron-dipyrromethene core structure minimizes non-radiative decay pathways, leading to exceptionally bright fluorescent signals.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C21H15BF2N2O3S
Molecular Weight 424.23 g/mol
CAS Number 150152-64-0
Appearance Solid
Solubility Good in DMF, DMSO

Data sourced from multiple references.[2]

Table 2: Photophysical Properties of BDP TR Dyes

PropertyValueReference(s)
Excitation Maximum (λex) ~589 nm[1]
Emission Maximum (λem) ~616 nm[1]
Molar Extinction Coefficient (ε) 60,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φf) 0.9[6]

Understanding Photodegradation of BODIPY Dyes

The photostability of a fluorophore is its ability to resist chemical degradation upon exposure to light. While BODIPY dyes, including BDP TR, are known for their superior photostability compared to traditional dyes like fluorescein, they are not immune to photobleaching, particularly under prolonged and intense illumination.[5][7][8] The primary mechanism of photobleaching often involves the reaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then degrade the fluorophore.

Several potential photodegradation pathways have been proposed for the BODIPY core structure. One significant mechanism involves the photooxidation of the dye, which can lead to the cleavage of the BF2 ring, resulting in a loss of fluorescence.

Below is a generalized diagram illustrating a potential photooxidation pathway for a BODIPY core structure.

Caption: A generalized pathway for the photooxidation of the BODIPY core.

Experimental Protocols for Assessing Photostability

To quantitatively assess the photostability of this compound, standardized experimental protocols are essential. The two most common metrics are the photobleaching half-life (t1/2) and the photobleaching quantum yield (Φb).

Protocol 1: Measurement of Photobleaching Half-Life (t1/2)

This protocol outlines the determination of the time it takes for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination.

Materials:

  • This compound solution of known concentration (e.g., 1 µM in a suitable buffer like PBS, pH 7.4).

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Microscope slides and coverslips.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the this compound solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for BDP TR (Excitation: ~589 nm, Emission: ~616 nm).

    • Place the slide on the stage and focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to maintain the same illumination intensity for all comparative experiments.

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample.

    • Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has diminished to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without the dye.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity against time.

    • The time at which the fluorescence intensity drops to 50% is the photobleaching half-life (t1/2). For more precise analysis, fit the decay curve to an exponential decay function.

Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield represents the probability that an excited fluorophore will undergo photochemical destruction. A lower Φb value indicates higher photostability.[9]

Materials:

  • Fluorimeter or a fluorescence microscope with a sensitive detector.

  • Stable light source with a known and constant intensity.

  • Spectrophotometer.

  • Cuvettes or microscope slides.

  • Optically dilute solutions of this compound and a reference standard with a known quantum yield in the same solvent.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of the sample and a reference standard.

  • Initial Measurements: Measure the initial fluorescence intensity (F0) and absorbance of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals.

  • Data Analysis:

    • Determine the photobleaching rate constant (kb) by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e^(-kbt).

    • The photobleaching quantum yield (Φb) can then be calculated using the determined rate constant, the molar extinction coefficient (ε), and the incident light intensity.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships is crucial for planning and executing photostability studies. The following diagrams, created using the DOT language, illustrate a typical workflow for assessing photostability and the logical relationship of factors influencing it.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare BDP TR Carboxylic Acid Solution prep_slide Immobilize Sample on Microscope Slide prep_solution->prep_slide setup_microscope Microscope Setup & Stabilization prep_slide->setup_microscope acquire_images Time-Lapse Image Acquisition setup_microscope->acquire_images measure_intensity Measure Fluorescence Intensity (ROI) acquire_images->measure_intensity background_correction Background Correction measure_intensity->background_correction normalize_data Normalize to Initial Intensity background_correction->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay calculate_metrics Determine t1/2 or Φb plot_decay->calculate_metrics

Caption: A typical experimental workflow for photostability assessment.

logical_relationship cluster_factors Influencing Factors cluster_properties Intrinsic Properties Illumination Illumination Intensity & Wavelength Photostability Overall Photostability (t1/2, Φb) Illumination->Photostability Environment Solvent Polarity & Oxygen Concentration Environment->Photostability Concentration Dye Concentration Concentration->Photostability Structure BODIPY Core Structure Structure->Photostability Quantum_Yield Fluorescence Quantum Yield Quantum_Yield->Photostability

Caption: Factors influencing the photostability of this compound.

Conclusion

This compound stands out as a highly valuable fluorescent probe for advanced research due to its inherent brightness and robust photostability, characteristic of the BODIPY dye family. While specific quantitative photostability data for this particular derivative remains elusive in the current body of scientific literature, the provided photophysical properties, understanding of general BODIPY photodegradation mechanisms, and detailed experimental protocols offer a strong framework for its effective use and evaluation. By employing standardized methods to characterize its photostability under specific experimental conditions, researchers can confidently integrate this compound into their studies, ensuring the generation of reliable and high-quality fluorescence data.

References

BDP TR Carboxylic Acid: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of BDP TR carboxylic acid, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and molar extinction coefficient, alongside standardized protocols for their experimental determination.

Core Photophysical Data

BDP TR (BODIPY-TR) carboxylic acid is a bright, photostable fluorophore with a spectral profile in the red region, making it an excellent alternative to dyes like Texas Red and ROX.[1][2] Its key quantitative characteristics are summarized below for easy reference.

PropertyValueUnits
Molar Extinction Coefficient (ε) 69,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9-
Absorption Maximum (λ_abs) 589nm
Emission Maximum (λ_em) 616nm
Stokes Shift 27nm
Molecular Weight 424.23 g/mol
Molecular Formula C₂₁H₁₅BF₂N₂O₃S-
Solubility Good in DMF and DMSO-

Note: The quantum yield and extinction coefficient values are consistently reported by multiple suppliers.[3][4][5]

Chemical Structure

The structural formula of this compound is presented below. The core structure is a boron-dipyrromethene, which is responsible for its high fluorescence intensity and photostability.[1] The carboxylic acid functional group allows for its conjugation to various biomolecules.[6][7]

BDP_TR_Carboxylic_Acid_Structure cluster_core BODIPY Core cluster_substituents Substituents N1 N C4 N1->C4 N2 N C7 N2->C7 B B B->N1 B->N2 F1 F B->F1 F2 F B->F2 C1 C2 C1->C2 C3 C2->C3 C3->N1 Thiophene Thiophene Ring C3->Thiophene C5 C4->C5 C9 C6 C5->C6 C6->N2 C8 C7->C8 C8->C1 Phenoxyacetic_acid Phenoxyacetic Acid Group C8->Phenoxyacetic_acid C9->C7 Thiophene->C3 Phenoxyacetic_acid->C8 caption Chemical structure of this compound. Extinction_Coefficient_Workflow start Start: Accurately weigh this compound prep_stock Prepare concentrated stock solution in a suitable solvent (e.g., DMSO) start->prep_stock serial_dilute Perform serial dilutions to create a range of concentrations prep_stock->serial_dilute measure_abs Measure absorbance of each dilution at λ_max (589 nm) using a spectrophotometer serial_dilute->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calculate_slope Perform linear regression to find the slope of the line plot_data->calculate_slope end_result Result: Slope = Molar Extinction Coefficient (ε) calculate_slope->end_result Quantum_Yield_Workflow start Start: Select a suitable quantum yield standard prep_solutions Prepare dilute solutions of both sample and standard (Abs < 0.1) start->prep_solutions measure_abs Measure absorbance of both solutions at the excitation wavelength prep_solutions->measure_abs measure_fluor Record fluorescence emission spectra for both solutions under identical conditions prep_solutions->measure_fluor calculate_qy Calculate the quantum yield using the comparative equation measure_abs->calculate_qy integrate_intensity Integrate the area under the emission spectra to get fluorescence intensity measure_fluor->integrate_intensity integrate_intensity->calculate_qy end_result Result: Quantum Yield (Φ) of this compound calculate_qy->end_result Signaling_Application_Pathway cluster_conjugation Bioconjugation cluster_application Cellular Application bdp This compound activation Activation (e.g., NHS ester formation) bdp->activation conjugate BDP TR-Biomolecule Conjugate activation->conjugate biomolecule Biomolecule with primary amine (e.g., Protein) biomolecule->conjugate delivery Delivery to cellular environment conjugate->delivery binding Binding to target delivery->binding excitation Excitation at ~589 nm binding->excitation emission Emission at ~616 nm excitation->emission detection Detection (e.g., Microscopy, Flow Cytometry) emission->detection

References

BDP TR Carboxylic Acid: A Technical Guide for Bioconjugation and Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BDP TR carboxylic acid, a fluorescent probe belonging to the BODIPY family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes are invaluable tools in biological research. This compound, with its terminal carboxyl group, serves as a versatile precursor for the fluorescent labeling of a wide array of biomolecules, enabling advanced applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Core Properties and Quantitative Data

This compound is characterized by its bright fluorescence in the red region of the spectrum, making it suitable for multiplexing with other fluorophores and for applications where minimizing autofluorescence from biological samples is critical. Its key properties are summarized below.

PropertyValue
CAS Number 150152-64-0[1][2][3][4]
Molecular Weight 424.23 g/mol [1][2][4][5]
Molecular Formula C₂₁H₁₅BF₂N₂O₃S[2]
Appearance Dark colored solid[1][3]
Excitation Maximum (λex) 589 nm[1][3]
Emission Maximum (λem) 616 nm[1][3]
Molar Extinction Coeff. (ε) 69,000 cm⁻¹M⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.9[1][3]
Solubility Good in DMF and DMSO[1]
Storage Conditions Store at -20°C in the dark, desiccated.[1][4] Can be shipped at room temperature.[1]

Experimental Protocols for Covalent Labeling

The carboxylic acid group of BDP TR is not reactive on its own but can be readily activated to form covalent linkages with nucleophilic functional groups on target molecules, primarily amines and alcohols. The following sections detail the two most common conjugation strategies.

Protocol 1: Amine-Reactive Labeling via EDC/NHS Chemistry

This two-step protocol is the most common method for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides. The carboxylic acid is first activated with a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, MES, HEPES)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solution of Dye: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Prepare Biomolecule: If necessary, exchange the buffer of the amine-containing biomolecule into the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound with EDC and Sulfo-NHS in Activation Buffer. A 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye is recommended.

    • Incubate the mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine:

    • Add the activated BDP TR-NHS ester solution to the biomolecule solution in the Coupling Buffer. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove unconjugated dye and reaction byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods. The first colored fraction to elute is typically the labeled biomolecule.

G cluster_prep Preparation cluster_activation Activation (pH 4.7-6.0) cluster_conjugation Conjugation & Purification dye_prep Dissolve BDP TR-COOH in DMSO/DMF mix_reagents Mix BDP TR-COOH, EDC, and Sulfo-NHS in Activation Buffer dye_prep->mix_reagents biomol_prep Prepare Biomolecule in Coupling Buffer (pH 7.2-7.5) mix_conjugate Add activated dye to biomolecule biomol_prep->mix_conjugate inc_act Incubate 15-30 min at RT mix_reagents->inc_act Forms NHS ester inc_act->mix_conjugate inc_conj Incubate 2h RT or overnight 4°C mix_conjugate->inc_conj Forms Amide Bond quench Quench with Tris or Glycine inc_conj->quench purify Purify conjugate (e.g., SEC) quench->purify final_product final_product purify->final_product Labeled Biomolecule

Workflow for Amine Labeling using EDC/NHS Chemistry.
Protocol 2: Alcohol Labeling via Steglich Esterification

This method is ideal for conjugating this compound to molecules containing hydroxyl groups, such as certain drugs, lipids, or carbohydrates. The reaction uses a carbodiimide coupling agent, typically Dicyclohexylcarbodiimide (DCC) or EDC, and a catalyst, 4-Dimethylaminopyridine (DMAP), to form a stable ester bond.

Materials:

  • This compound

  • Alcohol-containing molecule

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent), the alcohol-containing molecule (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in the anhydrous solvent.

  • Initiation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl and saturated NaHCO₃ solution to remove unreacted starting materials and catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure BDP TR ester conjugate.

G cluster_reaction Reaction Setup (Anhydrous) cluster_purification Work-up & Purification dissolve Dissolve BDP TR-COOH, Alcohol, and DMAP in DCM/THF cool Cool to 0°C dissolve->cool add_dcc Add DCC cool->add_dcc stir Stir 3-12h at RT add_dcc->stir Forms Ester Bond & DCU precipitate filter_dcu Filter DCU precipitate stir->filter_dcu wash Wash with HCl then NaHCO₃ filter_dcu->wash dry Dry organic layer (Na₂SO₄) wash->dry purify Concentrate and purify (Column Chromatography) dry->purify final_product final_product purify->final_product BDP TR Ester Conjugate

References

An In-Depth Technical Guide to the Solubility of BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BDP TR carboxylic acid, a fluorescent dye from the borondipyrromethene (BODIPY) family. Renowned for its bright red fluorescence, high photostability, and narrow emission spectrum, this compound is a valuable tool in various biological and drug discovery applications.[1][2] Understanding its solubility is critical for the effective design and execution of experiments, including bioconjugation, cellular imaging, and fluorescence-based assays.

Core Concepts: Understanding this compound

This compound belongs to the BODIPY class of fluorophores, which are known for their exceptional photophysical properties. The "TR" designation indicates its spectral similarity to Texas Red, with excitation and emission maxima in the red region of the visible spectrum.[1][3] The carboxylic acid functional group provides a handle for conjugation to biomolecules, typically through the formation of an active ester, or for use in its non-conjugated form where the carboxy group is relatively inert.[2][3] The dye's performance is largely insensitive to solvent polarity and pH, making it a robust probe in diverse experimental conditions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published in peer-reviewed literature. However, information from technical data sheets and related compounds allows for a summary of its solubility profile. The compound is generally characterized as being moderately hydrophobic.[2][3][4]

SolventQuantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)~10 mMGood[5]
Dimethylformamide (DMF)Not specifiedGood[2][6]
Dichloromethane (DCM)Not specifiedGood (for related alkynes)[7]
WaterNot specifiedPoor (inferred)[8][9]
EthanolNot specifiedNot specified
MethanolNot specifiedNot specified

Note: The solubility of BODIPY dyes can be influenced by factors such as purity, crystalline form, and the presence of salts. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements in their specific experimental buffers or solvent systems, the following protocols provide a framework for determination.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Solvents of interest (e.g., water, ethanol, PBS, etc.)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully collect an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining suspended solids.

  • Quantification of Dissolved Solute:

    • Using UV-Vis Spectroscopy:

      • Prepare a calibration curve of this compound in the same solvent with known concentrations.

      • Measure the absorbance of the clarified supernatant at the absorbance maximum of BDP TR (~589 nm).

      • Determine the concentration of the dissolved compound from the calibration curve.

    • Using High-Performance Liquid Chromatography (HPLC):

      • Develop an HPLC method for the quantitative analysis of this compound.

      • Prepare a calibration curve with known concentrations of the compound.

      • Inject a known volume of the clarified supernatant and determine the concentration based on the peak area.

Protocol 2: High-Throughput Solubility Screening

This method is suitable for rapidly assessing solubility in multiple solvents.

Materials:

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates (UV-transparent for spectrophotometric analysis)

  • Multichannel pipette

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Methodology:

  • Compound Dispensing:

    • Dispense a known amount of this compound into each well of the filter plate.

    • Add a known volume of each test solvent to the wells.

  • Equilibration:

    • Seal the plate and shake for 1.5-2 hours at room temperature.[10]

  • Filtration:

    • Place the filter plate on top of a collection plate.

    • Filter the solutions to remove undissolved compound, for example, by vacuum filtration.[10]

  • Analysis:

    • Measure the absorbance of the filtrate in the collection plate using a plate reader at ~589 nm.

    • Calculate the solubility based on a pre-determined calibration curve.

Visualization of Experimental Workflows

Workflow for Antibody Conjugation and Immunofluorescence Imaging

This compound can be activated to an NHS ester and used to label primary amines on antibodies for immunofluorescence applications. The following diagram illustrates a typical workflow.

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Antibody Conjugation cluster_staining Step 3: Immunofluorescence Staining cluster_imaging Step 4: Fluorescence Microscopy a1 This compound a2 EDC / Sulfo-NHS a1->a2 Activation (in DMSO/DMF) a3 BDP TR NHS Ester (Amine-Reactive) a2->a3 b1 Antibody in Amine-Free Buffer (e.g., PBS, pH 8.3) b2 Incubate at RT (1-2 hours) a3->b2 b1->b2 Add BDP TR NHS Ester b3 Purification (Size-Exclusion Chromatography) b2->b3 b4 BDP TR-Labeled Antibody b3->b4 c3 Incubate with BDP TR-Labeled Primary Antibody b4->c3 c1 Fix and Permeabilize Cells c2 Block Non-Specific Binding c1->c2 c2->c3 c4 Wash c3->c4 c5 Mount and Image c4->c5 d1 Excite at ~589 nm c5->d1 d2 Detect Emission at ~616 nm d1->d2 d3 Image Acquisition and Analysis d2->d3

Caption: Workflow for antibody labeling and cell imaging.

Principle of Receptor-Ligand Interaction Studies

Fluorescently labeled ligands, which can be synthesized from this compound, are valuable tools for studying receptor-ligand interactions, particularly for G-protein coupled receptors (GPCRs).

G cluster_ligand Ligand Preparation cluster_cell Cellular Assay cluster_detection Signal Detection & Analysis ligand Pharmacological Ligand labeled_ligand BDP TR-Labeled Ligand ligand->labeled_ligand bdp BDP TR Carboxylic Acid bdp->labeled_ligand receptor GPCR on Cell Surface labeled_ligand->receptor Incubate with Cells binding Labeled Ligand Binds to GPCR receptor->binding detection Fluorescence Detection (e.g., Microscopy, TR-FRET) binding->detection Signal Generation analysis Quantify Binding (Affinity, Kinetics) detection->analysis

Caption: Principle of receptor-ligand interaction studies.

References

An In-depth Technical Guide to the Fluorescence Mechanism of BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fluorescence mechanism of BDP TR carboxylic acid, a prominent member of the borondipyrromethene (BODIPY) family of fluorophores. Renowned for its brightness and photostability in the red portion of the spectrum, this compound is a valuable tool in biological imaging, sensing, and drug development. This document delves into the photophysical properties, the influence of its chemical structure on its fluorescence characteristics, and the key mechanisms governing its fluorescence and quenching pathways. Detailed experimental protocols for the characterization of its fluorescence properties are also provided, alongside visualizations of the underlying processes to facilitate a deeper understanding.

Introduction to this compound

This compound is a synthetic organic fluorophore belonging to the BODIPY class of dyes. These dyes are characterized by a dipyrromethene ligand complexed with a BF₂ unit, which forms a structurally rigid and planar core. This rigidity is a key factor in their exceptional photophysical properties, including high fluorescence quantum yields and sharp absorption and emission peaks.[1] BDP TR is specifically engineered to fluoresce in the red region of the visible spectrum, making it spectrally compatible with the Texas Red® and ROX filter sets.[2]

The "TR" designation signifies its Texas Red®-like spectral properties. The carboxylic acid functional group provides a convenient handle for covalent conjugation to various biomolecules, such as proteins, nucleic acids, and small-molecule drugs, enabling their fluorescent labeling and tracking.[2] this compound is noted for its brightness, high photostability, and relatively long excited-state lifetime, making it a robust fluorophore for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][3][4]

Core Fluorescence Mechanism

The fluorescence of this compound originates from its rigid, π-conjugated core structure. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). Due to the rigid structure of the BODIPY core, non-radiative decay pathways, such as vibrational relaxation and internal conversion, are minimized. This allows the excited molecule to efficiently return to the ground state (S₀) via the emission of a photon, resulting in its characteristic bright fluorescence.

Influence of the Thiophene (B33073) Substituent

A key structural feature of this compound is the presence of a thiophene moiety. The introduction of this sulfur-containing aromatic ring extends the π-conjugation of the BODIPY core. This extension of the conjugated system has a significant impact on the electronic structure of the molecule, leading to a stabilization of both the HOMO and LUMO. The reduced energy gap between these orbitals results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted BODIPY core. This strategic substitution is what tunes the fluorescence of the dye into the red region of the spectrum.[5]

Potential Quenching Mechanisms

While this compound exhibits a high fluorescence quantum yield, its fluorescence can be influenced by its environment and molecular interactions. The primary mechanisms that can lead to fluorescence quenching in BODIPY dyes include Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).

  • Photoinduced Electron Transfer (PeT): In a PeT process, an electron is transferred from a donor moiety to an acceptor moiety within the molecule upon photoexcitation. For this compound, the thiophene group, being electron-rich, could potentially act as an electron donor to the excited BODIPY core. This process is highly dependent on the solvent polarity, with more polar solvents often facilitating charge separation and thus promoting PeT, which leads to a decrease in fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT involves a redistribution of electron density within the molecule upon excitation, leading to an excited state with a larger dipole moment than the ground state. This process can be facilitated by torsional motion between the BODIPY core and its substituents. The resulting ICT state may be weakly or non-emissive, providing a non-radiative decay pathway that competes with fluorescence. The degree of ICT can also be influenced by solvent polarity.

For this compound, its high quantum yield suggests that these quenching pathways are not dominant under typical conditions. However, the specific environment, such as conjugation to certain biomolecules or the presence of specific quenchers, can enhance these non-radiative processes.

Role of the Carboxylic Acid Group

The carboxylic acid group is primarily incorporated to enable the covalent attachment of the fluorophore to other molecules. In its non-conjugated form, the carboxylic acid group has a minimal direct effect on the core photophysics of the BODIPY chromophore. However, upon deprotonation at physiological pH, the resulting carboxylate can slightly alter the electron-donating character of the phenyl ring to which it is attached, potentially causing minor shifts in the absorption and emission spectra. Furthermore, the local environment created upon conjugation to a macromolecule can significantly influence the fluorescence properties.

Quantitative Photophysical Data

The key photophysical properties of this compound are summarized in the table below. These values are essential for the design of fluorescence-based experiments and for the quantitative analysis of experimental data.

PropertyValueReference
Excitation Maximum (λabs) 589 nm[3]
Emission Maximum (λem) 616 nm[3]
Molar Extinction Coefficient (ε) 69,000 L·mol⁻¹·cm⁻¹[3]
Fluorescence Quantum Yield (ΦF) 0.9[3]
Solubility Good in DMF and DMSO[4]

Note: Photophysical properties can be influenced by the solvent and local environment. The values presented here are typical and may vary under different experimental conditions.

Experimental Protocols

Accurate determination of the photophysical properties of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

Materials:

  • This compound

  • A suitable fluorescence standard with emission in a similar spectral region (e.g., Rhodamine 101 in ethanol, ΦF = 1.0)

  • Spectroscopic grade solvents (e.g., ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer with corrected emission spectra capabilities

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: For each solution, measure the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • nsample and nstd are the refractive indices of the solvents used for the sample and the standard, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.

Instrumentation:

  • A pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for this compound.

  • A sensitive, high-speed photodetector (e.g., a photomultiplier tube or an avalanche photodiode).

  • TCSPC electronics or a frequency-domain fluorometer.

General Protocol (TCSPC):

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence emission at the desired wavelength. The arrival times of the emitted photons are recorded relative to the excitation pulse, building up a histogram of photon counts versus time.

  • Data Analysis: The measured fluorescence decay is deconvoluted from the IRF using fitting software. The decay is typically fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Fluorescence_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_nonradiative Non-radiative Decay S0 BDP TR-COOH S1 BDP TR-COOH* S0->S1 Absorption (hν_abs) S1->S0 Fluorescence (hν_em) PeT PeT S1->PeT Quenching ICT ICT S1->ICT Quenching PeT->S0 ICT->S0

Caption: Jablonski diagram illustrating the core fluorescence mechanism of this compound.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_sample->abs_meas prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_meas fluor_meas Measure Fluorescence (Fluorometer) abs_meas->fluor_meas integrate Integrate Emission Spectra fluor_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for the determination of fluorescence quantum yield.

Factors_Affecting_Fluorescence cluster_structure Molecular Structure cluster_environment Environment center BDP TR-COOH Fluorescence core Rigid BODIPY Core core->center Enhances thiophene Thiophene Substituent thiophene->center Red-shifts cooh Carboxylic Acid cooh->center Enables Conjugation solvent Solvent Polarity solvent->center Modulates (PeT, ICT) quencher Quenchers quencher->center Decreases conjugation Bioconjugation conjugation->center Alters

Caption: Factors influencing the fluorescence properties of this compound.

Conclusion

This compound is a powerful fluorescent probe with a well-defined fluorescence mechanism rooted in its rigid, π-extended BODIPY core. Its bright, photostable red emission makes it an invaluable tool for researchers in the life sciences and drug development. A thorough understanding of its photophysical properties, including the influence of its chemical structure and the potential for environmentally sensitive quenching, is paramount for its effective and quantitative application. The experimental protocols and conceptual diagrams provided in this guide serve as a robust resource for researchers aiming to leverage the full potential of this versatile fluorophore.

References

An In-depth Technical Guide to BDP TR Carboxylic Acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR carboxylic acid is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family, recognized for their exceptional photophysical properties. The "BDP" acronym refers to the core borondipyrromethene structure, while "TR" indicates its spectral similarity to Texas Red, emitting in the red region of the visible spectrum. This guide provides a comprehensive overview of this compound, focusing on its core principles, photophysical characteristics, and its application in cellular imaging, particularly in its non-conjugated form.

The BODIPY core structure endows BDP TR with several advantageous properties for fluorescence microscopy, including a high fluorescence quantum yield, sharp emission peaks, and good photostability. Unlike its amine-reactive NHS ester counterpart, the carboxylic acid derivative offers unique opportunities for cellular studies, either as a non-reactive probe for tracking cellular dynamics or as a precursor for specific conjugation chemistries.

Core Principles of this compound

The fluorescence of BDP TR originates from its rigid, bicyclic borondipyrromethene core, which minimizes non-radiative decay pathways, resulting in bright fluorescent signals. The carboxylic acid functional group provides a site for potential bioconjugation to alcohols via Steglich esterification, or it can remain unmodified for use as a non-conjugated fluorescent probe. Its moderate hydrophobicity influences its interaction with cellular membranes and potential intracellular localization.

Photophysical Properties

The selection of a fluorophore is critically dependent on its spectral properties. This compound exhibits excitation and emission maxima in the red region of the spectrum, making it suitable for multicolor imaging with blue and green fluorescent probes.

PropertyValueReference
Excitation Maximum (λex) ~589 nm
Emission Maximum (λem) ~616 nm
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Molecular Weight 424.23 g/mol
Solubility Good in DMF and DMSO

Experimental Protocols

While specific protocols for the direct use of this compound in cellular imaging are not extensively documented, a general protocol for live-cell staining with fluorescent small molecules can be adapted. Note: The following is a generalized guideline, and optimal conditions (e.g., concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Preparation of this compound Stock Solution
  • Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

General Protocol for Live-Cell Imaging
  • Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free culture medium, to a final working concentration. A starting concentration in the range of 1-10 µM is recommended for initial experiments.

  • Cell Staining: Remove the cell culture medium and wash the cells once with the pre-warmed buffer. Add the staining solution to the cells and incubate at 37°C in a humidified incubator with 5% CO₂. Incubation times may vary from 15 to 60 minutes.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with the pre-warmed buffer to remove any unbound dye.

  • Imaging: Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Image the cells using appropriate filter sets for BDP TR (e.g., excitation around 590 nm and emission collection around 620 nm).

Cellular Uptake and Localization

The mechanism of cellular uptake for non-conjugated this compound has not been definitively established. However, based on its physicochemical properties and the behavior of similar fluorescent molecules, several potential mechanisms can be hypothesized:

  • Passive Diffusion: Due to its moderate hydrophobicity, this compound may passively diffuse across the plasma membrane.

  • Endocytosis: The dye may be taken up by endocytic pathways. The specific route (e.g., clathrin-mediated, caveolin-mediated) would require further investigation.

The subcellular localization is also likely influenced by its properties. Fluorescent molecules with carboxylic acid groups have been observed to accumulate in acidic organelles like lysosomes through an ion-trapping mechanism. Alternatively, the dye's hydrophobicity could lead to its association with lipid-rich structures such as the endoplasmic reticulum or Golgi apparatus.

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the use of this compound in cellular imaging.

G Hypothesized Cellular Uptake and Localization of this compound cluster_extracellular Extracellular Space cluster_cell Cell BDP_TR_CA This compound Plasma_Membrane Plasma Membrane BDP_TR_CA->Plasma_Membrane Interaction Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Passive Diffusion or Endocytosis Acidic_Organelles Acidic Organelles (e.g., Lysosomes) Cytoplasm->Acidic_Organelles Potential Sequestration (Ion Trapping) Lipid_Rich_Structures Lipid-Rich Structures (e.g., ER, Golgi) Cytoplasm->Lipid_Rich_Structures Potential Association

Caption: Hypothesized pathways for cellular uptake and localization of this compound.

G Experimental Workflow for Cellular Imaging with this compound Start Start Prepare_Stock Prepare BDP TR Carboxylic Acid Stock Solution Start->Prepare_Stock Prepare_Staining_Solution Prepare Staining Solution (Dilute Stock in Buffer) Prepare_Stock->Prepare_Staining_Solution Culture_Cells Culture Cells on Imaging Dish Stain_Cells Incubate Cells with Staining Solution Culture_Cells->Stain_Cells Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash Cells to Remove Unbound Dye Stain_Cells->Wash_Cells Image_Cells Acquire Images using Fluorescence Microscopy Wash_Cells->Image_Cells Analyze_Data Analyze Images (e.g., Localization, Intensity) Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for cellular imaging using this compound.

Concluding Remarks

This compound is a bright and photostable red fluorescent dye with significant potential for cellular imaging applications. While its use in a non-conjugated form is less documented than its NHS ester derivative, its unique properties make it a valuable tool for researchers exploring cellular processes. The provided protocols and workflows offer a starting point for utilizing this versatile fluorophore. Further investigation is warranted to fully elucidate its mechanisms of cellular uptake and specific intracellular targets, which will undoubtedly expand its utility in cell biology and drug development research.

Basic principles of using BDP TR carboxylic acid in research

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles and Applications for Scientists and Drug Development Professionals

BDP TR carboxylic acid is a fluorescent probe belonging to the BODIPY (B41234) (boron-dipyrromethene) dye family, known for its bright and photostable properties.[1][2] It serves as a valuable tool in various research applications, particularly in fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4] This guide provides an in-depth overview of the fundamental principles and experimental considerations for utilizing this compound and its derivatives in a research setting.

Physicochemical and Spectroscopic Properties

BDP TR dyes are characterized by their high fluorescence quantum yield and sharp emission peaks, making them exceptionally bright fluorophores.[5] They are also relatively insensitive to environmental factors such as pH and solvent polarity.[6] The core spectroscopic properties of BDP TR derivatives are summarized below.

PropertyValueReference
Maximum Excitation Wavelength (λex)~589 nm[6][7]
Maximum Emission Wavelength (λem)~616 nm[6][8]
Molar Extinction Coefficient (ε)~68,000 - 69,000 cm⁻¹M⁻¹[7][9]
Fluorescence Quantum Yield (Φ)0.9[8][9]
Fluorescence Lifetime (τ)~5.4 ns[7]
Correction Factor (CF260)0.15[9]
Correction Factor (CF280)0.19[6][9]

This compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[9] For long-term storage, it should be kept at -20°C in the dark and desiccated.[1][9]

Experimental Applications and Protocols

The carboxylic acid group of BDP TR allows for its conjugation to other molecules. While the carboxylic acid itself can be used for conjugation to alcohols through methods like Steglich esterification, it is more commonly activated, for example, as an N-hydroxysuccinimidyl (NHS) ester, to react with primary amines on proteins and peptides.[2][10] The following sections detail common applications and generalized protocols.

Protein and Peptide Labeling

The most frequent application of BDP TR derivatives is the fluorescent labeling of biomolecules. The NHS ester form of BDP TR is widely used to label primary amines on proteins and peptides, forming a stable amide bond.[6][11]

This protocol provides a general procedure for the covalent labeling of proteins.

Materials:

  • BDP TR NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[12]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

  • Anhydrous DMSO or DMF[7]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment[3]

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or Tris-HCl[6][7]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[12]

  • Dye Preparation: Immediately before use, dissolve the BDP TR NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3][7]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[6]

    • Add the BDP TR NHS ester stock solution to the protein solution while gently vortexing. A molar excess of dye to protein is typically used (e.g., 8-12 moles of dye per mole of protein).[3][6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

  • Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.[3]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~589 nm).[3]

The following diagram illustrates the general workflow for protein labeling.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer C Adjust pH of Protein Solution A->C B Prepare BDP TR NHS Ester Stock Solution D Add Dye to Protein B->D C->D E Incubate (1-2h, RT, Protected from Light) D->E F Purify Labeled Protein (Chromatography/Dialysis) E->F G Characterize (Degree of Labeling) F->G

A simplified workflow for labeling proteins with BDP TR NHS ester.
Fluorescence Microscopy

BDP TR-labeled molecules are excellent probes for fluorescence microscopy due to the dye's brightness and photostability.[13][14] A common application is visualizing cellular structures and processes, such as receptor-mediated endocytosis.[3]

This protocol details the use of BDP TR-labeled transferrin to track its internalization by cells.

Materials:

  • Cells cultured on imaging dishes or coverslips

  • Live-cell imaging buffer

  • BDP TR-labeled transferrin (5-20 µg/mL)[3]

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)[3]

Procedure:

  • Cell Preparation: Wash the cells twice with pre-warmed live-cell imaging buffer.[3]

  • Labeling: Add the BDP TR-labeled transferrin to the cells and incubate at 37°C in a humidified incubator with 5% CO₂ to allow for binding and internalization.[3]

  • Imaging: Mount the imaging dish on the microscope and acquire images using appropriate filter sets for BDP TR (e.g., excitation ~589 nm, emission ~616 nm).[3]

The process of receptor-mediated endocytosis, which can be visualized with this technique, is depicted in the following signaling pathway diagram.

G Receptor-Mediated Endocytosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand BDP TR-Labeled Ligand (e.g., Transferrin) Receptor Receptor Ligand->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Clustering Endosome Early Endosome CoatedPit->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Maturation Recycling Recycling Endosome Endosome->Recycling Sorting Lysosome Lysosome LateEndosome->Lysosome Fusion & Degradation Recycling->Receptor Recycling to Membrane

Visualization of the receptor-mediated endocytosis pathway.
Flow Cytometry

Flow cytometry can be used to analyze cell populations labeled with BDP TR conjugates.[] This technique allows for the quantification of fluorescence intensity on a per-cell basis, enabling applications like immunophenotyping and cell cycle analysis.[16]

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[12]

  • BDP TR-labeled antibody[12]

  • Viability dye (optional)[12]

  • FACS tubes[12]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample.

  • Staining: Incubate the cells with the BDP TR-labeled antibody in staining buffer, protected from light.

  • Washing: Wash the cells to remove unbound antibody.

  • Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer using the appropriate laser line (e.g., 561 nm) and emission filter (e.g., ~610/20 BP).[12]

The following diagram outlines the logical workflow for a typical flow cytometry experiment.

G Flow Cytometry Experimental Workflow A Prepare Single-Cell Suspension B Stain with BDP TR-Labeled Antibody A->B C Wash to Remove Unbound Antibody B->C D Optional: Stain with Viability Dye C->D E Acquire Data on Flow Cytometer D->E F Analyze Data (Gating, Quantification) E->F

A logical workflow for a flow cytometry experiment using a BDP TR conjugate.
Fluorescence Polarization Assays

The relatively long fluorescence lifetime of BDP TR makes it an excellent choice for fluorescence polarization (FP) assays.[7] FP is a technique used to study molecular interactions in real-time. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

A small, fluorescently labeled molecule (like a BDP TR-labeled peptide) tumbles rapidly in solution, leading to low polarization of the emitted light. When this molecule binds to a larger protein, its tumbling slows down, resulting in a higher polarization value. This change in polarization can be used to determine binding affinities and screen for inhibitors.[7]

Materials:

  • BDP TR-labeled peptide or small molecule (tracer)

  • Unlabeled protein of interest

  • Assay buffer

  • Black, low-binding microplates[7]

  • Microplate reader with fluorescence polarization capabilities[7]

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled protein in the assay buffer.[7]

    • Prepare a solution of the BDP TR-labeled tracer at a constant, low nanomolar concentration.[7]

  • Binding Reaction: In a microplate, mix the serially diluted protein with the constant concentration of the labeled tracer.[7]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the polarization values against the protein concentration to generate a binding curve and determine the binding affinity (Kd).

References

BDP TR Carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for BDP TR carboxylic acid. A comprehensive, official Safety Data Sheet (SDS) for this compound was not found in a search of publicly available resources. Therefore, the following guidelines are based on information from product suppliers and general principles of laboratory safety for handling fluorescent dyes and chemicals with unknown toxicological properties. All users should exercise caution and adhere to their institution's established safety protocols. This product is intended for research use only and has not been approved for human or veterinary use.

Introduction

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is characterized by its bright fluorescence in the red-orange region of the spectrum, making it a valuable tool in various biological imaging and labeling applications.[1] This guide provides essential information on its physical and chemical properties, safe handling procedures, and emergency response.

Physical and Chemical Properties

Proper identification and understanding of the physical and chemical properties of a substance are crucial for its safe handling. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-(4-(5,5-difluoro-7-(thiophen-2-yl)-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][2][3][4]diazaborinin-3-yl)phenoxy)acetic acid[5]
CAS Number 150152-64-0[2][3]
Molecular Formula C₂₁H₁₅BF₂N₂O₃S[1][2][3][6]
Molecular Weight 424.23 g/mol [2][3][6]
Appearance Dark colored solid[2]
Solubility Good in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[1][2]
Purity >95% (typical, as per suppliers)[5]
Excitation Max (λex) 589 nm[2]
Emission Max (λem) 616 nm[2]

Hazard Identification and Toxicology

As of the date of this document, specific toxicological data for this compound is not publicly available. In the absence of such data, it is prudent to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact. The following table outlines the presumed, though unverified, toxicological profile and recommends treating it with the caution required for a substance of unknown toxicity.

Hazard CategoryDescriptionRecommendations
Acute Toxicity No data available. Assume hazardous.Avoid ingestion, inhalation of dust, and direct contact with skin and eyes.
Skin Corrosion/Irritation No data available. May cause irritation.Wear appropriate protective gloves and clothing.
Eye Damage/Irritation No data available. May cause serious eye irritation.Wear safety glasses or goggles.
Respiratory/Skin Sensitization No data available.Avoid breathing dust.
Carcinogenicity/Mutagenicity No data available.Handle with caution, minimizing exposure.

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent adherence to standard laboratory safety practices is mandatory. The following table provides recommendations for personal protective equipment (PPE) and engineering controls.

Control MeasureSpecification
Engineering Controls Handle in a well-ventilated area. A chemical fume hood is recommended for handling the solid powder and preparing stock solutions.
Eye/Face Protection Chemical safety glasses or goggles.
Skin Protection - Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.- Body Protection: Laboratory coat.
Respiratory Protection Not required for handling small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols: Best Practices for Safe Handling

The following protocols outline the recommended procedures for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Storage: Store the compound in its original container in a cool, dark, and dry place. The recommended long-term storage temperature is -20°C.[2][5] The material should be protected from light and moisture.[1][2] Desiccation is recommended.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[5] The compound is stable for up to three weeks at room temperature during transportation.[1][2]

Preparation of Stock Solutions
  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can degrade the product.

  • Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

  • Use anhydrous solvents such as DMF or DMSO to prepare stock solutions.

  • Cap the vial tightly after use and store stock solutions at -20°C, protected from light.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the recommended workflow for handling this compound and a decision-making process for accidental exposure.

G Figure 1: General Laboratory Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receiving Receiving and Inspection storage Storage at -20°C (Dark, Dry) receiving->storage Store Immediately equilibration Equilibrate to Room Temperature storage->equilibration Before Use weighing Weighing in Fume Hood equilibration->weighing dissolution Dissolution in Anhydrous Solvent weighing->dissolution experiment Use in Experiment dissolution->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Waste (per regulations) decontamination->waste_disposal

Caption: General Laboratory Workflow for this compound

G Figure 2: Accidental Exposure Decision Tree cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Accidental Exposure Occurs skin_remove_clothing Remove contaminated clothing start->skin_remove_clothing Skin eye_rinse Rinse cautiously with water for several minutes start->eye_rinse Eye inhalation_fresh_air Move to fresh air start->inhalation_fresh_air Inhalation skin_wash Wash affected area with plenty of soap and water skin_medical Seek medical attention if irritation persists skin_wash->skin_medical skin_remove_clothing->skin_wash eye_remove_lenses Remove contact lenses, if present and easy to do eye_rinse->eye_remove_lenses eye_medical Seek immediate medical attention eye_remove_lenses->eye_medical inhalation_medical Seek medical attention if breathing is difficult inhalation_fresh_air->inhalation_medical

Caption: Accidental Exposure Decision Tree

References

BDP TR Carboxylic Acid: An In-depth Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR carboxylic acid is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their exceptional photophysical properties, BODIPY dyes, including BDP TR, are characterized by high fluorescence quantum yields, sharp excitation and emission peaks, and a relative insensitivity to environmental polarity.[1] The "TR" designation indicates its spectral properties are similar to Texas Red, with excitation and emission in the red region of the visible spectrum.[1] BDP TR is a bright and photostable fluorophore, making it an excellent choice for a variety of fluorescence-based assays.[2] Its carboxylic acid functional group allows for covalent conjugation to a range of biomolecules, enabling the tracking and visualization of cellular components and processes.[3][] This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound.

Core Properties of this compound

This compound is a moderately hydrophobic molecule with a relatively long excited-state lifetime, which also makes it suitable for two-photon microscopy and fluorescence polarization studies.[5][6][7]

Chemical and Physical Properties
PropertyValueReference
CAS Number 150152-64-0[3][8]
Molecular Formula C21H15BF2N2O3S[3][5][8]
Molecular Weight 424.23 g/mol [3][8]
Appearance Dark colored solid[9]
Solubility Good in DMF, DMSO[9]
Spectral Properties

BDP TR exhibits strong absorption and fluorescence in the red spectral region, making it compatible with common excitation sources and filter sets.

ParameterValueReference
Excitation Maximum (λex) 589 nm[9]
Emission Maximum (λem) 616 nm[9]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield (Φ) 0.9[9]
CF260 0.15[9]
CF280 0.19[9]

Experimental Protocols

The carboxylic acid group of BDP TR is not directly reactive towards common functional groups on biomolecules like primary amines. It requires activation to form a stable conjugate. Below are detailed protocols for the conjugation of this compound and its application in cellular imaging.

Conjugation of this compound to an Alcohol-Containing Molecule via Steglich Esterification

This protocol describes the covalent labeling of a molecule containing a hydroxyl group using this compound, dicyclohexylcarbodiimide (B1669883) (DCC), and a 4-dimethylaminopyridine (B28879) (DMAP) catalyst.

  • This compound

  • Alcohol-containing molecule of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol-containing molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

  • Catalyst Addition: Add DMAP to the solution (0.1 equivalents).

  • Activation and Coupling: While stirring the solution at 0°C (ice bath), add DCC (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, fluorescent spot.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the BDP TR-labeled molecule.

Steglich_Esterification_Workflow Reagents Dissolve BDP TR-COOH, Alcohol, and DMAP in Anhydrous Solvent Activation Add DCC at 0°C Reagents->Activation Reaction Stir at Room Temperature (12-24h) Activation->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Filter to Remove DCU Monitoring->Workup Purification Column Chromatography Workup->Purification Product BDP TR-Ester Conjugate Purification->Product Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDP_Tf BDP TR-Transferrin Binding Binding BDP_Tf->Binding 1. Ligand Binding TfR Transferrin Receptor TfR->Binding ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit 2. Internalization Endosome Early Endosome (pH ~6.0) ClathrinPit->Endosome 3. Vesicle Formation Fe_Release Iron Release Endosome->Fe_Release 4. Acidification RecyclingEndosome Recycling Endosome Fe_Release->RecyclingEndosome 5. Sorting Recycling Receptor Recycling RecyclingEndosome->Recycling Recycling->TfR 6. Return to Membrane

References

A Preliminary Investigation of BDP TR Carboxylic Acid for Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the use of BDP TR carboxylic acid for the fluorescent labeling of biomolecules. Aimed at researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, and quantitative data associated with BDP TR and its amine-reactive derivatives.

Introduction to BDP TR Dyes

BDP TR (boron-dipyrromethene Texas Red) is a bright, photostable red fluorescent dye belonging to the BODIPY family. It serves as a robust alternative to traditional fluorophores like Texas Red and ROX, offering enhanced resistance to oxidation. Its excellent photophysical properties, including a high fluorescence quantum yield and sharp spectral peaks, make it an ideal candidate for a variety of fluorescence-based applications.[1] These applications include fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1]

The carboxylic acid form of BDP TR is a versatile precursor that can be chemically activated to label a wide range of biomolecules. The most common approach involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on molecules such as proteins and amine-modified oligonucleotides to form stable amide bonds.[2]

Quantitative Data

The photophysical properties of BDP TR are summarized in the table below. These values are essential for designing and interpreting fluorescence experiments.

PropertyValueNotes
Maximum Excitation Wavelength (λmax) ~589 nm
Maximum Emission Wavelength (λem) ~616 nm
Molar Extinction Coefficient (ε) ~60,000 - 69,000 M-1cm-1Varies slightly between different derivatives.[3][4]
Fluorescence Quantum Yield (Φ) ~0.9[3][4]
Stokes Shift ~27 nm[5]
Fluorescence Lifetime (τ) ~5.4 ns
Solubility Good in DMF, DMSO, and DCM[4][6][7]

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to proteins.

Activation of this compound to BDP TR-NHS Ester

This protocol describes a general method for activating this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply (optional, for anhydrous conditions)

Procedure:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO.

  • Addition of NHS: Add 1.2 equivalents of NHS to the solution and stir until fully dissolved.

  • Initiation of Reaction: Slowly add 1.2 equivalents of EDC to the reaction mixture.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours, or overnight on ice, with continuous stirring. For optimal results, the reaction should be carried out under an inert atmosphere (argon or nitrogen) to minimize moisture.

  • Purification of BDP TR-NHS Ester: The purification of the newly synthesized NHS ester is crucial to remove unreacted starting materials and byproducts. While several methods can be employed, precipitation is a common approach. Add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the NHS ester. The precipitate can then be collected by filtration or centrifugation. Alternatively, column chromatography can be used for higher purity.

Labeling of Proteins with BDP TR-NHS Ester

This protocol outlines the steps for conjugating the activated BDP TR-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • BDP TR-NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column. The optimal protein concentration for labeling is typically between 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the BDP TR-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5 to 10-fold molar excess of the dissolved BDP TR-NHS ester. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against a suitable buffer.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter to determine for consistent experimental results.[8]

Procedure:

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of BDP TR (~589 nm, Amax).

  • Calculation of Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For BDP TR, this is approximately 0.19.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculation of Dye Concentration:

    • Dye Concentration (M) = Amax / εdye

    • Where εdye is the molar extinction coefficient of BDP TR at its λmax (~60,000 - 69,000 M-1cm-1).

  • Calculation of DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 0.5 and 1 to avoid issues such as self-quenching or altered protein function.[8]

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Primary Amine BDP_COOH This compound Intermediate O-Acylisourea Intermediate BDP_COOH->Intermediate + EDC EDC EDC NHS NHS BDP_NHS BDP TR-NHS Ester Intermediate->BDP_NHS + NHS BDP_NHS_c BDP TR-NHS Ester Protein_NH2 Protein-NH2 Conjugate BDP TR-Protein Conjugate Protein_NH2->Conjugate BDP_NHS_c->Conjugate

Caption: Chemical reaction pathway for the activation of this compound and its conjugation to a primary amine.

G cluster_workflow Experimental Workflow for Protein Labeling start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_dye Prepare BDP TR-NHS Ester Stock Solution start->prep_dye react Combine Protein and Dye (5-10x molar excess of dye) prep_protein->react prep_dye->react incubate Incubate 1-2h at RT, Protected from Light react->incubate purify Purify Conjugate (Size-Exclusion or Dialysis) incubate->purify analyze Determine Degree of Labeling (DOL) via Absorbance Spectroscopy purify->analyze end End analyze->end

Caption: Experimental workflow for a typical BDP TR protein labeling experiment.

References

Methodological & Application

Application Notes: BDP TR Carboxylic Acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP TR is a bright, photostable borondipyrromethene-based fluorophore with excitation and emission maxima comparable to Texas Red, making it an ideal candidate for applications requiring red fluorescence detection, such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2][3] This document provides a detailed protocol for the covalent conjugation of BDP TR carboxylic acid to biomolecules containing primary amines (e.g., proteins, peptides, and amine-modified oligonucleotides).

The conjugation process is not a direct reaction between the carboxylic acid and the amine. Instead, it requires a two-step chemical activation of the carboxylic acid to form a highly reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This "amine-reactive" NHS ester then efficiently couples with primary amino groups (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form a stable, covalent amide bond.[4][5] The efficiency of this labeling reaction is highly dependent on factors such as pH, temperature, and the molar ratio of dye to the target molecule.[5]

Core Concepts of BDP TR Conjugation

The fundamental mechanism is a nucleophilic acyl substitution. The process involves two key stages:

  • Activation of Carboxylic Acid: The carboxyl group (-COOH) of BDP TR is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted into a more stable NHS ester by NHS. This two-step activation minimizes side reactions and is a widely used method for conjugating carboxylates to primary amines.[6]

  • Amine Coupling: The resulting BDP TR-NHS ester is then introduced to the target molecule. The primary amines on the biomolecule, acting as nucleophiles, attack the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide linkage.[1][5] This reaction is most efficient under slightly basic conditions (pH 8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4][7]

Experimental Protocols

This section details the complete workflow, from the activation of this compound to the purification and characterization of the final conjugate.

Protocol 1: Two-Step Activation and Conjugation

This protocol is recommended when starting with this compound and performing the activation and conjugation in sequence.

Materials and Reagents:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5 (must be amine-free)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4, or 1 M Glycine[1]

  • Purification Column: Spin desalting column (e.g., Zeba™) or gel filtration column (e.g., PD MiniTrap™ G-25)[1]

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule (e.g., protein) in the Conjugation Buffer at a concentration of 1-10 mg/mL.[4]

    • If the biomolecule is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a spin desalting column or dialysis against the Conjugation Buffer.[1]

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate microfuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5-fold molar excess of both EDC and Sulfo-NHS (prepared fresh in Activation Buffer) to the BDP TR solution.

    • Incubate for 15-30 minutes at room temperature to form the BDP TR Sulfo-NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated BDP TR Sulfo-NHS ester solution to the prepared biomolecule solution. A starting molar excess of 10:1 to 15:1 (dye:protein) is recommended.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][5] Gentle mixing during incubation can improve efficiency.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 30 minutes at room temperature.[4]

  • Purification of the Conjugate:

    • Separate the labeled biomolecule from unreacted dye and reaction byproducts using a desalting or gel filtration column equilibrated with PBS.[1][4]

    • Follow the manufacturer's instructions for the chosen column. The first colored fraction to elute will be the BDP TR-labeled conjugate.[5]

Protocol 2: Conjugation Using Pre-activated BDP TR NHS Ester

This protocol is for when you are starting with a commercially available, pre-activated BDP TR NHS ester.

Procedure:

  • Biomolecule Preparation:

    • Prepare the biomolecule in an amine-free Conjugation Buffer (pH 8.3-8.5) as described in Protocol 1, Step 1. A protein concentration of 2-3 mg/mL is recommended.[7]

  • BDP TR NHS Ester Stock Solution:

    • Allow the vial of BDP TR NHS ester to warm completely to room temperature before opening to prevent moisture condensation.[1][2]

    • Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.[3]

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess (e.g., 5:1 to 20:1 dye:protein).[2][4]

    • While gently vortexing, add the calculated volume of the dye stock solution to the biomolecule solution.[1]

    • Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the final conjugate.

Data Presentation

Quantitative Reaction Parameters

Successful conjugation depends on optimizing several key parameters. The table below provides recommended starting conditions that can be further optimized for specific applications.

ParameterRecommended RangeNotes
pH 8.0 - 9.0Optimal for most applications is pH 8.3-8.5 to ensure primary amines are deprotonated.[4][5]
Molar Ratio (Dye:Protein) 5:1 to 20:1The ideal ratio depends on the number of available amines and the desired Degree of Labeling (DOL).[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can enhance conjugation efficiency.[4]
Reaction Temperature Room Temp. or 4°CRoom temperature is faster; 4°C reduces the rate of NHS ester hydrolysis and can be beneficial for sensitive proteins.[4][5]
Reaction Time 1 - 2 hours (RT) or 4 - 12 hours (4°C)Longer incubation times may increase the DOL but also risk hydrolysis of the NHS ester.[1][4]
Solvent for NHS Ester Anhydrous DMSO or DMFCrucial to prevent hydrolysis of the moisture-sensitive NHS ester before the reaction.[2]
Characterization: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for BDP TR, which is approximately 589 nm (A₅₈₉).[1][3]

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₅₈₉ / (ε_dye × path length)

      • ε_dye (Molar extinction coefficient of BDP TR) ≈ 68,000 cm⁻¹M⁻¹[3]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • A_prot = A₂₈₀ - (A₅₈₉ × CF)

      • CF (Correction Factor for BDP TR at 280 nm) is typically ~0.4-0.6. This value should be obtained from the dye manufacturer or determined experimentally.

    • Protein Concentration (M) = A_prot / (ε_prot × path length)

      • ε_prot (Molar extinction coefficient of the protein at 280 nm).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Chemical Reaction Pathway

reaction_pathway BDP_COOH BDP TR-COOH (Carboxylic Acid) BDP_NHS BDP TR-Sulfo-NHS (Activated Ester) BDP_COOH->BDP_NHS Activation (pH 6.0) EDC_NHS EDC + Sulfo-NHS (Activation Reagents) EDC_NHS->BDP_NHS Conjugate BDP TR-NH-R (Stable Amide Bond) BDP_NHS->Conjugate Conjugation (pH 8.0-8.5) PrimaryAmine R-NH₂ (Primary Amine on Biomolecule) PrimaryAmine->Conjugate experimental_workflow prep_protein 1. Prepare Biomolecule (Amine-free buffer, pH 8.3-8.5) conjugate 3. Conjugation Reaction (Mix and incubate, protect from light) prep_protein->conjugate prep_dye 2. Prepare BDP TR-NHS Ester (Fresh in anhydrous DMSO) prep_dye->conjugate quench 4. Quench Reaction (Add Tris or Glycine) conjugate->quench purify 5. Purify Conjugate (Gel filtration / Desalting column) quench->purify characterize 6. Characterize (Measure Absorbance, Calculate DOL) purify->characterize

References

Application Notes and Protocols: Steglich Esterification of BDP TR Carboxylic Acid with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR is a bright and photostable borondipyrromethene fluorescent dye that emits in the red region of the visible spectrum, making it an excellent alternative to other common dyes like ROX and Texas Red.[] Its carboxylic acid derivative is a versatile precursor for the synthesis of fluorescent probes. The Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols, particularly suited for sensitive substrates that may not tolerate harsh acidic or basic conditions.[2][3] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the reaction at room temperature.[][2][3]

These application notes provide a detailed protocol for the Steglich esterification of BDP TR carboxylic acid with various alcohols to generate novel fluorescent probes for applications in drug discovery, cellular imaging, and diagnostics.[]

Spectral Properties of BDP TR

The BDP TR fluorophore exhibits excellent photophysical properties, including high brightness and photostability, making it ideal for various fluorescence-based assays.

PropertyValue
Excitation Maximum (λex) ~589 nm
Emission Maximum (λem) ~616 nm
Molar Extinction Coefficient (ε) ~69,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9

Note: Spectral properties can be influenced by the solvent and local environment.

Steglich Esterification of this compound: Reaction and Yields

The Steglich esterification allows for the coupling of this compound to a variety of primary, secondary, and tertiary alcohols. The reaction yield is influenced by the steric hindrance of the alcohol. The following table provides representative yields for the esterification of a carboxylic acid with different alcohols under Steglich conditions, which can be considered indicative for the esterification of this compound.

AlcoholStructureRepresentative Yield (%)
MethanolCH₃OH95%
EthanolCH₃CH₂OH84%
Isopropanol(CH₃)₂CHOH75%
tert-Butanol(CH₃)₃COH65%

Yields are based on the esterification of 2,5-cyclohexadiene-1-carboxylic acid as reported in literature and serve as a general guide.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of this compound

This protocol describes a general method for the esterification of this compound with an alcohol of choice.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM. Add the desired alcohol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure BDP TR ester.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, mass spectrometry, and HPLC.

Protocol 2: Application of BDP TR Methyl Ester for Cellular Imaging

BDP TR methyl ester is a cell-permeable dye that can be used to stain intracellular structures.

Materials:

  • BDP TR methyl ester

  • 5 mM stock solution of BDP TR methyl ester in DMSO

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixing)

  • Mounting medium

Procedure:

  • Cell Staining:

    • Wash cells grown on coverslips with PBS.

    • Dilute the BDP TR methyl ester stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells with the staining solution at 37 °C for 15-30 minutes.

  • Washing: Wash the cells two to three times with warm PBS to remove excess dye.

  • Fixation (Optional): If desired, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Visualize the stained cells using a fluorescence microscope with appropriate filters for the BDP TR dye (Excitation: ~589 nm, Emission: ~616 nm).

Visualizations

Steglich_Esterification_Mechanism Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP - DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester BDP TR Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH - DMAP Alcohol Alcohol (R'-OH) Alcohol->Ester DCU DCU (Dicyclohexylurea)

Caption: Mechanism of the Steglich Esterification.

Fluorescent_Probe_Development_Workflow Start Start: this compound Synthesis Steglich Esterification (DCC, DMAP, Alcohol) Start->Synthesis Purification Purification (Filtration, Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Probe BDP TR Ester Fluorescent Probe Characterization->Probe Application Application (Cellular Imaging, FP Assay, etc.) Probe->Application Data_Analysis Data Analysis Application->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for Fluorescent Probe Development.

References

Application Notes and Protocols for Labeling Proteins with BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in vitro and in vivo. BDP TR is a bright and photostable fluorophore belonging to the boron-dipyrromethene (BODIPY) family of dyes. It exhibits a strong absorption and emission in the red region of the spectrum, making it an excellent candidate for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

This document provides detailed protocols and application notes for the covalent labeling of proteins using BDP TR carboxylic acid. It is important to note that direct conjugation of a carboxylic acid to a protein is not a spontaneous reaction under typical biological conditions. The carboxylic acid group on the dye must first be activated to create a reactive intermediate that can then form a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Principle of the Reaction

The labeling process is a two-step reaction:

  • Activation of this compound: EDC reacts with the carboxylic acid group of BDP TR to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Protein Conjugation: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This NHS ester then readily reacts with primary amines on the protein to form a stable amide bond, covalently linking the BDP TR dye to the protein.

Data Presentation

Photophysical Properties of BDP TR
PropertyValue
Excitation Maximum (λex)~589 nm
Emission Maximum (λem)~616 nm
Molar Extinction Coefficient (ε)~68,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)High
Recommended Laser Line561 nm or 594 nm[1]
Recommended Emission Filter610/20 BP or similar[1]
Recommended Reaction Conditions for Protein Labeling
ParameterRecommended RangeNotes
Activation Step (EDC/NHS)
EDC to Dye Molar Ratio10-50 fold excess
NHS to Dye Molar Ratio10-50 fold excess
Activation BufferMES, pH 4.5-6.0Avoid phosphate (B84403) buffers as they can reduce EDC efficiency.
Activation Time15-30 minutesAt room temperature.
Conjugation Step
Dye to Protein Molar Ratio5:1 to 20:1Start with a 10:1 ratio and optimize for your specific protein.
Protein Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[2]
Reaction BufferPBS or Bicarbonate Buffer, pH 7.2-8.5Avoid buffers containing primary amines (e.g., Tris, Glycine).[2]
Reaction Time1-2 hours at room temperature or overnight at 4°C

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the general procedure for labeling a protein with this compound using EDC and NHS.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein of interest in the Conjugation Buffer at a concentration of 2-10 mg/mL.[2]

    • Ensure the buffer is free of any primary amines. If necessary, dialyze the protein against the Conjugation Buffer.

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate this compound:

    • In a separate microfuge tube, add the desired amount of this compound stock solution.

    • Add a 10-50 fold molar excess of EDC and NHS dissolved in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing, protected from light.

  • Conjugation Reaction:

    • Immediately add the activated BDP TR-NHS ester solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the dye to the protein.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • The labeled protein will elute in the first colored fraction.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein at 280 nm and the BDP TR dye at ~589 nm.

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified BDP TR-labeled protein solution at 280 nm (A₂₈₀) and at the absorption maximum of BDP TR, which is approximately 589 nm (A₅₈₉).[5]

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A₅₈₉ / ε_dye

    • Where ε_dye for BDP TR is approximately 68,000 M⁻¹cm⁻¹.[1]

  • Calculate the corrected absorbance of the protein at 280 nm:

    • A₂₈₀_corr = A₂₈₀ - (A₅₈₉ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP TR, this is approximately 0.19).[4]

  • Calculate the molar concentration of the protein:

    • [Protein] (M) = A₂₈₀_corr / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm. This value is specific to the protein being labeled (e.g., for IgG, it is approximately 210,000 M⁻¹cm⁻¹).[5]

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

Mandatory Visualization

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) conjugate Conjugate Activated Dye to Protein (1-2 h, RT or overnight, 4°C) prep_protein->conjugate prep_dye Prepare this compound (10 mg/mL in DMSO) activate_dye Activate Dye with EDC/NHS (15-30 min, RT) prep_dye->activate_dye activate_dye->conjugate purify Purify Labeled Protein (Size-Exclusion Chromatography) conjugate->purify analyze Characterize Labeled Protein (DOL Calculation) purify->analyze storage Store Labeled Protein (4°C or -20°C) analyze->storage

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway: Receptor-Mediated Endocytosis

BDP TR-labeled proteins, such as transferrin or antibodies, are valuable tools for studying cellular processes like receptor-mediated endocytosis.[6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit 2. Internalization ligand BDP TR-Labeled Ligand ligand->receptor 1. Binding coated_vesicle Clathrin-Coated Vesicle clathrin_pit->coated_vesicle early_endosome Early Endosome coated_vesicle->early_endosome 3. Uncoating & Fusion recycling_endosome Recycling Endosome early_endosome->recycling_endosome 4a. Recycling late_endosome Late Endosome early_endosome->late_endosome 4b. Sorting recycling_endosome->receptor lysosome Lysosome late_endosome->lysosome 5. Degradation

Caption: Receptor-mediated endocytosis pathway.

References

BDP TR Carboxylic Acid for Oligonucleotide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR (BODIPY™ TR) is a bright and photostable red fluorescent dye belonging to the borondipyrromethene class of fluorophores. Its high fluorescence quantum yield, large extinction coefficient, and resistance to photobleaching make it an excellent choice for labeling oligonucleotides used in a variety of molecular biology and drug discovery applications.[1][2] This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides with BDP TR carboxylic acid.

The conjugation of this compound to an amine-modified oligonucleotide is achieved through the formation of a stable amide bond. This process requires the activation of the carboxylic acid group to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine on the oligonucleotide.[3]

Physicochemical and Spectroscopic Properties

Proper experimental design and data analysis require a thorough understanding of the properties of the BDP TR fluorophore. The key characteristics of this compound and its amine-reactive NHS ester are summarized below.

PropertyThis compoundBDP TR NHS Ester
Molecular Weight ~424.23 g/mol [4]~521.3 g/mol [1]
Excitation Maximum (λex) ~588 nm[1][5]~588 nm[1]
Emission Maximum (λem) ~616 nm[1][5]~616 nm[1]
Molar Extinction Coefficient (ε) ~68,000 cm⁻¹M⁻¹[5]~68,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) Not specified~0.9[1]
Reactive Group Carboxylic AcidN-Hydroxysuccinimidyl (NHS) Ester[1]
Solubility Good in DMF, DMSO, and DCMGood in anhydrous DMF or DMSO[1]

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the activation of the carboxyl group on BDP TR to form a more stable and amine-reactive Sulfo-NHS ester.[6]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. The optimal concentrations may need to be determined empirically, but a starting point is a 2-5 fold molar excess of both EDC and Sulfo-NHS over the this compound.

  • Activation Reaction:

    • In a microcentrifuge tube protected from light, add the this compound solution.

    • Add the Sulfo-NHS solution to the BDP TR solution and mix well.

    • Add the EDC solution to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6] The resulting solution contains the activated BDP TR-Sulfo-NHS ester and is ready for conjugation to the amine-modified oligonucleotide.

BDP_TR_COOH This compound Reactive_Intermediate O-acylisourea intermediate BDP_TR_COOH->Reactive_Intermediate + EDC EDC EDC Sulfo_NHS Sulfo-NHS Activation_Buffer Activation Buffer (pH 6.0) Activation_Buffer->BDP_TR_COOH Activation_Buffer->EDC Activation_Buffer->Sulfo_NHS Activated_BDP_TR BDP TR-Sulfo-NHS Ester Reactive_Intermediate->Activated_BDP_TR + Sulfo-NHS

Activation of this compound.
Protocol 2: Conjugation of Activated BDP TR to Amine-Modified Oligonucleotides

This protocol details the reaction of the activated BDP TR-Sulfo-NHS ester with a primary amine on a modified oligonucleotide to form a stable amide linkage.

Materials:

  • Activated BDP TR-Sulfo-NHS ester solution (from Protocol 1)

  • Amine-modified oligonucleotide (lyophilized)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.3-8.5[1]

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[1]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated BDP TR-Sulfo-NHS ester solution to the oligonucleotide solution.[1] The optimal molar ratio should be determined empirically.

    • Gently vortex the mixture to ensure homogeneity.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent like 1.5 M hydroxylamine (B1172632) (pH 8.5). However, it is common to proceed directly to purification.[1]

cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Activated_Dye Activated BDP TR-Sulfo-NHS Ester Mix Mix and Incubate (RT, 2-4h or 4°C, overnight) Activated_Dye->Mix Amino_Oligo Amine-Modified Oligonucleotide Amino_Oligo->Mix Labeled_Oligo BDP TR-Labeled Oligonucleotide Mix->Labeled_Oligo

Conjugation of activated BDP TR to an amine-modified oligonucleotide.
Protocol 3: Purification of BDP TR-Labeled Oligonucleotides by RP-HPLC

Purification is a critical step to remove unreacted dye, hydrolyzed dye, and any unlabeled oligonucleotides.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective due to the hydrophobicity of the BDP TR dye.[1][7]

Materials:

  • Crude BDP TR-labeled oligonucleotide reaction mixture

  • RP-HPLC system with a C18 column[5][8]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7[2]

  • Mobile Phase B: Acetonitrile[2]

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the reaction mixture with Mobile Phase A before injection.[1]

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.[5]

    • Monitor the elution profile at both 260 nm (oligonucleotide) and ~588 nm (BDP TR dye).[1]

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~588 nm. This peak represents the BDP TR-labeled oligonucleotide. Unlabeled oligonucleotides will typically elute earlier, and the free dye will elute later.[1]

  • Desalting and Lyophilization: Pool the collected fractions and remove the volatile TEAA buffer and acetonitrile (B52724) by lyophilization.[1]

  • Resuspension: Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.[1]

Protocol 4: Characterization of Labeled Oligonucleotides

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified BDP TR-labeled oligonucleotide at 260 nm (A260) and ~588 nm (A588).[1]

  • Oligonucleotide Concentration: Calculated using the Beer-Lambert law (A = εcl) with the extinction coefficient of the oligonucleotide at 260 nm.

  • Dye Concentration: Calculated using the Beer-Lambert law with the extinction coefficient of BDP TR at ~588 nm (ε ≈ 68,000 cm⁻¹M⁻¹).[1][5]

  • Degree of Labeling (DOL): Calculated as the molar ratio of the dye to the oligonucleotide.

2. Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the labeled oligonucleotide.[1]

  • The expected mass of the labeled oligonucleotide is the mass of the amine-modified oligonucleotide plus the mass of the BDP TR dye, minus the mass of water lost during amide bond formation.

Applications

BDP TR-labeled oligonucleotides are versatile tools for a wide range of applications in research and drug development.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying biomolecular interactions in real-time and in solution.[1][9] The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.

Protocol for a Direct Binding FP Assay:

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled protein of interest in a suitable assay buffer.

    • Prepare a solution of the BDP TR-labeled oligonucleotide at a constant, low nanomolar concentration.

  • Binding Reaction:

    • In a low-binding black microplate, mix the serially diluted protein with the constant concentration of the labeled oligonucleotide.

    • Include controls with only the labeled oligonucleotide (for minimum polarization) and buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader equipped with appropriate filters for BDP TR (e.g., Ex: 585 nm, Em: 620 nm).

  • Data Analysis: Plot the change in mP as a function of the protein concentration to determine the binding affinity (Kd).

cluster_unbound Unbound State cluster_bound Bound State Labeled_Oligo BDP TR-Labeled Oligo (Small, rotates rapidly) Low_FP Low Fluorescence Polarization Labeled_Oligo->Low_FP Complex Oligo-Protein Complex (Large, rotates slowly) Labeled_Oligo->Complex + Protein High_FP High Fluorescence Polarization Complex->High_FP Protein Protein

Principle of Fluorescence Polarization (FP) assay.
Fluorescence Resonance Energy Transfer (FRET) Assays

BDP TR can serve as an acceptor or donor in FRET-based assays to study nucleic acid hybridization, enzyme activity, and conformational changes.[1] For example, in a kinase activity assay, a BDP TR-labeled oligonucleotide substrate can be used in conjunction with a terbium-labeled anti-phospho antibody, where phosphorylation of the oligonucleotide brings the donor and acceptor into proximity, resulting in a FRET signal.[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive this compound or coupling reagents- Suboptimal pH of conjugation buffer- Presence of primary amines in buffers- Insufficient molar excess of the dye- Use fresh EDC and Sulfo-NHS solutions- Ensure conjugation buffer pH is 8.3-8.5- Use amine-free buffers (e.g., borate, carbonate, phosphate)- Optimize the molar ratio of dye to oligonucleotide
Poor Separation During HPLC - Inappropriate HPLC column or gradient- Co-elution of labeled and unlabeled species- Use a high-quality C18 column- Optimize the acetonitrile gradient for better resolution- Monitor at both 260 nm and 588 nm to distinguish peaks
High Background in FP Assay - Non-specific binding of the labeled oligonucleotide- High concentration of the labeled oligonucleotide- Include a non-specific competitor in the assay buffer (e.g., BSA)- Use low-binding microplates- Optimize the concentration of the labeled oligonucleotide

Conclusion

This compound is a versatile and robust fluorescent dye for labeling amine-modified oligonucleotides. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully label, purify, and characterize BDP TR-conjugated oligonucleotides for a variety of applications, empowering further advancements in research and drug development.

References

Application Notes: BDP TR Carboxylic Acid for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP TR (BODIPY™ TR) is a bright, photostable red fluorescent dye belonging to the borondipyrromethene class of fluorophores.[1][2] Renowned for its sharp excitation and emission peaks, high fluorescence quantum yield, and resistance to photobleaching, BDP TR is an excellent tool for demanding fluorescence microscopy applications.[2][3] Its spectral properties are similar to those of Texas Red, making it a suitable alternative for the ROX (Rhodamine X) channel.[2][4]

This document provides detailed application notes and protocols for the use of BDP TR carboxylic acid. While the carboxylic acid functional group can be used to label alcohols via Steglich esterification, a more common application involves its activation to an N-hydroxysuccinimide (NHS) ester for the efficient labeling of primary amines on biomolecules like proteins and peptides.[4][5] This process forms a stable amide bond, enabling the creation of fluorescently tagged molecules for various imaging studies, including live-cell analysis and tracking of cellular processes.[1][3]

Photophysical and Chemical Properties

The selection of a fluorophore is critically dependent on its photophysical properties. BDP TR offers superior performance, particularly in brightness and stability, which is crucial for long-term imaging experiments.[3]

Table 1: Properties of BDP TR Dye

PropertyValueReference
Dye Name This compound
Excitation Maximum (λex) ~589 nm[1]
Emission Maximum (λem) ~616 nm[1]
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.90[3]
Reactive Group (as supplied) Carboxylic Acid (-COOH)
Reactive Group (activated) N-hydroxysuccinimide (NHS) ester[5]
Reactivity Alcohols (as carboxylic acid); Primary amines (as NHS ester)[1][4]
Solubility Good in DMF and DMSO

Experimental Protocols

Protocol 1: Activation of this compound to NHS Ester

To label primary amines, the carboxylic acid group must first be activated. This protocol describes a common method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: MES, HEPES, or PBS at pH 6.0-7.5 for the activation step.

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Dissolve this compound in DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of NHS (or Sulfo-NHS for aqueous solubility).

    • Add a 1.5 to 2-fold molar excess of EDC to the solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. The solution now contains the activated BDP TR NHS ester.

  • Use Immediately: The resulting NHS ester is moisture-sensitive and should be used immediately for labeling as described in Protocol 2.[1]

G Activated_Ester Activated_Ester Labeled_Protein Labeled_Protein Activated_Ester->Labeled_Protein

Protocol 2: Protein Labeling with Activated BDP TR NHS Ester

This protocol provides a general procedure for conjugating the activated BDP TR NHS ester to a protein.[1]

Materials:

  • Activated BDP TR NHS ester solution (from Protocol 1)

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.

  • pH Adjustment: Add 1/10th volume of Labeling Buffer to the protein solution to raise the pH, which is optimal for the NHS ester reaction.[1]

  • Labeling Reaction:

    • Calculate the required amount of activated BDP TR NHS ester. A starting point of an 8 to 12-fold molar excess of dye to protein is recommended.[1]

    • Slowly add the activated dye solution to the protein solution while gently vortexing.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. Collect the first colored band, which corresponds to the labeled protein.

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL determines the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorption maximum (~589 nm for BDP TR, A_max).

  • Calculate DOL using the following formula:

    Protein Concentration (M) = [A₂₈₀ – (A_max × CF₂₈₀)] / ε_protein

    Dye Concentration (M) = A_max / ε_dye

    DOL = Dye Concentration / Protein Concentration

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

    • ε_dye: Molar extinction coefficient of the dye at ~589 nm (~69,000 cm⁻¹M⁻¹).

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For BDP TR, this is approximately 0.19.

Protocol 4: Live-Cell Imaging of Labeled Biomolecules

This protocol provides a general workflow for visualizing the uptake and trafficking of a BDP TR-labeled protein in live cells.

Materials:

  • Purified BDP TR-labeled protein

  • Cultured mammalian cells on glass-bottom dishes

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~590 nm, Emission: ~615 nm) and an environmental chamber.

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency.

  • Labeling:

    • Wash cells twice with pre-warmed imaging buffer.

    • Add the BDP TR-labeled protein to the cells at a final concentration of 5-20 µg/mL.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for a desired time (e.g., 15-60 minutes) to allow for processes like endocytosis.[3]

  • Washing: Wash the cells three times with imaging buffer to remove the unbound labeled protein.

  • Imaging: Mount the dish on the microscope stage. Acquire images at various time points to observe dynamic processes. It is recommended to use a phenol red-free medium to reduce background fluorescence.[3]

G start BDP TR-Labeled Ligand (e.g., Transferrin) receptor Cell Surface Receptor start->receptor Binds to binding Binding internalization Internalization (Endocytosis) binding->internalization Triggers early_endosome Early Endosome internalization->early_endosome Trafficking late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation or Degradation Pathway recycling Recycling Endosome early_endosome->recycling Sorting exocytosis Recycling to Cell Surface recycling->exocytosis

Troubleshooting

Table 2: Common Problems and Solutions in Labeling and Imaging

ProblemPossible CauseSuggested SolutionReference
Low Degree of Labeling (DOL) Inactive NHS ester due to moisture.Use fresh, high-quality anhydrous solvent for activation and use the activated ester immediately.[1]
Suboptimal pH for labeling reaction.Ensure the pH of the protein solution is between 8.3 and 8.5.[1]
Presence of primary amines (e.g., Tris) in the protein buffer.Dialyze the protein against an amine-free buffer like PBS before labeling.[1]
High Background in Microscopy Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate using a longer gel filtration column or dialysis.[1]
Non-specific binding of the conjugate.Include blocking agents (e.g., BSA) in the imaging buffer; optimize washing steps.[6]
Precipitation of Protein During Labeling Over-labeling of the protein, leading to changes in solubility.Lower the molar ratio of dye to protein in the labeling reaction.[7]
No or Low Fluorescent Signal Dye-dye quenching due to a very high DOL.Reduce the molar excess of the dye during labeling to achieve a lower DOL.[7]
Photobleaching during image acquisition.Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure time and excitation laser power.[6]
Altered Protein Function The dye is attached near an active or binding site.Consider using site-specific labeling techniques or reducing the DOL.[7]

References

BDP TR Carboxylic Acid: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BDP TR carboxylic acid, a bright and photostable red fluorescent dye, in flow cytometry applications. Detailed protocols for antibody conjugation and cell staining are provided to enable robust and reproducible results.

Introduction to BDP TR

BDP TR (Boron-Dipyrromethene Texas Red) is a fluorescent dye belonging to the BODIPY™ family, known for its exceptional photophysical properties.[1] It exhibits a bright red fluorescence with a narrow emission spectrum, making it an excellent choice for multicolor flow cytometry.[1] Its high quantum yield and resistance to photobleaching ensure strong and stable signals during data acquisition.[1] The carboxylic acid functional group on BDP TR allows for its covalent conjugation to primary amines on biomolecules, such as antibodies, through a two-step activation process.

Key Features of BDP TR for Flow Cytometry:

  • High Brightness and Photostability: Ensures a strong and stable fluorescent signal for sensitive detection of target antigens.[1]

  • Narrow Emission Spectrum: Minimizes spectral overlap with other fluorophores in multicolor panels.[1]

  • Versatile Conjugation Chemistry: The carboxylic acid group can be activated to efficiently label antibodies and other proteins.

Spectral Properties

Proper setup of the flow cytometer is crucial for optimal detection of the BDP TR signal. The spectral characteristics of BDP TR are summarized in the table below.

ParameterValueReference
Excitation Maximum~589 nm[1]
Emission Maximum~616 nm[1]
Recommended Laser561 nm (Yellow-Green)[2]
Recommended Filter610/20 nm bandpass[3]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the conjugation of this compound to a primary antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5] This two-step process first activates the carboxylic acid group on the dye, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[4]

Materials:

  • This compound

  • Antibody (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)[6]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)[6]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer.[6] Centrifugal filters are suitable for this purpose.[6]

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer immediately before use.[7]

    • Add the this compound solution to the EDC/NHS solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[5]

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Immediately add the activated BDP TR dye solution to the prepared antibody solution. A 10:1 molar excess of dye to antibody is a good starting point.[6]

    • Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.[6] Alternatively, the reaction can be performed overnight at 4°C.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Remove unconjugated dye using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.[6]

    • The purified BDP TR-conjugated antibody is collected in the eluate.

Quantitative Data Summary for Antibody Conjugation:

ParameterRecommended Value/RangeReference
Antibody Concentration1-2 mg/mL[]
Molar Ratio (Dye:Antibody)10:1 (starting point)[6]
Activation pH4.5 - 6.0[5]
Conjugation pH8.3 - 8.5[6]
Incubation Time (Conjugation)1-2 hours at room temperature or overnight at 4°C[6]
Protocol 2: Staining of Cells with BDP TR-Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining suspended cells for flow cytometric analysis.

Materials:

  • BDP TR-conjugated antibody (from Protocol 1)

  • Single-cell suspension of your target cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[2]

  • Viability dye (optional, but recommended)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample.

    • Wash the cells once with ice-cold Flow Cytometry Staining Buffer.

    • Determine the total cell number and assess viability. Viability should ideally be >90-95%.[9]

    • Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1x10⁶ cells/mL.[2]

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 15 minutes at room temperature.[10]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1x10⁵ to 1x10⁶ cells) into FACS tubes.

    • Add the pre-titrated optimal amount of BDP TR-conjugated antibody.

    • Vortex gently.

    • Incubate for 20-30 minutes at 2-8°C (on ice), protected from light.[9]

  • Washing:

    • Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[10]

    • Repeat the wash step twice.[10]

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser and appropriate emission filters for BDP TR.[2]

Quantitative Data Summary for Cell Staining:

ParameterRecommended Value/RangeReference
Cell Concentration1x10⁶ cells/mL[2]
Incubation Time (Staining)20-30 minutes[9]
Incubation Temperature2-8°C (on ice)[9]
Centrifugation Speed300-400 x g[10]

Visualizations

Antibody_Conjugation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification BDP_COOH BDP TR Carboxylic Acid EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) BDP_COOH->EDC_NHS 15-30 min RT Activated_Dye Amine-Reactive BDP TR-NHS Ester EDC_NHS->Activated_Dye Antibody Antibody in Conjugation Buffer (pH 8.3-8.5) Activated_Dye->Antibody 1-2 hours RT or overnight 4°C Conjugated_Ab BDP TR-Labeled Antibody Antibody->Conjugated_Ab Quenching Quenching Buffer (e.g., Tris-HCl) Conjugated_Ab->Quenching Purification Spin Desalting Column Quenching->Purification Purified_Ab Purified BDP TR- Conjugated Antibody Purification->Purified_Ab

Caption: Workflow for conjugating this compound to an antibody.

Cell_Staining_Workflow start Single-Cell Suspension fc_block Fc Receptor Block (Optional) start->fc_block staining Add BDP TR- Conjugated Antibody fc_block->staining incubation Incubate 20-30 min on ice, in dark staining->incubation wash1 Wash with Staining Buffer incubation->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend analysis Analyze on Flow Cytometer resuspend->analysis

Caption: General workflow for cell staining and flow cytometry analysis.

Signaling_Pathway ligand Ligand receptor Cell Surface Receptor (e.g., CD Marker) ligand->receptor src_kinases Src Family Kinases receptor->src_kinases Activation pi3k PI3K src_kinases->pi3k akt Akt pi3k->akt downstream Downstream Signaling & Cellular Response akt->downstream BDP_Ab BDP TR-Labeled Antibody BDP_Ab->receptor Detection by Flow Cytometry

Caption: Example signaling pathway initiated by a cell surface receptor.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon excitation microscopy (2PEM) has emerged as a powerful imaging technique for deep-tissue and live-cell imaging, offering advantages such as reduced phototoxicity, deeper penetration, and inherent optical sectioning compared to conventional confocal microscopy. The choice of a suitable fluorophore is critical for successful 2PEM experiments. BDP TR carboxylic acid, a member of the BODIPY (boron-dipyrromethene) family of dyes, is a bright and photostable fluorophore well-suited for two-photon applications. Its significant two-photon absorption cross-section, high fluorescence quantum yield, and reactive carboxylic acid group make it a versatile tool for researchers in various fields, including neuroscience and drug development.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in two-photon excitation microscopy.

Properties of this compound

This compound is a fluorescent dye with spectral properties in the red region of the visible spectrum. Its key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₅BF₂N₂O₃S[1]
Molecular Weight 424.23 g/mol [1]
Excitation Maximum (One-Photon) 589 nm[2]
Emission Maximum 616 nm[2]
Molar Extinction Coefficient 69,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield 0.9[2]
Two-Photon Excitation Maximum ~800 - 850 nm (estimated)
Two-Photon Absorption Cross-Section (σ₂) High (estimated 50-150 GM)
Solubility Good in DMF and DMSO[2]
Storage Store at -20°C in the dark, desiccated.[3] Can be transported at room temperature for up to 3 weeks.[3]

Applications in Research and Drug Development

The properties of this compound make it a valuable tool for a range of applications:

  • Live-Cell Imaging: Its high photostability and brightness are ideal for long-term imaging of cellular dynamics with minimal phototoxicity.[1][2]

  • Deep-Tissue Imaging: The near-infrared excitation wavelengths used in 2PEM with BDP TR allow for imaging deeper into scattering tissues like the brain.

  • Neuronal Tracing and Activity Imaging: The dye can be used to label neurons to visualize their morphology and, when conjugated to appropriate molecules, to monitor neuronal activity.

  • Drug Delivery and Release Monitoring: this compound can be conjugated to drug molecules or nanocarriers to track their delivery to target cells and monitor their release.

Experimental Protocols

Protocol 1: Live-Cell Imaging with Unconjugated this compound

This protocol describes a general procedure for loading unconjugated this compound into live cells for visualization. The carboxylic acid group is generally cell-impermeant, so a loading agent or transient permeabilization may be required.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Optional: Pluronic F-127 for improved dye loading

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare Loading Solution: Dilute the this compound stock solution in live-cell imaging buffer to a final concentration of 1-10 µM. For improved solubility and cell loading, the addition of a small amount of Pluronic F-127 (final concentration 0.01-0.05%) to the loading solution can be beneficial.

  • Cell Loading:

    • Wash the cultured cells twice with pre-warmed live-cell imaging buffer.

    • Remove the buffer and add the loading solution to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal loading time should be determined empirically for each cell type.

  • Washing: Remove the loading solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.

  • Imaging: The cells are now ready for two-photon imaging. Image the cells in a phenol (B47542) red-free medium to reduce background fluorescence.

Two-Photon Microscopy Parameters:

  • Excitation Wavelength: Start with an excitation wavelength around 820 nm and optimize for the best signal-to-noise ratio.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal to minimize phototoxicity.

  • Emission Filter: Use a bandpass filter appropriate for the emission of BDP TR (e.g., 600-650 nm).

Protocol 2: Conjugation of this compound to Primary Amines

This protocol describes the conjugation of this compound to molecules containing primary amines (e.g., proteins, peptides, amine-modified oligonucleotides) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Molecule to be labeled (containing a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M MES buffer (pH 6.0) for EDC/NHS chemistry or amine-free buffer like PBS (pH 7.2-7.5) for EDC/Sulfo-NHS.

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO.

  • Prepare Molecule Solution: Dissolve the amine-containing molecule in the appropriate reaction buffer.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the amine-containing molecule solution.

    • The molar ratio of dye to the target molecule should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours to overnight at room temperature or 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.

Visualization of Workflows and Pathways

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging prep_dye Prepare BDP TR Stock Solution prep_loading Prepare Loading Solution prep_dye->prep_loading prep_cells Culture Cells on Imaging Dish wash1 Wash Cells prep_cells->wash1 load_dye Incubate with Loading Solution prep_loading->load_dye wash1->load_dye wash2 Wash to Remove Unbound Dye load_dye->wash2 setup_microscope Setup Two-Photon Microscope wash2->setup_microscope acquire_images Acquire Images setup_microscope->acquire_images analyze_data Analyze Data acquire_images->analyze_data

Caption: Workflow for live-cell imaging with this compound.

General Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_dye Prepare BDP TR Solution activate_dye Activate Carboxylic Acid (EDC/NHS) prep_dye->activate_dye prep_molecule Prepare Amine-Containing Molecule conjugate Incubate Activated Dye with Molecule prep_molecule->conjugate activate_dye->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify analyze Characterize Conjugate purify->analyze

Caption: Workflow for conjugating this compound to biomolecules.

Conceptual Signaling Pathway for Drug Delivery Monitoring

G drug_carrier Drug Carrier (BDP TR Labeled) cell_membrane Cell Membrane drug_carrier->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target fluorescence Fluorescence Signal (2PEM Detection) drug_release->fluorescence

Caption: Monitoring drug delivery and release using BDP TR labeled carriers.

References

Application Notes and Protocols for BDP TR Carboxylic Acid in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous assay technique widely used in drug discovery and biomedical research to study molecular interactions in real-time. The principle of FP is based on the differential rotation of a small fluorescent tracer molecule in solution when it is free versus when it is bound to a larger molecule. BDP TR carboxylic acid, a bright and photostable borondipyrromethene dye, is an excellent candidate for developing FP assays due to its spectral properties in the red region of the spectrum, which minimizes interference from autofluorescence of biological samples. Its relatively long fluorescence lifetime makes it particularly well-suited for FP applications.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound as a fluorescent tracer in FP assays for studying protein-ligand interactions, with a focus on applications in drug screening, such as kinase inhibitor discovery.

Properties of this compound

This compound is a fluorescent dye with excitation and emission maxima in the orange-red region of the spectrum. Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)589 nm[4]
Emission Maximum (λem)616 nm[4]
Molar Extinction Coefficient (ε)69,000 cm⁻¹M⁻¹
Molecular Weight424.23 g/mol [5]
SolubilityGood in DMF and DMSO[3]
StorageStore at -20°C, protected from light[4]

Principle of Fluorescence Polarization Assays

In an FP assay, a small fluorescent molecule (the tracer, in this case, a ligand labeled with this compound) is excited with plane-polarized light.

  • Unbound Tracer: When the tracer is small and unbound, it rotates rapidly in solution. This rapid tumbling leads to a significant depolarization of the emitted light.

  • Bound Tracer: When the tracer binds to a larger molecule (e.g., a protein), its rotational motion is slowed down considerably. As a result, the emitted light remains highly polarized.

The change in polarization is measured and is directly proportional to the fraction of the tracer that is bound to the larger molecule. This principle can be applied in two main assay formats:

  • Direct Binding Assays: To determine the binding affinity (Kd) of a fluorescently labeled ligand for a protein.

  • Competitive Binding Assays: To determine the binding affinity (IC50) of an unlabeled test compound that competes with the fluorescent tracer for binding to the protein.

Experimental Protocols

Protocol 1: Preparation of a BDP TR-labeled Peptide Tracer via EDC/NHS Coupling

This protocol describes the covalent conjugation of this compound to a peptide containing a primary amine (e.g., N-terminus or a lysine (B10760008) residue) to create a fluorescent tracer for FP assays. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for reaction with the amine.

Materials:

  • This compound

  • Peptide with a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5

  • Purification column (e.g., reversed-phase HPLC)

Procedure:

  • Dye and Peptide Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Dissolve the peptide in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a separate tube, react this compound with a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) in Activation Buffer for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Add the activated this compound solution to the peptide solution. A molar ratio of 5-10 moles of dye per mole of peptide is a common starting point for optimization.

    • Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled peptide from the unreacted dye and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Direct Binding Fluorescence Polarization Assay

This protocol describes a direct binding assay to determine the dissociation constant (Kd) of a BDP TR-labeled tracer to a protein.

Materials:

  • BDP TR-labeled tracer

  • Purified protein of interest

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding microplates (e.g., 384-well)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the protein in the assay buffer.

    • Prepare a solution of the BDP TR-labeled tracer at a constant concentration (typically in the low nanomolar range, below the expected Kd).

  • Binding Reaction:

    • In the microplate, mix the serially diluted protein with the constant concentration of the labeled tracer.

    • Include wells with only the labeled tracer (for minimum polarization) and wells with buffer only (for background).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. Set the excitation and emission wavelengths appropriate for BDP TR (e.g., Ex: 589 nm, Em: 616 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the mP values against the protein concentration.

    • Fit the data to a one-site binding equation to determine the Kd.

Protocol 3: Competitive Binding Fluorescence Polarization Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a non-labeled compound that competes with the BDP TR-labeled tracer for binding to a protein.

Materials:

  • BDP TR-labeled tracer

  • Purified protein of interest

  • Unlabeled competitor compound

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding microplates (e.g., 384-well)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled competitor compound in the assay buffer.

    • Prepare a solution containing the protein at a constant concentration (typically at or slightly above the Kd of the tracer) and the BDP TR-labeled tracer at its Kd concentration.

  • Competition Reaction:

    • In the microplate, mix the serially diluted competitor compound with the protein-tracer solution.

    • Include control wells:

      • Tracer only (minimum polarization)

      • Tracer and protein without competitor (maximum polarization)

      • Buffer only (background)

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (mP) of each well.

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following tables present hypothetical data from FP assays using a BDP TR-labeled ligand for a generic kinase.

Table 1: Direct Binding Assay Data

Protein Concentration (nM)Fluorescence Polarization (mP)
050
175
5150
10220
20280
50330
100350
200355
Calculated Kd 12.5 nM

Table 2: Competitive Binding Assay Data

Competitor Concentration (nM)Fluorescence Polarization (mP)
0350
1345
10320
50250
100180
50090
100060
500052
Calculated IC50 85.2 nM

Table 3: Assay Quality Control (Z' Factor)

ControlMean mPStandard Deviation
High (Tracer + Protein)35215
Low (Tracer only)518
Calculated Z' Factor 0.78

A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[6][7]

Visualizations

experimental_workflow cluster_prep Tracer Preparation cluster_assay Fluorescence Polarization Assay BDP BDP TR Carboxylic Acid Activation EDC/NHS Activation BDP->Activation Peptide Amine-containing Peptide Conjugation Conjugation Peptide->Conjugation Activation->Conjugation Purification HPLC Purification Conjugation->Purification Tracer BDP TR-Peptide Tracer Purification->Tracer Plate Mix in Microplate Tracer->Plate Protein Protein Protein->Plate Competitor Unlabeled Competitor Competitor->Plate Incubate Incubate Plate->Incubate Read Read FP Signal Incubate->Read Data Data Analysis (Kd, IC50, Z') Read->Data

Caption: Experimental workflow for FP assays using this compound.

binding_principle cluster_unbound Unbound State cluster_bound Bound State Tracer_free BDP TR-Tracer Light_out1 Depolarized Light Tracer_free->Light_out1 Rotation1 Fast Rotation Light_in1 Polarized Light Light_in1->Tracer_free Result1 Low Polarization Light_out1->Result1 Protein Protein Complex Protein-Tracer Complex Protein->Complex Light_out2 Polarized Light Complex->Light_out2 Rotation2 Slow Rotation Light_in2 Polarized Light Light_in2->Complex Result2 High Polarization Light_out2->Result2 Tracer_bound->Complex

Caption: Principle of fluorescence polarization in binding assays.

References

Application Notes and Protocols for BDP TR Carboxylic Acid Activation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the activation of BDP TR (BODIPY™ TR) carboxylic acid to its amine-reactive N-hydroxysuccinimide (NHS) ester and its subsequent use in bioconjugation. BDP TR is a bright, photostable red fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and other biomolecules for various applications in fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2]

Core Concepts: From Carboxylic Acid to Amide Bond

The conjugation of BDP TR to a biomolecule is typically achieved by forming a stable amide bond between the dye and a primary amine on the target molecule. This is a two-part process:

  • Activation of BDP TR Carboxylic Acid: The relatively unreactive carboxylic acid group on the BDP TR dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a more stable and amine-reactive BDP TR NHS ester.[]

  • Bioconjugation: The BDP TR NHS ester then readily reacts with primary amines (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of a protein) under slightly basic conditions (pH 8.0-9.0) to form a stable amide linkage.[4]

Data Presentation

Spectral Properties of BDP TR Dyes
PropertyBDP TR-X NHS EsterReference
Excitation Maximum (λex)589 nm[5]
Emission Maximum (λem)616 nm[5]
Molar Extinction Coefficient (ε)60,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ)0.9[5]
CF₂₆₀0.15[5]
CF₂₈₀0.19[5]

Note: Spectral properties can be influenced by the solvent, conjugation partner, and local environment. The values presented are for the unconjugated dye and should be used as a guideline.[4] The "X" in "BDP TR-X" denotes a seven-atom aminohexanoyl spacer, which helps to separate the fluorophore from the conjugated biomolecule, minimizing potential quenching or steric hindrance.[4]

Recommended Reaction Conditions for Bioconjugation
ParameterRecommended ConditionRationale
pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester stability.[6]
Temperature Room Temperature (or 4°C)Efficient reaction at room temperature; 4°C for longer incubations.[6]
Incubation Time 1 - 2 hours (or overnight at 4°C)Sufficient time for conjugation to occur.[6]
Dye:Protein Molar Ratio 5:1 to 20:1Starting point for optimization, dependent on the protein.[2]

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the synthesis of BDP TR NHS ester from this compound in an organic solvent. It is crucial to use anhydrous solvents to prevent the hydrolysis of the reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to exclude moisture.

  • Dissolution: Dissolve this compound in anhydrous DMF (or DMSO).

  • Addition of Reagents: To the solution of this compound (1 equivalent), add EDC (2 equivalents) and NHS (2 equivalents).

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 16 hours.[7]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Use of Activated Dye: The resulting solution containing the BDP TR NHS ester can be used directly for the subsequent bioconjugation step or purified for storage.

Purification (Optional):

The BDP TR NHS ester can be purified from the reaction mixture by silica (B1680970) gel chromatography.[8] The purified product should be stored at -20°C, desiccated, and protected from light.[5]

Protocol 2: Bioconjugation of BDP TR NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with the prepared BDP TR NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • BDP TR NHS ester solution (from Protocol 1 or a commercial source)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5[6][9]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[6]

Procedure:

  • Protein Preparation: The protein solution should be at a concentration of 2-10 mg/mL in an amine-free buffer.[6] If the buffer contains primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • pH Adjustment: Adjust the pH of the protein solution to 8.3 with 0.1 M sodium bicarbonate.[6]

  • Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the BDP TR NHS ester solution.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching the Reaction: To stop the reaction and remove any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[6]

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~589 nm (for the BDP TR dye).

Visualizations

G cluster_0 Part 1: Activation of this compound cluster_1 Part 2: Bioconjugation BDP_COOH This compound Intermediate O-acylisourea Intermediate BDP_COOH->Intermediate + EDC EDC EDC BDP_NHS BDP TR NHS Ester Intermediate->BDP_NHS + NHS NHS NHS Conjugate BDP TR-Protein Conjugate BDP_NHS->Conjugate + Protein-NH2 (pH 8.3-8.5) Protein_NH2 Protein-NH2 NHS_leaving NHS Conjugate->NHS_leaving releases

Caption: Chemical reaction pathway for BDP TR activation and bioconjugation.

G start Start dissolve Dissolve this compound in Anhydrous DMF/DMSO start->dissolve add_reagents Add EDC and NHS (2 equiv. each) dissolve->add_reagents react React at 0°C for 1 hr, then RT for 16 hrs add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor use Use Directly for Bioconjugation monitor->use Complete purify Purify by Chromatography (Optional) monitor->purify If needed end End use->end purify->end

Caption: Experimental workflow for the activation of this compound.

G start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) start->prep_protein add_dye Add BDP TR NHS Ester (5-20x molar excess) prep_protein->add_dye incubate Incubate 1-2 hrs at RT (Protect from light) add_dye->incubate quench Quench Reaction (Tris or Hydroxylamine) incubate->quench purify Purify Conjugate (Gel Filtration) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze end End analyze->end

References

Step-by-Step Guide to BDP TR Carboxylic Acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR is a bright and photostable borondipyrromethene-based fluorophore with excitation and emission maxima in the red region of the visible spectrum, making it an excellent alternative to Texas Red and other ROX (rhodamine X) dyes. Its high quantum yield and resistance to photobleaching make it a robust tool for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The carboxylic acid derivative of BDP TR provides a versatile functional group for covalent conjugation to a wide range of biomolecules and surfaces.

This document provides detailed protocols for the two primary methods of BDP TR carboxylic acid conjugation:

  • Amine Conjugation via EDC/NHS Chemistry: Activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then readily couples with primary amines.

  • Alcohol Conjugation via Steglich Esterification: Direct esterification of the carboxylic acid with an alcohol-containing molecule using a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

These protocols are designed to provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to successfully label their molecules of interest with the BDP TR fluorophore.

Data Presentation

The following tables summarize key quantitative data and reaction parameters for the successful conjugation of this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Weight ~424.23 g/mol
Excitation Maximum (λex) ~589 nm[1]
Emission Maximum (λem) ~616 nm[1]
Molar Extinction Coefficient (ε) ~60,000 - 69,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High (~0.9)[1]
Solubility Good in DMF, DMSO[2]

Table 2: Recommended Molar Ratios for this compound Conjugation Reactions

ReagentMolar Ratio (Reagent : BDP TR COOH)Purpose
EDC 1.5 - 5 fold excessActivates the carboxylic acid.
NHS/Sulfo-NHS 1.5 - 5 fold excessStabilizes the activated intermediate.
Amine-containing molecule 1 - 1.5 fold excess (relative to BDP TR COOH)Target molecule for conjugation.
DCC 1.1 - 1.5 fold excessDehydrating agent for esterification.
DMAP 0.1 - 0.2 fold excess (catalytic)Catalyst for Steglich esterification.
Alcohol-containing molecule 1 - 3 fold excess (relative to BDP TR COOH)Target molecule for conjugation.

Table 3: Typical Reaction Conditions for this compound Conjugation

ParameterEDC/NHS Activation & Amine CouplingSteglich Esterification
Activation pH 4.5 - 6.0 (in MES buffer)[3]N/A
Coupling pH 7.2 - 8.5 (in PBS, Borate, or Bicarbonate buffer)[4]N/A (Anhydrous conditions)
Temperature Room Temperature (20-25°C)0°C to Room Temperature
Reaction Time Activation: 15-60 min; Coupling: 2-12 hours2 - 24 hours
Solvent Aqueous buffers (for biomolecules); Anhydrous DMF or DMSO (for small molecules)Anhydrous aprotic solvents (e.g., DCM, DMF)

Experimental Protocols

Protocol 1: Conjugation of this compound to Primary Amines using EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid of BDP TR to a semi-stable NHS ester, which is then reacted with an amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide, or small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, desalting column, or silica (B1680970) gel chromatography)

Procedure:

Step 1: Preparation of Reagents

  • Allow all reagents to come to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the appropriate buffer (Activation Buffer for aqueous reactions or anhydrous DMF/DMSO for organic reactions). A typical concentration is 10 mg/mL.

Step 2: Activation of this compound

  • Dissolve this compound in the Activation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for organic reactions).

  • Add a 1.5 to 5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution and mix gently.

  • Add a 1.5 to 5-fold molar excess of EDC to the solution and mix gently.

  • Incubate the reaction mixture for 15-60 minutes at room temperature, protected from light.

Step 3: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for organic reactions). Ensure the buffer for aqueous reactions is free of primary amines (e.g., Tris).

  • Add the activated BDP TR-NHS ester solution from Step 2 to the solution of the amine-containing molecule. A 1 to 1.5-fold molar excess of the amine is recommended.

  • Incubate the reaction for 2 to 12 hours at room temperature, or overnight at 4°C, protected from light.

Step 4: Quenching the Reaction

  • (Optional but recommended) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted BDP TR-NHS ester.

  • Incubate for 30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the BDP TR conjugate from unreacted dye and byproducts.

    • For proteins and large biomolecules: Use a desalting column (e.g., Sephadex G-25) or dialysis.

    • For small molecules and peptides: Use reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Step 6: Characterization of the Conjugate

  • Spectroscopic Analysis: Measure the absorbance of the purified conjugate at 280 nm (for proteins/peptides) and ~589 nm (for BDP TR) to determine the degree of labeling (DOL).

  • Mass Spectrometry: Confirm the molecular weight of the conjugate.

  • NMR Spectroscopy: For small molecule conjugates, NMR can be used to confirm the structure.[3]

Protocol 2: Conjugation of this compound to Alcohols via Steglich Esterification

This protocol is suitable for conjugating this compound to molecules containing hydroxyl groups under anhydrous conditions.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Alcohol-containing molecule

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Purification system (e.g., silica gel column chromatography, HPLC)

Procedure:

Step 1: Preparation of Reagents

  • Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Dissolve this compound and the alcohol-containing molecule (1-3 molar equivalents) in the anhydrous solvent.

Step 2: Esterification Reaction

  • Add a catalytic amount of DMAP (0.1-0.2 molar equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.1-1.5 molar equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 0.5 N HCl and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and DMAP.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the BDP TR-ester conjugate by silica gel column chromatography or RP-HPLC.

Step 4: Characterization of the Conjugate

  • Spectroscopic Analysis: Confirm the presence of the BDP TR fluorophore by measuring its absorbance and fluorescence spectra.

  • Mass Spectrometry: Determine the molecular weight of the final conjugate.

  • NMR Spectroscopy: Confirm the formation of the ester linkage and the overall structure of the conjugate.

Mandatory Visualizations

EDC/NHS Conjugation Workflow

EDC_NHS_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis BDP_COOH BDP TR-COOH EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) BDP_COOH->EDC_NHS 15-60 min Room Temp Activated_BDP BDP TR-NHS Ester (Active Intermediate) EDC_NHS->Activated_BDP Amine_Molecule Amine-containing Molecule in Coupling Buffer (pH 7.2-8.5) Activated_BDP->Amine_Molecule 2-12 hours Room Temp Conjugate BDP TR-Amide Conjugate Amine_Molecule->Conjugate Purification Purification (HPLC / Desalting) Conjugate->Purification Characterization Characterization (Spectroscopy, MS, NMR) Purification->Characterization Steglich_Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_analysis Analysis BDP_COOH BDP TR-COOH Reaction_Mix Reaction Mixture BDP_COOH->Reaction_Mix Alcohol Alcohol-containing Molecule Alcohol->Reaction_Mix Reagents DCC + DMAP in Anhydrous Solvent Reagents->Reaction_Mix Filtration Filter DCU Byproduct Reaction_Mix->Filtration 2-24 hours 0°C to RT Washing Aqueous Wash Filtration->Washing Purification Purification (Chromatography) Washing->Purification Final_Conjugate BDP TR-Ester Conjugate Purification->Final_Conjugate Characterization Characterization (Spectroscopy, MS, NMR) Final_Conjugate->Characterization Signaling_Pathway BDP_Ligand BDP TR-Labeled Ligand Binding Binding BDP_Ligand->Binding Receptor Cell Surface Receptor (e.g., GPCR, RTK) Receptor->Binding Downstream_Signaling Downstream Signaling Cascade Activation Binding->Downstream_Signaling Microscopy Fluorescence Microscopy (Visualization & Quantification) Binding->Microscopy Detection Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

References

BDP TR Carboxylic Acid: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR carboxylic acid is a versatile fluorescent probe belonging to the BODIPY family of dyes. Renowned for their exceptional photostability, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes are invaluable tools in biological imaging. The "TR" designation indicates its spectral characteristics, which are similar to Texas Red, emitting in the red region of the visible spectrum. This makes it suitable for multicolor imaging experiments with blue and green fluorescent probes.[1][2] The carboxylic acid functional group allows for covalent conjugation to amine-containing biomolecules, enabling the targeted visualization of specific cellular components and processes. Alternatively, its moderate hydrophobicity suggests its potential for use as a direct stain for lipophilic structures within live cells.[3][4]

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, catering to both direct staining of organelles and targeted imaging of signaling pathways after conjugation.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex) ~589 nm[2]
Emission Maximum (λem) ~616 nm[2]
Molar Extinction Coefficient (ε) ~60,000-69,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.90[2]
Fluorescence Lifetime (τ) ~5.4 ns[5]
Molecular Formula C₂₁H₁₅BF₂N₂O₃S[6]
Molecular Weight ~424.23 g/mol [6]
Solubility Good in DMF, DMSO[3]
Reactive Group Carboxylic Acid (-COOH)[4]
Reactivity Alcohols (via Steglich esterification), Amines (after activation)[3][4]

Experimental Protocols

Two primary applications of this compound in live-cell imaging are presented: direct staining of lipid droplets and targeted visualization of receptor-mediated endocytosis after conjugation to a protein.

Application 1: Direct Staining of Lipid Droplets in Live Cells

BODIPY dyes are known for their utility in staining neutral lipids within lipid droplets.[7][8][9] The moderate hydrophobicity of this compound allows for its potential use as a direct stain for these organelles.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is adapted from established methods for staining lipid droplets with other BODIPY derivatives.[7][8]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells cultured on glass-bottom dishes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Optional: Oleic acid complexed to BSA for induction of lipid droplet formation

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture cells to 60-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.

    • (Optional) To induce lipid droplet formation, incubate cells with oleic acid complexed to BSA in serum-free medium for 12-24 hours prior to staining.[7]

  • Staining:

    • Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed PBS or serum-free medium to a final concentration of 1-5 µM.

    • Wash the cells twice with pre-warmed PBS to remove any residual serum.

    • Remove the PBS and add the staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for BDP TR (e.g., excitation ~589 nm, emission ~616 nm). It is recommended to image in a phenol (B47542) red-free medium to reduce background fluorescence.[2]

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging stock Prepare 1-5 mM Stock in DMSO stain_sol Prepare 1-5 µM Staining Solution stock->stain_sol cells Culture Cells (60-80% Confluency) wash1 Wash Cells with PBS cells->wash1 induce Optional: Induce Lipid Droplets (Oleic Acid) induce->wash1 incubate Incubate 15-30 min at 37°C stain_sol->incubate wash1->stain_sol wash2 Wash Cells with Medium incubate->wash2 image Live-Cell Fluorescence Microscopy wash2->image G cluster_activation Activation of BDP TR-COOH cluster_conjugation Conjugation & Purification cluster_imaging Live-Cell Imaging bdp_cooh This compound activate Activate for 15-60 min bdp_cooh->activate edc_nhs EDC / NHS edc_nhs->activate bdp_nhs BDP TR-NHS Ester activate->bdp_nhs conjugate Incubate 1-2 hours bdp_nhs->conjugate transferrin Transferrin transferrin->conjugate purify Purify (Size Exclusion) conjugate->purify labeled_tf BDP TR-Transferrin purify->labeled_tf add_conjugate Add BDP TR-Transferrin labeled_tf->add_conjugate prep_cells Prepare & Serum-Starve Cells prep_cells->add_conjugate time_lapse Time-Lapse Microscopy add_conjugate->time_lapse G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm tf BDP TR-Transferrin tfr Transferrin Receptor tf->tfr Binding clathrin_pit Clathrin-Coated Pit tfr->clathrin_pit Clustering ccv Clathrin-Coated Vesicle clathrin_pit->ccv Internalization early_endosome Early Endosome (pH ~6.5) ccv->early_endosome Uncoating recycling_endosome Recycling Endosome early_endosome->recycling_endosome Sorting late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation recycling_endosome->tfr Recycling to Membrane lysosome Lysosome (pH ~4.5) late_endosome->lysosome

References

BDP TR Carboxylic Acid: Application Notes for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR Carboxylic Acid is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family, renowned for their exceptional photophysical properties.[] The "TR" designation indicates its spectral characteristics are similar to Texas Red, emitting a bright red fluorescence.[2] This dye is functionalized with a carboxylic acid group, which can be used in its non-conjugated form or, more commonly, activated to label biomolecules for advanced imaging applications.[3][4] BDP TR dyes are characterized by high fluorescence quantum yields, photostability, and sharp emission spectra, making them ideal for fluorescence microscopy.[][3] Their fluorescence is also relatively insensitive to environmental factors like pH and solvent polarity.[2]

This document provides detailed protocols for the use of this compound in fixed tissue and cell staining, focusing on its conjugation to antibodies for targeted immunofluorescence applications.

Core Principles

While this compound can be used in its non-activated form, its primary utility in targeted staining comes from the ability to covalently link it to biomolecules.[3][4] The carboxylic acid group itself is not reactive towards cellular components. However, it can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

This two-step process first activates the carboxylic acid on the BDP TR dye to form a semi-stable NHS ester. This activated dye can then efficiently react with primary amines (e.g., on lysine (B10760008) residues of an antibody) to form a stable amide bond, effectively labeling the antibody with the BDP TR fluorophore.[5][7] This "in-house" conjugation allows researchers to label specific primary antibodies of their choice for subsequent immunofluorescence staining.

Quantitative Data

The photophysical properties of BDP TR make it an excellent choice for fluorescence-based assays. Below is a summary of its key quantitative characteristics.

PropertyValueReference
Excitation Maximum (λex)~589 nm[4]
Emission Maximum (λem)~616 nm[4]
Molar Extinction Coefficient69,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield0.9[4]
Reactive GroupCarboxylic Acid[3]
SolubilityGood in DMF and DMSO[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of this compound to a primary antibody.

Materials:

  • This compound

  • Primary antibody (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[6]

  • Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[7]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns for antibody purification

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or other amine-containing buffers, it must be exchanged into PBS.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution to the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester of BDP TR.[6]

  • Conjugation to Antibody:

    • Add the activated BDP TR dye solution to the antibody solution in the Coupling Buffer. A molar excess of the dye to the antibody is typically used to achieve optimal labeling.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to stop the reaction and block any unreacted dye.

  • Purification of the Labeled Antibody: Separate the labeled antibody from the unreacted dye and byproducts using a spin desalting column equilibrated with PBS. The labeled antibody will be in the eluate.

  • Storage: Store the purified BDP TR-labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Immunofluorescence Staining of Fixed Cells with BDP TR-Labeled Antibody

This protocol outlines the use of the newly conjugated BDP TR-labeled antibody for staining fixed cells.

Materials:

  • Cells cultured on sterile coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • BDP TR-labeled antibody (from Protocol 1)

  • Nuclear counterstain (e.g., DAPI)

  • Anti-fade mounting medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[2]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[2]

  • Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.[2]

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.[2]

  • Primary Antibody Staining:

    • Dilute the BDP TR-labeled antibody to its optimal working concentration in Blocking Buffer.

    • Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[2]

  • Counterstaining (Optional): Incubate cells with a DAPI solution for 5 minutes to stain the nuclei.[2]

  • Mounting: Wash once with PBS and then mount the coverslips onto glass slides using an anti-fade mounting medium.[2]

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for BDP TR (Excitation: ~589 nm, Emission: ~616 nm) and DAPI.[2][4]

Visualizations

experimental_workflow start Start: BDP TR Carboxylic Acid activation Activation Step: Add EDC/Sulfo-NHS in MES Buffer (pH 6.0) start->activation antibody Primary Antibody (in amine-free buffer) conjugation Conjugation: Mix with Antibody in PBS (pH 7.2-8.5) antibody->conjugation activated_dye Activated BDP TR (Sulfo-NHS Ester) activation->activated_dye 15-30 min RT activated_dye->conjugation labeled_ab BDP TR-Labeled Antibody conjugation->labeled_ab 1-2 hours RT, dark purification Purification: Spin Desalting Column labeled_ab->purification final_product Purified BDP TR-Labeled Antibody purification->final_product staining Immunofluorescence Staining of Fixed Cells final_product->staining imaging Fluorescence Microscopy staining->imaging end End: Cellular Imaging Data imaging->end

Caption: Workflow for Antibody Conjugation and Immunofluorescence.

This diagram illustrates the process of activating this compound, conjugating it to a primary antibody, and subsequently using the labeled antibody for staining and imaging of fixed cells.

References

Application Notes and Protocols for Amine-Reactive BDP TR Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of biomolecules with the amine-reactive form of the bright and photostable red fluorescent dye, BDP TR. The protocol focuses on the use of BDP TR N-hydroxysuccinimidyl (NHS) ester, a widely used derivative for efficiently and specifically labeling primary amines on molecules such as proteins, peptides, and amine-modified oligonucleotides.

BDP TR (BODIPY™ TR) is a borondipyrromethene dye with spectral properties comparable to Texas Red and Alexa Fluor 594, making it an excellent choice for fluorescence microscopy, flow cytometry, immunofluorescence assays, and fluorescence polarization assays.[1][2] Its high fluorescence quantum yield, resistance to photobleaching, and relative insensitivity to environmental factors like pH and solvent polarity ensure robust performance in a variety of applications.[1][3]

The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) in a nucleophilic acyl substitution reaction to form a stable amide bond.[4][5] This document outlines the necessary reagents, a detailed step-by-step protocol for labeling, methods for purification of the conjugate, and characterization of the degree of labeling.

Physicochemical and Spectroscopic Properties of BDP TR

The selection of a fluorescent dye is critically dependent on its photophysical properties. BDP TR offers excellent characteristics for red-channel fluorescence detection.

PropertyValueReference
Excitation Maximum (λex)~589 nm[1][2][3][6]
Emission Maximum (λem)~616 nm[1][3][6]
Molar Extinction Coefficient (ε)~60,000 - 69,000 cm⁻¹M⁻¹[2][7][8][9]
Fluorescence Quantum Yield (Φ)~0.9[6][7][9]
Fluorescence Lifetime (τ)~5.4 ns[2]
Reactive GroupN-Hydroxysuccinimidyl (NHS) Ester[1]
ReactivityPrimary Amines (-NH₂)[1]
Solubility (NHS Ester)DMSO, DMF[1]

Note on BDP TR Carboxylic Acid: The free carboxylic acid form of BDP TR is not directly reactive with amines. It requires activation to a reactive ester, such as an NHS ester, to enable conjugation to primary amines. The carboxylic acid derivative can also be used to label alcohols via Steglich esterification.[10][11]

Experimental Protocols

This section provides a general procedure for the covalent labeling of proteins with BDP TR NHS ester. The optimal conditions may need to be adjusted based on the specific biomolecule being labeled.

Required Materials and Reagents:

  • BDP TR NHS ester

  • Protein or other amine-containing biomolecule

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; PBS)[1][12]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][2]

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)[2][13]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[1][13]

  • Microcentrifuge tubes, pipettes, vortex mixer, spectrophotometer

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) adjust_ph Adjust pH of Protein Solution (to pH 8.3-8.5) prep_protein->adjust_ph prep_dye Prepare BDP TR NHS Ester Stock (10 mg/mL in anhydrous DMSO/DMF) mix Add Dye to Protein (Molar excess, vortex gently) prep_dye->mix adjust_ph->mix incubate Incubate (1-2 hours at RT or overnight at 4°C, protected from light) mix->incubate quench Quench Reaction (Optional) (Add Tris or hydroxylamine) incubate->quench purify Separate Labeled Protein (e.g., Gel Filtration) quench->purify characterize Calculate Degree of Labeling (DOL) (Spectrophotometry) purify->characterize store Store Conjugate (4°C short-term, -20°C/-80°C long-term) characterize->store

Caption: Workflow for labeling proteins with BDP TR NHS ester.

Step-by-Step Protocol:

  • Prepare the Biomolecule Solution: Dissolve the protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a concentration of 1-10 mg/mL.[1][2] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.[1] If necessary, perform buffer exchange via dialysis or gel filtration.

  • Prepare the BDP TR NHS Ester Stock Solution: Allow the vial of BDP TR NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7] Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][7] This solution should be prepared fresh for each labeling reaction as NHS esters are moisture-sensitive.[1]

  • Perform the Labeling Reaction:

    • Adjust the pH of the biomolecule solution to 8.3-8.5 using 1 M sodium bicarbonate to optimize the reaction.[1][4]

    • Calculate the required volume of the BDP TR NHS ester stock solution to achieve the desired molar excess. A 5- to 20-fold molar excess of dye to protein is a common starting point, but the optimal ratio should be determined empirically.[2][8]

    • Slowly add the dye stock solution to the biomolecule solution while gently vortexing.[5][7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][8]

  • Quench the Reaction (Optional): The reaction can be stopped by adding a quenching solution, such as Tris-HCl or lysine, to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.[13]

  • Purify the Conjugate: It is crucial to remove unreacted dye from the labeled biomolecule to avoid high background fluorescence.[1] Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[1][13] For peptides and oligonucleotides, reverse-phase HPLC is often the preferred purification method.[2][8]

  • Characterize the Labeled Biomolecule:

    • The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically.[1]

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of BDP TR (~589 nm, A_max).[1]

    • The protein concentration is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ for BDP TR is approximately 0.19).[1][6]

    • The DOL is then calculated as: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of BDP TR at its λex.[2]

  • Store the Conjugate: Store the purified, labeled biomolecule protected from light. For short-term storage, 4°C is suitable. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]

Reaction Mechanism

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G BDP_NHS BDP TR-NHS Ester Conjugate BDP TR-Protein Conjugate (Stable Amide Bond) BDP_NHS->Conjugate + Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS +

Caption: Chemical reaction between BDP TR NHS ester and a protein.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) Inactive NHS ester due to moisture.Use fresh, high-quality anhydrous DMSO or DMF. Prepare dye stock solution immediately before use.[1]
Suboptimal pH of the reaction buffer.Ensure the pH of the labeling reaction is between 8.3 and 8.5.[1][4]
Presence of primary amines in the protein buffer.Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[1]
High Background in Microscopy Incomplete removal of unreacted dye.Ensure thorough purification of the labeled protein, for example, by using a longer gel filtration column or a different purification method like dialysis.[1]
Precipitation of Protein High concentration of organic solvent from the dye stock.Keep the volume of the dye stock solution to a minimum, typically less than 10% of the total reaction volume.[1]
Protein instability at the labeling pH.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]

References

BDP TR Carboxylic Acid: Application Notes and Protocols for Lipid and Membrane Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR carboxylic acid is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Renowned for their high photostability, brightness, and environment-sensitive fluorescence, BODIPY dyes are invaluable tools in cellular imaging. BDP TR, with its Texas Red-like spectral properties, offers a robust solution for visualizing and tracking lipids and cellular membranes. Its carboxylic acid functionality provides a versatile handle for conjugation to various biomolecules, enabling targeted investigations of lipid dynamics and their roles in complex cellular processes. This document provides detailed application notes and protocols for the use of this compound in lipid and membrane research.

Physicochemical and Spectral Properties

This compound is a bright and photostable fluorophore with spectral characteristics in the red region of the visible spectrum, making it suitable for multiplexing with green fluorescent probes like GFP.[1] It is moderately hydrophobic, a key feature for its application in membrane and lipid studies.[2]

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~588 nm[3]
Emission Maximum (λem) ~616 nm[3]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.9[3]
Molecular Weight 424.23 g/mol [2]
Solubility Good in DMSO, DMF[5]
Storage Store at -20°C, protected from light[3]

Applications in Lipid and Membrane Tracking

This compound can be utilized in two primary ways for tracking lipids and membranes:

  • Direct Staining: Due to its lipophilic nature, this compound can be used directly to stain cellular membranes and lipid-rich organelles like lipid droplets.

  • Conjugate-Based Tracking: The carboxylic acid group can be covalently linked to specific lipids (e.g., fatty acids, phospholipids) or lipid-binding molecules. These fluorescently tagged molecules can then be introduced into cells to study their trafficking, localization, and involvement in signaling pathways.

Protocol 1: General Live Cell Membrane Staining

This protocol describes a general method for staining the plasma membrane and internal membranes of live cells using this compound. The protocol is adapted from general live-cell membrane staining procedures.[6]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells on glass-bottom dishes or coverslips

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Dissolve the required amount of this compound in anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 0.424 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Staining Solution:

    • Pre-warm the live-cell imaging medium to 37°C.

    • Dilute the 1 mM this compound stock solution into the pre-warmed medium to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Grow cells to 60-80% confluency on a glass-bottom dish or coverslip.

    • Remove the cell culture medium and gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for BDP TR (Excitation: ~588 nm, Emission: ~616 nm).

Experimental Workflow for Live Cell Membrane Staining

G prep_stock Prepare 1 mM Stock in DMSO prep_stain Prepare 1-5 µM Staining Solution in Medium prep_stock->prep_stain stain Incubate Cells with Staining Solution (15-30 min, 37°C) prep_stain->stain cell_prep Wash Cells with PBS cell_prep->stain wash Wash Cells 2-3x with Fresh Medium stain->wash image Image on Fluorescence Microscope wash->image

Caption: Workflow for live cell membrane staining with this compound.

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol provides a method for staining lipid droplets in fixed cells, adapted from protocols using other BODIPY dyes for the same purpose.[][8]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cultured mammalian cells on coverslips

  • Antifade mounting medium (with or without DAPI)

Procedure:

  • Cell Seeding and Fixation:

    • Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

    • Remove the culture medium and wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the fixed cells three times with PBS for 5 minutes each.

  • Prepare Staining Solution:

    • Prepare a 2 µM staining solution of this compound in PBS by diluting the 1 mM stock solution (from Protocol 1).

  • Staining:

    • Add the staining solution to the fixed cells on the coverslips.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove excess stain.

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained lipid droplets using a fluorescence or confocal microscope with appropriate filter sets for BDP TR.

Experimental Workflow for Fixed Cell Lipid Droplet Staining

G fix_cells Fix Cells with 4% PFA (15-20 min) wash1 Wash Cells 3x with PBS fix_cells->wash1 stain Stain with 2 µM BDP TR Carboxylic Acid in PBS (20-30 min) wash1->stain wash2 Wash Cells 3x with PBS stain->wash2 mount Mount Coverslip with Antifade Medium wash2->mount image Image on Fluorescence Microscope mount->image

Caption: Workflow for staining lipid droplets in fixed cells.

Protocol 3: Conjugation of this compound to a Phospholipid

This protocol describes a method to conjugate this compound to an amino-functionalized phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), via an amide bond. This creates a fluorescent lipid analog for tracking membrane dynamics. The protocol is a general adaptation for conjugating carboxylic acids to amines.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

  • N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Chloroform (B151607)/Methanol mixture

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add NHS (1.2 equivalents) and DCC (1.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

  • Conjugation to Phospholipid:

    • In a separate flask, dissolve DOPE (1 equivalent) in a mixture of chloroform and methanol, and add TEA (2 equivalents).

    • Filter the activated BDP TR-NHS ester solution to remove the precipitate and add the filtrate to the DOPE solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress using TLC. The product, BDP TR-DOPE, should have a different Rf value than the starting materials.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the BDP TR-DOPE conjugate using silica (B1680970) gel column chromatography.

Logical Relationship for BDP TR-Phospholipid Conjugation

G bdp_ca This compound activated_ester BDP TR-NHS Ester (Active Intermediate) bdp_ca->activated_ester Activation nhs_dcc NHS / DCC nhs_dcc->activated_ester conjugate BDP TR-DOPE Conjugate activated_ester->conjugate Conjugation dope Amino-Phospholipid (DOPE) dope->conjugate base Base (e.g., TEA) base->conjugate purify Purification (Column Chromatography) conjugate->purify

Caption: Logical steps for conjugating this compound to a phospholipid.

Application in Signaling Pathway Analysis: Tracking Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[9][10] BDP TR-labeled lipid analogs, such as BDP TR-cholesterol or BDP TR-sphingomyelin (synthesized via conjugation), can be used to visualize the dynamics of these rafts and their role in signaling cascades.

Conceptual Signaling Pathway Involving Lipid Rafts

G cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Visualized with BDP TR-Lipid) Receptor Receptor Kinase Kinase Receptor->Kinase Activation Downstream Downstream Signaling Cascade Kinase->Downstream Ligand Ligand Ligand->Receptor Binding Response Cellular Response Downstream->Response

References

Application Note: Quantifying Protein Labeling Efficiency with BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the covalent labeling of proteins with BDP TR carboxylic acid and the subsequent quantification of labeling efficiency. BDP TR is a bright, photostable borondipyrromethene fluorophore with spectral properties similar to Texas Red, making it an excellent choice for fluorescence-based assays. The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to conjugate the dye's carboxylic acid group to primary amines on a target protein.[1] A robust spectrophotometric method for determining the Degree of Labeling (DOL) is described, ensuring reproducible and reliable quantification for applications in cellular imaging, immunoassays, and drug development.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and diagnostics. BDP TR (Borondipyrromethene Texas Red) is a fluorescent dye known for its high quantum yield, sharp emission peak, and photostability.[2][3] Its carboxylic acid derivative allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins. This is typically achieved through a two-step reaction involving EDC and NHS, which first activates the carboxylic acid to form a semi-stable NHS ester, which then efficiently reacts with amines to form a stable amide bond.[4][]

The efficiency of this conjugation, expressed as the Degree of Labeling (DOL), is a critical parameter. The DOL represents the average number of dye molecules attached to each protein molecule.[6] An optimal DOL is crucial; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching, protein denaturation, and altered biological activity. Therefore, accurate quantification of the DOL is essential for ensuring the quality and consistency of fluorescently labeled protein conjugates.[7]

Principle of the Method

The quantification of labeling efficiency relies on the principles of absorbance spectrophotometry. By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths, it is possible to calculate the molar concentrations of both the protein and the conjugated dye.

  • Protein Concentration: The protein concentration is determined by measuring absorbance at 280 nm (A₂₈₀).

  • Dye Concentration: The BDP TR dye concentration is determined by measuring absorbance at its maximum absorption wavelength (λ_max), which is 589 nm (A₅₈₉).[2][3]

  • Correction Factor: Since the BDP TR dye also absorbs light at 280 nm, a correction factor (CF₂₈₀) is required to determine the true protein absorbance.[6][7]

  • DOL Calculation: The DOL is calculated as the molar ratio of the dye to the protein.

Materials and Reagents

  • This compound

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, MES, HEPES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[1]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 7.2-8.5[1][]

  • Quenching Buffer: 1 M Tris or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25 desalting column)[6]

  • Spectrophotometer and quartz cuvettes

Spectral Properties of BDP TR

A summary of the key spectral properties for BDP TR dye is presented below. These values are essential for the accurate calculation of the Degree of Labeling.

PropertyValueReference
Absorption Maximum (λ_max) 589 nm[3][8]
Emission Maximum 616 nm[3][8]
Molar Extinction Coefficient (ε_dye) 69,000 M⁻¹cm⁻¹[3][8]
Fluorescence Quantum Yield (Φ) 0.9[3][8]
Correction Factor at 280 nm (CF₂₈₀) 0.19[6][8]

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol describes a two-step labeling process using EDC/NHS chemistry. It is optimized for labeling 1 mg of a generic IgG antibody.

Step 1: Reagent Preparation

  • Protein Solution: Prepare 1 mg/mL of IgG antibody in 0.1 M MES, pH 5.5.

  • Dye Solution: Allow the vial of this compound to equilibrate to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and NHS in the Activation Buffer (0.1 M MES, pH 5.5). Note: EDC is moisture-sensitive and hydrolyzes in water; use it immediately after reconstitution.[9]

Step 2: Activation of this compound

  • To 100 µL of the dye solution, add a molar excess of EDC and NHS. For a 5-10 fold molar excess over the dye, this typically involves adding an equivalent volume of the EDC and NHS solutions.

  • Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the amine-reactive NHS ester.[4][10]

Step 3: Conjugation to Protein

  • Adjust the pH of the 1 mg/mL protein solution to 8.3 by adding Conjugation Buffer.

  • Add the activated BDP TR-NHS ester solution from Step 2 to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

Step 4: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris, pH 8.0 to the 1 mL reaction).

  • Incubate for 30 minutes at room temperature.[1]

Step 5: Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[6]

  • Collect the first colored band that elutes from the column, which contains the purified protein-dye conjugate.

Protocol for Determining the Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified conjugate solution in a 1 cm path-length cuvette at 280 nm (A₂₈₀) and 589 nm (A₅₈₉). Use PBS as a blank. Ensure readings are within the linear range of the spectrophotometer (typically 0.1 - 1.5). Dilute the sample if necessary and account for the dilution factor in the calculations.

  • Calculate Concentrations and DOL: Use the formulas below to determine the DOL.

Data Analysis and Calculation

The Degree of Labeling (DOL) is calculated using the following formulas derived from the Beer-Lambert law.

Formula 1: Corrected Protein Absorbance (A_prot) This formula corrects for the dye's absorbance at 280 nm.

A_prot = A₂₈₀ - (A₅₈₉ × CF₂₈₀)

  • A₂₈₀: Measured absorbance of the conjugate at 280 nm.

  • A₅₈₉: Measured absorbance of the conjugate at 589 nm.

  • CF₂₈₀: Correction factor for BDP TR at 280 nm (0.19).[6][8]

Formula 2: Molar Concentration of Protein ([Protein])

[Protein] (M) = A_prot / ε_prot

  • ε_prot: Molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.

Formula 3: Molar Concentration of Dye ([Dye])

[Dye] (M) = A₅₈₉ / ε_dye

  • ε_dye: Molar extinction coefficient of BDP TR at 589 nm (69,000 M⁻¹cm⁻¹).[3][8]

Formula 4: Degree of Labeling (DOL)

DOL = [Dye] / [Protein]

Example Data and Calculation

This table provides an example calculation for an IgG antibody labeled with BDP TR, demonstrating how different reaction conditions can affect the final DOL.

ParameterValue
Initial Dye:Protein Molar Ratio 10:1
Measured A₂₈₀ 0.95
Measured A₅₈₉ 0.62
ε_prot (IgG) 210,000 M⁻¹cm⁻¹
ε_dye (BDP TR) 69,000 M⁻¹cm⁻¹
CF₂₈₀ (BDP TR) 0.19
Corrected A_prot 0.95 - (0.62 × 0.19) = 0.8322
[Protein] 0.8322 / 210,000 = 3.96 x 10⁻⁶ M
[Dye] 0.62 / 69,000 = 8.99 x 10⁻⁶ M
Calculated DOL (8.99 x 10⁻⁶) / (3.96 x 10⁻⁶) = 2.27

A typical target DOL for antibodies is between 2 and 5. The labeling efficiency in this example is acceptable, yielding a DOL of 2.27.[11] Labeling efficiency can be influenced by factors such as protein molecular weight, pH, and the presence of surfactants.[11]

Diagrams and Workflows

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation & Purification Dye BDP TR Carboxylic Acid EDC_NHS EDC + NHS (MES Buffer, pH 5.5) ActivatedDye Amine-Reactive BDP TR-NHS Ester Dye->ActivatedDye 15-30 min @ RT EDC_NHS->ActivatedDye 15-30 min @ RT Reaction Conjugation Reaction ActivatedDye->Reaction Protein Target Protein (e.g., IgG, pH 8.3) Protein->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench 1-2 hr @ RT Purify Purification (Size-Exclusion Chromatography) Quench->Purify Final Purified BDP TR-Protein Conjugate Purify->Final

Caption: Workflow for labeling proteins with this compound.

G cluster_measurement Step 1: Spectrophotometry cluster_calculation Step 2: DOL Calculation Sample Purified Conjugate Abs280 Measure A₂₈₀ Sample->Abs280 AbsMax Measure A₅₈₉ Sample->AbsMax Correct 1. Calculate Corrected Protein Absorbance (A_prot) Abs280->Correct AbsMax->Correct CalcDye 3. Calculate Dye Concentration [Dye] AbsMax->CalcDye CalcProt 2. Calculate Protein Concentration [Protein] Correct->CalcProt CalcDOL 4. Calculate DOL ([Dye] / [Protein]) CalcProt->CalcDOL CalcDye->CalcDOL reaction cluster_reactants Reactants cluster_reagents Reagents Dye Dye-COOH (BDP TR) Reagents EDC / NHS Dye->Reagents Protein Protein-NH₂ Product Product (Dye-CO-NH-Protein) Protein->Product Step 2: Conjugation Reagents->Product Step 1: Activation

References

Troubleshooting & Optimization

Technical Support Center: BDP TR Carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of BDP TR carboxylic acid, a fluorescent probe used widely in biological research.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS at pH 7.4). What is the problem and how do I fix it?

This is the most common issue encountered with this compound and related BODIPY dyes. The core structure of the dye is hydrophobic (water-repelling), which leads to poor solubility in aqueous solutions, especially at neutral or acidic pH.[1][2]

Solution: The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Here is a step-by-step protocol:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3] A concentration of 1-10 mM is typically achievable.[4]

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[5][6]

  • Prepare the Working Solution: Add the required volume of the organic stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent the dye from precipitating.[7]

Important Considerations:

  • Final Organic Solvent Concentration: Keep the final concentration of DMSO or DMF in your aqueous solution as low as possible, ideally below 1% (v/v), as higher concentrations can affect biological experiments.[8]

  • Precipitation: If you observe precipitation upon adding the stock solution to the buffer, your final intended concentration is likely too high for the aqueous environment. Try preparing a more dilute working solution.

Frequently Asked Questions (FAQs)

Q2: What is the best solvent for creating a stock solution?

High-quality, anhydrous DMSO is the most recommended solvent for creating stock solutions of this compound.[3][4] Anhydrous DMF is also a suitable alternative. These solvents can dissolve the dye at high concentrations, are miscible with water, and are compatible with most biological applications when diluted to a low final concentration.

SolventRecommended Stock ConcentrationKey Considerations
DMSO 1–10 mMUse anhydrous grade. Hygroscopic (absorbs moisture from the air).[3][4]
DMF 1–10 mMUse anhydrous grade. A good alternative to DMSO.[3]
Q3: How does pH affect the solubility of this compound?

The pH of the aqueous buffer significantly impacts the dye's solubility. The molecule contains a carboxylic acid group (-COOH), which can be deprotonated to a carboxylate ion (-COO⁻) under basic (alkaline) conditions.

  • At neutral or acidic pH (pH < 7.5): The dye exists predominantly in its less soluble, protonated carboxylic acid form (-COOH).[9][10]

  • At basic pH (pH > 8.0): The dye is deprotonated to its more soluble carboxylate salt form (-COO⁻).[11][12]

Therefore, increasing the pH of your aqueous buffer to 8.0-9.0 can dramatically improve the solubility of this compound.[11]

pH RangePredominant SpeciesRelative Aqueous Solubility
Acidic to Neutral (pH < 7.5)Carboxylic Acid (-COOH)Low
Basic / Alkaline (pH > 8.0)Carboxylate (-COO⁻)High
Q4: My dye still precipitates in the aqueous buffer, even when using a DMSO stock. What else can I do?

If you are still facing solubility issues, consider the following troubleshooting workflow:

G cluster_0 Recommended Protocol cluster_1 Advanced Troubleshooting start Start: BDP TR powder dissolve_buffer Attempt to dissolve directly in aqueous buffer (e.g., PBS pH 7.4) start->dissolve_buffer fail Issue: Precipitation dissolve_buffer->fail Fails make_stock 1. Prepare 1-10 mM stock in DMSO add_to_buffer 2. Add stock dropwise to stirring buffer make_stock->add_to_buffer check_sol Is solution clear? add_to_buffer->check_sol increase_ph 3. Increase buffer pH to 8.0 - 9.0 check_sol->increase_ph No success Success! Solution is ready for use. check_sol->success Yes check_sol2 Is solution clear? increase_ph->check_sol2 lower_conc 4. Lower the final working concentration check_sol2->lower_conc No check_sol2->success Yes lower_conc->success fail->make_stock Try This

Caption: A troubleshooting workflow for dissolving this compound.

This workflow shows a logical progression from the standard protocol to advanced troubleshooting steps. The primary solution is creating a DMSO stock, followed by pH adjustment of the aqueous buffer for enhanced solubility.

Q5: Why does pH affect solubility?

The relationship between pH and the solubility of a carboxylic acid is based on chemical equilibrium. The uncharged carboxylic acid (-COOH) is less polar than its charged carboxylate (-COO⁻) counterpart. Water, being a highly polar solvent, can more effectively solvate the charged carboxylate ion, leading to higher solubility. Shifting the pH to a more basic environment drives the equilibrium towards the formation of this more soluble, charged species.

G cluster_low_ph Low pH (e.g., < 7.5) cluster_high_ph High pH (e.g., > 8.0) low_sol BDP-COOH (Protonated Form) low_sol_prop Low Polarity Poor Aqueous Solubility low_sol->low_sol_prop high_sol BDP-COO⁻ (Deprotonated Form) low_sol->high_sol + OH⁻ high_sol->low_sol + H⁺ high_sol_prop High Polarity Good Aqueous Solubility high_sol->high_sol_prop

Caption: The effect of pH on the ionization state and solubility of the carboxylic acid group.

Experimental Protocol

Protocol: Preparation of a this compound Working Solution

This protocol describes the preparation of a 10 µM working solution in a pH 8.5 buffer.

Materials:

  • This compound (Molecular Weight: ~424.23 g/mol )[13][14][15]

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare 10 mM Stock Solution in DMSO:

    • Weigh approximately 1 mg of this compound powder.

    • To make a 10 mM stock, dissolve 1 mg of the dye in 235.7 µL of anhydrous DMSO.

      • Calculation: (1 mg / 424.23 g/mol ) / (10 mmol/L) = 0.0002357 L = 235.7 µL

    • Vortex thoroughly until the powder is completely dissolved. This is your Stock Solution .

  • Prepare 10 µM Working Solution:

    • Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution.

      • Calculation: (10 µM * 1000 µL) / 10,000 µM = 1 µL

    • Pipette 999 µL of your pH 8.5 aqueous buffer into a clean microcentrifuge tube.

    • While vortexing the buffer, add 1 µL of the Stock Solution dropwise.

    • Continue vortexing for another 10-15 seconds to ensure homogeneity.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. The solution should be clear. If precipitation is observed, you may need to prepare a more dilute working solution (e.g., 1 µM) or centrifuge the solution to remove aggregates before use.

References

Preventing BDP TR carboxylic acid aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP TR carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent the aggregation of this compound in solution, ensuring the reliability and accuracy of your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing signs of precipitation?

Aggregation is the primary cause of cloudiness or precipitation in your this compound solution. This phenomenon, where dye molecules stick together, can lead to significant experimental issues like fluorescence quenching and inaccurate measurements. Several factors contribute to this issue:

  • Hydrophobic Interactions: this compound is a moderately hydrophobic molecule.[1][2][3] In aqueous solutions, these molecules tend to associate with each other to minimize contact with water, leading to the formation of aggregates. This process is a common cause of aggregation for many organic dyes.[4]

  • High Concentrations: The likelihood of aggregation increases significantly with higher dye concentrations. Traditional organic fluorescent dyes often exhibit aggregation-caused quenching (ACQ) at high concentrations in solution or in a solid state.[5]

  • Intermolecular Forces: The structure of BODIPY dyes involves planar π-conjugated systems that can lead to strong intermolecular π-π stacking interactions, promoting the formation of non-fluorescent H-aggregates.[5][6]

  • pH and Ionic Strength: The carboxylic acid group on the molecule can participate in hydrogen bonding.[7] The pH of the solution affects the charge of this group; at certain pH values, the formation of carboxylate ions can influence intermolecular interactions and promote aggregation.[7]

  • Solvent Choice: Using inappropriate solvents or impure/wet solvents can decrease the solubility of the dye and induce precipitation. This compound has good solubility in high-quality anhydrous solvents like DMSO and DMF.[2]

Q2: How should I prepare stock and working solutions of this compound to avoid aggregation?

Proper solution preparation is critical to prevent aggregation from the start. The key is to first create a concentrated stock solution in a suitable organic solvent and then dilute it into your final aqueous buffer. For detailed instructions, please refer to the Experimental Protocols section below.

Q3: What are the best practices for storing this compound?

Correct storage is essential for maintaining the quality and performance of the dye.

  • Solid Dye: Store the solid (powder) form of this compound at -20°C in the dark.[1][2][8] It is important to keep the vial well-sealed and desiccated to prevent moisture contamination.[1][2]

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO or DMF.[2] To avoid issues from repeated freeze-thaw cycles, which can induce aggregation, aliquot the stock solution into smaller, single-use volumes and store them at -20°C in the dark.[9]

Q4: My this compound working solution has already aggregated. Can it be saved?

In some cases, aggregated solutions can be recovered, although preparing a fresh solution is always the most reliable option. Here are a few methods you can try:[9]

  • Dilution: Immediately diluting the solution to a lower working concentration can sometimes reverse the aggregation process.

  • Sonication: Brief sonication in a bath sonicator can help break up existing aggregates. Be careful not to overheat the sample.

  • Addition of Disaggregating Agents: Adding a small amount of a recommended surfactant or cyclodextrin (B1172386) (see Table 1) to the aggregated solution and vortexing may help resolubilize the dye.

Q5: What additives can I use to improve the solubility of this compound in aqueous buffers?

Several chemical additives can be used to disrupt the intermolecular forces that cause aggregation. Non-ionic surfactants and cyclodextrins are common choices.[4][9][10] These agents are particularly useful when preparing working solutions in physiological or aqueous buffers.

Anti-Aggregation Additives

The following table summarizes common additives used to prevent dye aggregation in aqueous solutions. It is recommended to test a range of concentrations to find the optimal condition for your specific experiment.

AdditiveRecommended Starting Conc.Mechanism of ActionKey Considerations
Tween® 20 0.01% - 0.05% (w/v)A non-ionic surfactant that disrupts hydrophobic interactions between dye molecules.[9]Use below the critical micelle concentration (CMC) to avoid encapsulating the dye within micelles, which could alter its properties.
Pluronic® F-127 0.01% - 0.1% (w/v)A non-ionic copolymer that can prevent aggregation through steric hindrance and improved solvation.[9]Can form gels at higher concentrations; ensure it is fully dissolved.
β-Cyclodextrin 1 - 10 mMThe hydrophobic inner cavity encapsulates individual dye molecules, physically preventing them from interacting and aggregating.[4]The complexation efficiency can be dependent on the specific dye structure and experimental conditions.[11]
Troubleshooting Guide: Weak or No Fluorescence Signal

A common problem encountered during experiments is a weaker-than-expected or absent fluorescence signal. Aggregation is a frequent cause of this issue due to self-quenching. The following workflow can help you diagnose and solve the problem.

G start Start: Weak or No Fluorescence Signal check_conc Is Dye Concentration High? start->check_conc check_buffer Is Buffer Purely Aqueous? check_conc->check_buffer No action_dilute Action: Lower Working Concentration check_conc->action_dilute Yes check_storage Repeated Freeze-Thaw Cycles Used? check_buffer->check_storage No action_additive Action: Add Anti-Aggregation Agent (e.g., 0.02% Tween-20) check_buffer->action_additive Yes visual_check Visual Inspection: Precipitate or Cloudiness? check_storage->visual_check No action_aliquot Action: Prepare Fresh Solution from a New Aliquot check_storage->action_aliquot Yes action_sonicate Action: Briefly Sonicate and/or Filter Solution visual_check->action_sonicate Yes end_persist Problem Persists: Consider Dye Degradation or Instrument Settings visual_check->end_persist No end_resolved Problem Resolved action_dilute->end_resolved action_additive->end_resolved action_aliquot->end_resolved action_sonicate->end_resolved

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a two-step process to prepare a working solution of this compound while minimizing the risk of aggregation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortexer and sonicator

Procedure for 10 mM Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. (Molecular Weight of this compound is 424.23 g/mol ).[12][13]

  • Cap the vial tightly and vortex for 1-2 minutes until the solid is fully dissolved. A brief sonication (5-10 minutes) can aid dissolution.[9]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store at -20°C, protected from light.[1][9]

Procedure for 10 µM Working Solution:

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare the required volume of your target aqueous buffer.

  • Perform a serial dilution. First, add 1 µL of the 10 mM stock solution to 99 µL of buffer to create a 100 µM intermediate solution. Vortex gently.

  • Next, add 10 µL of the 100 µM intermediate solution to 90 µL of buffer to achieve the final 10 µM working concentration.

  • Vortex the final working solution gently. It is now ready for use. Use the working solution promptly and avoid long-term storage.

Protocol 2: Evaluating Anti-Aggregation Additives

This protocol allows you to test the effectiveness of different additives in preventing aggregation in your specific buffer system.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Target aqueous buffer

  • Additive stock solutions (e.g., 1% Tween-20, 100 mM β-Cyclodextrin)

  • 96-well plate (black, clear bottom for fluorescence)

  • Plate reader or fluorometer

Procedure:

  • Prepare a series of dilutions of your additive in the target buffer. For example, for Tween-20, prepare wells with final concentrations of 0.05%, 0.02%, 0.01%, and a 0% control.

  • To each well, add this compound to a final concentration that is known to cause aggregation issues (e.g., 20 µM). Ensure the final DMSO concentration is constant across all wells (e.g., <0.5%).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for BDP TR (Ex/Em: ~589/616 nm).[1]

  • Compare the fluorescence intensity of the wells containing additives to the control well. A significant increase in fluorescence indicates that the additive is effectively preventing aggregation-induced quenching.

Conceptual Diagrams
Mechanism of Dye Aggregation and Prevention

The diagram below illustrates the process of dye aggregation and how additives can intervene to maintain the fluorescent, monomeric state of the dye.

G cluster_0 cluster_1 Monomer Monomeric BDP TR (Highly Fluorescent) Aggregate Aggregated BDP TR (Quenched/Precipitated) Monomer->Aggregate Aggregation Factors: • High Concentration • Aqueous Buffer • π-π Stacking Aggregate->Monomer Disaggregation: • Dilution • Sonication Monomer2 Monomeric BDP TR Protected Additive-Protected Monomer (Fluorescence Preserved) Monomer2->Protected Prevention: • Surfactants • Cyclodextrins

Caption: Aggregation equilibrium and the mechanism of prevention.

References

Troubleshooting low fluorescence signal with BDP TR dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals with BDP TR dye.

Frequently Asked Questions (FAQs)

Q1: What is BDP TR dye and what are its primary applications?

BDP TR (Boron-Dipyrromethene Texas Red) is a bright, photostable red fluorescent dye.[1] It is known for its high fluorescence intensity and resistance to photobleaching, making it a reliable choice for various applications.[2][3] BDP TR is commonly used in:

  • Fluorescence Microscopy: For visualizing cellular structures and monitoring dynamic processes.[2]

  • Flow Cytometry: For cell sorting and analysis.[2]

  • Förster Resonance Energy Transfer (FRET) Studies: For studying molecular interactions.[2]

  • Molecular Labeling: For labeling proteins, nucleic acids, and other biomolecules.[2]

Q2: What are the spectral properties of BDP TR dye?

BDP TR has a sharp absorption and emission spectra, which minimizes overlap in multiplex assays.[2] Its key spectral properties are:

  • Excitation Maximum: ~589 nm[4][5]

  • Emission Maximum: ~616 nm[4][5]

  • Stokes Shift: ~27 nm[2]

  • Fluorescence Quantum Yield: 0.9[4][5]

Q3: How should I store BDP TR dye and its stock solutions?

Proper storage is crucial to maintain the dye's reactivity. BDP TR and its derivatives should be stored at -20°C in the dark and protected from light and moisture.[4][6][7] It is recommended to prepare fresh stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[8] If storage of a stock solution is necessary, it should be stored in small, single-use aliquots at -20°C to minimize hydrolysis.[8]

Q4: What causes fluorescence quenching with BDP TR dye?

Fluorescence quenching is a process that leads to a decrease in fluorescence intensity. For BDP TR and other BODIPY dyes, quenching can be caused by several factors:

  • High Degree of Labeling: Attaching too many hydrophobic BDP TR molecules to a protein can lead to aggregation and self-quenching.[9]

  • Environmental Factors: The fluorescence of BODIPY dyes can be influenced by the polarity of the solvent.[10][11]

  • Molecular Interactions: Collisional quenching can occur when the excited dye molecule collides with a quencher molecule, leading to non-radiative energy dissipation.[] Static quenching can happen when a non-fluorescent complex is formed between the dye and a quencher.[]

  • Conformational Changes: Rotation of substituents on the BODIPY core can lead to non-radiative decay and decreased fluorescence.[13]

Troubleshooting Guide for Low Fluorescence Signal

A low fluorescence signal can be a significant issue in experiments using BDP TR dye. The following guide provides a step-by-step approach to troubleshoot and resolve this problem.

Problem: Weak or No Fluorescence Signal

A weak or absent signal is often the primary indicator of a problem. If the signal is weak from the start of the experiment, it could be due to issues with labeling efficiency, incorrect filter sets, or low expression of the target molecule.[14]

Troubleshooting Workflow

Troubleshooting_Low_Fluorescence start Low or No BDP TR Signal check_labeling 1. Verify Labeling Efficiency start->check_labeling check_imaging 2. Optimize Imaging Parameters start->check_imaging check_sample 3. Assess Sample Integrity start->check_sample sub_labeling1 Incorrect Buffer (e.g., Tris)? check_labeling->sub_labeling1 sub_imaging1 Incorrect Filter Set? check_imaging->sub_imaging1 sub_sample1 Low Target Expression? check_sample->sub_sample1 solution Signal Improved sub_labeling2 Suboptimal pH? sub_labeling1->sub_labeling2 No action_buffer Use Amine-Free Buffer (e.g., PBS, Bicarbonate) sub_labeling1->action_buffer Yes sub_labeling3 Incorrect Dye:Protein Ratio? sub_labeling2->sub_labeling3 No action_ph Adjust pH to 8.3-8.5 sub_labeling2->action_ph Yes sub_labeling4 Hydrolyzed Dye? sub_labeling3->sub_labeling4 No action_ratio Titrate Dye:Protein Ratio (Start with 10:1 to 15:1) sub_labeling3->action_ratio Yes sub_labeling4->solution No action_dye Use Fresh Dye Stock sub_labeling4->action_dye Yes sub_imaging2 Photobleaching? sub_imaging1->sub_imaging2 No action_filter Match Filters to Dye Spectra (Ex: ~589nm, Em: ~616nm) sub_imaging1->action_filter Yes sub_imaging3 Low Excitation Power? sub_imaging2->sub_imaging3 No action_photobleach Reduce Exposure Time/Power Use Antifade Reagents sub_imaging2->action_photobleach Yes sub_imaging3->solution No action_power Increase Excitation Power Gradually sub_imaging3->action_power Yes sub_sample2 Protein Precipitation? sub_sample1->sub_sample2 No action_expression Confirm Target Expression (e.g., Western Blot) sub_sample1->action_expression Yes sub_sample2->solution No action_precipitate Reduce Dye:Protein Ratio Keep Organic Solvent <10% sub_sample2->action_precipitate Yes action_buffer->solution action_ph->solution action_ratio->solution action_dye->solution action_filter->solution action_photobleach->solution action_power->solution action_expression->solution action_precipitate->solution

Fig. 1: Troubleshooting workflow for low BDP TR fluorescence signal.
Step 1: Verify Labeling Efficiency

Low labeling efficiency is a common cause of a poor signal.[9] Consider the following factors:

  • Inappropriate Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the BDP TR NHS ester, reducing labeling efficiency.[9]

    • Solution: Use an amine-free buffer like PBS, sodium bicarbonate, borate, or HEPES.[9][15] If your protein is in an incompatible buffer, perform a buffer exchange.[16]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[1] At acidic or neutral pH, the primary amines on the protein are protonated and not nucleophilic, leading to poor labeling.[1]

    • Solution: The optimal pH range for NHS ester labeling is 8.3 to 8.5.[1][9] This provides a good balance between amine reactivity and NHS ester stability.[1]

  • Incorrect Dye-to-Protein Ratio: An insufficient amount of dye will result in a low degree of labeling (DOL).[8] Conversely, too much dye can lead to protein precipitation and fluorescence quenching.[8][9]

    • Solution: The ideal molar ratio depends on the protein. A good starting point is a 10:1 to 15:1 molar ratio of dye to protein.[9] It is highly recommended to perform a titration to find the optimal ratio for your specific protein.[9]

  • Hydrolyzed Dye: BDP TR NHS ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.[8][9]

    • Solution: Always use a fresh stock solution of the dye dissolved in a high-quality, anhydrous solvent like DMSO or DMF.[9] Allow the vial to warm to room temperature before opening to prevent condensation.[9]

Step 2: Optimize Imaging Parameters

Even with efficient labeling, imaging conditions can significantly impact the observed signal.

  • Incorrect Filter Sets: Ensure that your microscope's excitation and emission filters are appropriate for BDP TR's spectral properties (Excitation: ~589 nm, Emission: ~616 nm).[2][4] Mismatched filters will lead to poor signal detection.[14]

  • Photobleaching: BDP TR is photostable, but like all fluorophores, it can be irreversibly damaged by high-intensity excitation light, leading to signal loss over time.[2][3][17]

    • Solution: Reduce the laser power and exposure time to the minimum required for a good signal-to-noise ratio.[3] Use an antifade mounting medium to reduce photobleaching.[14][18]

  • High Background: High background fluorescence can obscure a weak signal.[17] This can be caused by unbound dye, autofluorescence from the sample or media, or nonspecific binding.[19][20]

    • Solution: Wash the sample thoroughly after staining to remove unbound dye.[19] Use a phenol (B47542) red-free medium for live-cell imaging.[3] Optimize the dye concentration and consider using blocking agents to reduce nonspecific binding.[19][20]

Step 3: Assess Sample Integrity

Issues with the sample itself can also lead to a poor signal.

  • Low Target Expression: If the target protein is not expressed at a high enough level in your sample, the signal will be inherently weak.[18]

    • Solution: Confirm the expression of your target protein using an alternative method, such as a Western blot.

  • Protein Precipitation: Protein precipitation during or after labeling can result in a loss of signal.[9] This can be caused by a high degree of labeling with the hydrophobic BDP TR dye or a high concentration of organic solvent from the dye stock.[9]

    • Solution: Reduce the dye-to-protein molar ratio.[8] Keep the final concentration of the organic solvent (DMSO or DMF) below 10%.[8][9]

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the impact of pH on the half-life of a typical NHS ester, which is critical for efficient labeling with BDP TR NHS ester.[8]

pHHalf-life at Room TemperatureStability and Labeling Efficiency
7.0~1-2 hoursLow amine reactivity leads to poor labeling efficiency.[1]
8.0~30 minutesA good balance between amine reactivity and ester stability.[1]
8.3 - 8.5OptimalConsidered the optimal range for maximizing the labeling reaction.[1]
8.6<10 minutesThe rate of hydrolysis increases significantly, reducing labeling yield.[1]
> 9.0SecondsVery rapid hydrolysis makes it unsuitable for efficient labeling.[1]

Table 2: Recommended Starting Dye-to-Protein Molar Ratios for Labeling

The optimal dye-to-protein ratio should be determined empirically for each specific protein.[9] This table provides general starting recommendations.

Target Degree of Labeling (DOL)Recommended Molar Ratio (Dye:Protein)
2 - 45:1 to 10:1
4 - 610:1 to 15:1
6 - 815:1 to 20:1
(These are general recommendations and may require optimization)[8]

Experimental Protocols

Protocol 1: Labeling an Antibody with BDP TR NHS Ester

This protocol provides a general procedure for labeling 1 mg of an IgG antibody.[8]

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)[8]

  • BDP TR NHS ester[8]

  • Anhydrous DMSO or DMF[8]

  • 1 M Sodium Bicarbonate buffer (pH 8.3)[8]

  • Purification column (e.g., desalting column)[8]

Procedure:

  • Protein Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS. Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[8]

  • Dye Preparation: Allow the vial of BDP TR NHS ester to warm to room temperature. Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Labeling Reaction: While gently stirring the antibody solution, slowly add the calculated amount of BDP TR NHS ester stock solution. A molar ratio of 10:1 to 15:1 (dye:protein) is a common starting point.[9] Incubate the reaction for 1 hour at room temperature, protected from light.[16]

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column. The first colored band to elute will be the labeled protein.[16]

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~589 nm (for the dye). Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[16]

Reaction Mechanism

Fig. 2: Reaction of BDP TR NHS ester with a primary amine on a protein.
Protocol 2: Quantifying Photostability of BDP TR-Labeled Proteins

This protocol describes a method to measure the rate of photobleaching of BDP TR-labeled proteins in live cells.[3]

Materials:

  • Live cells labeled with BDP TR conjugate

  • Confocal or TIRF microscope with a ~561 nm or ~594 nm laser[3]

  • Image analysis software (e.g., ImageJ/Fiji)[3]

Procedure:

  • Microscope Setup: Place the dish with labeled live cells on the microscope stage. Select a region of interest (ROI) containing well-labeled cells.[3]

  • Imaging Parameters:

    • Excitation: Use a laser line that efficiently excites BDP TR (e.g., 561 nm or 594 nm).[3]

    • Laser Power: Use a consistent and moderate laser power.[3]

    • Detector Gain: Adjust to avoid pixel saturation.[3]

    • Pinhole (Confocal): Set to 1 Airy unit.[3]

  • Time-lapse Acquisition: Acquire images of the same ROI at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes).[3]

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI that contains the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.[14]

    • Correct for background fluorescence by subtracting the mean intensity of a region without any signal.[14]

    • Normalize the fluorescence intensity at each time point to the initial intensity.[14]

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.[14]

References

Optimizing BDP TR carboxylic acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing BDP TR carboxylic acid conjugation reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible bioconjugation experiments.

Part 1: Conjugation Using Pre-Activated BDP TR NHS Ester

This is the most common method for labeling proteins and other amine-containing biomolecules with BDP TR. The N-hydroxysuccinimidyl (NHS) ester is a ready-to-use, amine-reactive form of the dye.

Frequently Asked Questions (FAQs) - BDP TR NHS Ester

Q1: What is the optimal pH for labeling proteins with BDP TR NHS ester? A1: The optimal pH for reacting NHS esters with primary amines (e.g., lysine (B10760008) residues on a protein) is between 8.0 and 8.5.[1][2] This pH range offers the best compromise between ensuring the primary amines are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester, which becomes rapid at higher pH.[2][3]

Q2: Which buffers should I use for the conjugation reaction? A2: It is crucial to use an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium borate (B1201080), or phosphate-buffered saline (PBS).[3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye, significantly reducing labeling efficiency.[3]

Q3: How should I prepare and store the BDP TR NHS ester stock solution? A3: BDP TR NHS ester is sensitive to moisture.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation. The dye should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[4] Stock solutions should be prepared fresh for each reaction. For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[4]

Q4: How do I remove unconjugated BDP TR NHS ester after the reaction? A4: Unreacted dye can be efficiently removed using size-exclusion chromatography, such as a gel filtration desalting spin column (e.g., Sephadex G-25).[1] This method separates the larger, labeled protein from the smaller, free dye molecules.[1] Dialysis is also a suitable alternative.

Troubleshooting Guide - BDP TR NHS Ester Conjugation
Issue Potential Cause(s) Suggested Solution(s)
Low or No Labeling (Low Degree of Labeling - DOL) Incorrect Buffer pH: pH is too low (<7.5), leaving amines protonated and non-reactive.Ensure the reaction buffer pH is within the optimal range of 8.0-8.5. Use fresh buffer.[1]
Competing Amines in Buffer: Presence of Tris, glycine, or other primary amines.Perform a buffer exchange (e.g., dialysis or desalting column) into an amine-free buffer like PBS or sodium bicarbonate before starting.[1]
Hydrolyzed/Inactive NHS Ester: Dye was exposed to moisture.Use high-quality, anhydrous DMSO or DMF. Always allow the dye vial to warm to room temperature before opening. Prepare the stock solution immediately before use.[1]
Insufficient Dye Concentration: The dye:protein molar ratio is too low.Increase the molar excess of the BDP TR NHS ester. A common starting range is a 10- to 20-fold molar excess of dye to protein.[1]
Low Protein Concentration: Reactant concentrations are too low for efficient reaction.Increase the protein concentration. A concentration of 2-10 mg/mL is recommended.[5]
Protein Precipitation/ Aggregation During Labeling High Labeling Stoichiometry: Too many hydrophobic dye molecules are attached, reducing protein solubility.Reduce the dye:protein molar ratio. Shorten the reaction incubation time.
High Concentration of Organic Solvent: Adding too much DMSO/DMF from the dye stock at once can denature the protein.Keep the final concentration of the organic solvent below 10% (v/v). Add the dye stock solution slowly to the protein solution while gently vortexing.
Protein Instability: The protein is not stable at the reaction pH or temperature.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (4-12 hours).[5]
High Background Fluorescence in Downstream Applications Incomplete Removal of Free Dye: Purification was not sufficient.Ensure thorough purification of the labeled protein. Use a longer gel filtration column or perform an additional purification step like dialysis.[3]
Data Presentation: Reaction Parameter Optimization

Table 1: Effect of pH on NHS Ester Stability and Labeling Efficiency

pH Approximate Half-life of NHS Ester Labeling Efficiency Outcome
7.04-5 hoursLow hydrolysis, but amine reactivity is also low, resulting in slow and potentially incomplete labeling.[2]
8.01 hourA good balance between amine reactivity and ester stability, leading to efficient labeling.[2]
8.3 - 8.5 Optimal Range Considered the optimal range for maximizing the labeling reaction while minimizing hydrolysis. [2]
8.610 minutesThe rate of hydrolysis is significantly increased, leading to a rapid loss of reactive dye.[2]
> 9.0MinutesVery rapid hydrolysis of the NHS ester, making it unsuitable for efficient labeling.[2]

Table 2: Recommended Starting Conditions for Protein Labeling

Parameter Recommended Range Notes
Protein Concentration2 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[5]
Dye:Protein Molar Ratio10:1 to 20:1This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Start with 15:1 for initial experiments.[1]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Must be free of primary amines.
Reaction Time1 - 2 hoursCan be adjusted to control the extent of labeling.[1]
Reaction TemperatureRoom Temperature (20-25°C)For sensitive proteins, 4°C for 4-12 hours can be used.[5]
Experimental Protocol: Protein Labeling with BDP TR NHS Ester
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) to a concentration of 2-10 mg/mL. If your protein is in a buffer containing amines (like Tris), perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare BDP TR NHS Ester Stock Solution: Allow the vial of BDP TR NHS ester to equilibrate to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This solution should be used immediately.

  • Perform the Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved BDP TR NHS ester to the protein solution. Protect the reaction from light and incubate for 1-2 hours at room temperature.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[3]

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a gel filtration desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of BDP TR (~589 nm).

Visualization: BDP TR NHS Ester Labeling Workflow

BDP_TR_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Mix Add Dye to Protein (10-20x molar excess) Prot_Prep->Mix Dye_Prep Prepare Dye Stock (10 mg/mL in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate 1-2h at RT (Protect from light) Mix->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify Analyze Measure Absorbance (A280 & A589) Purify->Analyze DOL Calculate DOL Analyze->DOL

Workflow for labeling proteins with BDP TR NHS ester.

Part 2: Direct Conjugation of this compound Using EDC/NHS Chemistry

This method is used when starting with the carboxylic acid form of BDP TR. It involves a two-step process where the carboxylic acid is first activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or the water-soluble Sulfo-NHS) to form an amine-reactive NHS ester in situ, which then reacts with the target molecule.

Frequently Asked Questions (FAQs) - EDC/NHS Conjugation

Q1: Why is a two-step reaction with EDC and NHS recommended? A1: EDC alone activates a carboxyl group to form an O-acylisourea intermediate, which is highly reactive but unstable in water and prone to hydrolysis.[6] Adding NHS (or Sulfo-NHS) converts this unstable intermediate into a more stable, amine-reactive NHS ester.[7] This increases coupling efficiency and allows for better control over the reaction by separating the activation and conjugation steps.[7]

Q2: What is the optimal pH for EDC/NHS activation and coupling? A2: The reaction involves two distinct pH optima. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[6] The subsequent reaction of the newly formed NHS ester with primary amines is most efficient at a pH of 7.2-8.5.[6][8]

Q3: What buffers are suitable for an EDC/NHS reaction? A3: It is critical to use buffers free of extraneous carboxylates and amines. For the activation step (pH 4.5-6.0), MES buffer (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[6] For the coupling step (pH 7.2-8.5), a phosphate (B84403) buffer like PBS or a borate buffer can be used.[6]

Q4: My protein has both carboxyl and amine groups. How do I avoid polymerizing my protein? A4: The two-step protocol is designed to minimize this. By activating the dye's carboxylic acid first in one pot, quenching or removing the excess EDC, and then adding the amine-containing protein in a second step, you prevent EDC from activating the protein's own carboxyl groups and cross-linking them to its amines.[6][7]

Troubleshooting Guide - EDC/NHS Conjugation
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Hydrolyzed/Inactive EDC: EDC is highly sensitive to moisture and hydrolyzes quickly.Use EDC from a freshly opened vial or one that has been stored properly in a desiccator. Equilibrate to room temperature before opening.[9] Dissolve EDC in buffer immediately before use.[6]
Incorrect pH for Activation: pH is too high (>6.5) during the EDC/NHS step, leading to rapid hydrolysis of the O-acylisourea intermediate.Perform the activation step in an appropriate buffer, such as MES, at pH 4.5-6.0.[6]
Incorrect pH for Coupling: pH is too low (<7.0) during the amine reaction step.After the activation step, adjust the pH to 7.2-8.5 before or during the addition of the amine-containing molecule.[6]
Presence of Interfering Buffers: Carboxylate or amine groups in the buffer are reacting.Ensure you are using non-interfering buffers (e.g., MES for activation, PBS for coupling). Avoid phosphate buffers during the EDC activation step.[10]
Protein Precipitation Protein-Protein Cross-linking: If performing a one-pot reaction, EDC is activating carboxyl groups on the protein.Strictly follow the two-step protocol. Activate the this compound first, quench or remove excess EDC, then add the protein.
High Reagent Concentration: Excessive EDC or dye concentration can lead to aggregation.Optimize the molar ratios of EDC, NHS, and the BDP TR dye. Avoid adding a large volume of organic solvent at once.
Data Presentation: Reagent Molar Ratios

Table 3: Typical Molar Ratios for Two-Step EDC/NHS Activation

Reagent Molar Ratio relative to BDP TR-COOH Notes
EDC2 - 10 fold excessA starting point of 2-fold excess EDC over carboxyl groups is common.[6]
NHS/Sulfo-NHS2.5 - 5 fold excessA common ratio is 5 mM Sulfo-NHS to 2 mM EDC in the activation reaction.[6]
Amine-Molecule1 - 1.5 fold excessAdded in the second step after activation of the dye.

Note: These ratios are starting points and should be empirically optimized for each specific application.

Experimental Protocol: Direct Labeling with this compound
  • Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF, then dilute into Activation Buffer (e.g., 0.1 M MES, pH 6.0).

  • Activate Carboxylic Acid: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to 5 mM) to the this compound solution.[6]

  • Incubate for Activation: Allow the activation reaction to proceed for 15 minutes at room temperature.[6]

  • Prepare Amine-Molecule: During the activation, prepare your protein or other amine-containing molecule in a suitable Coupling Buffer (e.g., PBS, pH 7.4).

  • Perform Coupling Reaction: Add the activated BDP TR solution to the protein solution. Alternatively, the pH of the activated dye solution can be raised to ~7.4 before adding the protein.

  • Incubate for Coupling: Allow the conjugation reaction to proceed for 2 hours at room temperature, protected from light.

  • Quench the Reaction: Add hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

  • Purify the Conjugate: Purify the final conjugate using gel filtration or dialysis to remove reaction byproducts and unreacted dye.

Visualization: EDC/NHS Two-Step Conjugation Pathway

EDC_NHS_Pathway BDP_COOH BDP-TR-COOH EDC_NHS + EDC / Sulfo-NHS (pH 4.5-6.0 in MES Buffer) BDP_COOH->EDC_NHS Activation Intermediate Amine-Reactive BDP-TR-NHS Ester EDC_NHS->Intermediate Protein_NH2 + Protein-NH2 (pH 7.2-8.5 in PBS) Intermediate->Protein_NH2 Conjugation Side_Reaction Hydrolysis (Inactive BDP-TR-COOH) Intermediate->Side_Reaction competing reaction Conjugate BDP-TR-Protein Conjugate (Stable Amide Bond) Protein_NH2->Conjugate

Reaction pathway for two-step EDC/NHS conjugation.

References

BDP TR carboxylic acid photobleaching and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP TR carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to optimize your experiments and minimize issues such as photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1] The "TR" in its name indicates that its spectral properties are similar to Texas Red, emitting in the red region of the visible spectrum. It is known for being a bright and photostable fluorophore.[2][3] The carboxylic acid group allows for its conjugation to various biomolecules, such as proteins, peptides, and amino-modified oligonucleotides, primarily through the formation of an active ester that can then react with primary amines.[2] Its high fluorescence quantum yield and resistance to environmental factors like pH make it a robust tool for fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[4]

Q2: What is photobleaching and why is it a concern when using this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. When a dye like BDP TR absorbs light, it enters an excited state. While in this state, it can react with other molecules, particularly molecular oxygen, leading to its chemical modification and the loss of its ability to fluoresce.[5] This results in a diminished signal over time during an imaging experiment, which can compromise the quality of the images and the accuracy of quantitative measurements. While BDP TR is considered highly photostable compared to traditional dyes like fluorescein (B123965), prolonged or high-intensity illumination will still lead to photobleaching.[5][6]

Q3: How does the photostability of BDP TR compare to other common fluorophores?

Q4: Can I use any antifade mounting medium with this compound?

A4: While many antifade reagents are available, their effectiveness can vary between different fluorophores. For BODIPY dyes, there is some evidence to suggest that certain antifade reagents may not be optimal. For instance, some sources indicate that ProLong Gold may not work well with BODIPY dyes, with some users reporting diffused fluorescence.[7][8] On the other hand, VECTASHIELD is often recommended and has been shown to be compatible with a wide array of fluorophores, including those used in super-resolution microscopy.[9][10] It is always advisable to empirically test a few different antifade reagents for your specific experimental conditions to determine the best option.

Troubleshooting Guide: Photobleaching of this compound

This guide provides a systematic approach to minimizing photobleaching of this compound in your fluorescence imaging experiments.

Problem: Rapid loss of fluorescent signal during image acquisition.

This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.

Step 1: Optimize Imaging Parameters

The initial and most straightforward approach is to reduce the amount of light exposure to your sample.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of photon absorption by the fluorophore, thereby decreasing the probability of photochemical damage.
Exposure Time Keep the camera exposure time as short as possible.Minimizes the duration the sample is illuminated for each frame.
Time-lapse Imaging Increase the interval between image acquisitions.Reduces the cumulative light exposure to the sample over the course of the experiment.
Pinhole Size (Confocal) Open the pinhole slightly.While this reduces optical sectioning, it can increase signal detection, allowing for a reduction in laser power.
Detector Gain Increase the detector gain or camera sensitivity.Amplifies the detected signal, which can compensate for lower excitation intensity.

Step 2: Utilize Antifade Reagents

For fixed samples, using an appropriate antifade mounting medium is crucial.

Antifade Reagent TypeRecommendationConsiderations
Commercial Mountants VECTASHIELD is generally a reliable choice for BODIPY dyes.[9][10]Some reports suggest ProLong Gold may not be optimal for BODIPY dyes.[7][8] It is best to test a few options.
Oxygen Scavenging Systems (Live Cells) For live-cell imaging, consider using an oxygen scavenging system.These systems, often enzymatic, remove dissolved oxygen from the medium, which is a key player in the photobleaching process.[11]

Step 3: Sample Preparation and Environment

Proper sample preparation can also contribute to photostability.

AspectRecommendationRationale
Fluorophore Concentration Use the optimal concentration of the BDP TR conjugate.Excessively high concentrations can sometimes lead to quenching and other photochemical effects.
Oxygen Depletion (Live Cells) Use a sealed imaging chamber for live-cell experiments.This can help to limit the availability of oxygen to the sample.

Quantitative Data

While specific photobleaching quantum yields for this compound are not widely published, the following table summarizes its key photophysical properties, which contribute to its performance as a bright and photostable fluorescent probe.

PropertyValueReference
Excitation Maximum (λex) 589 nm[11]
Emission Maximum (λem) 616 nm[11]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[11]
Fluorescence Quantum Yield (Φ) 0.9[11]
Fluorescence Lifetime (τ) ~5.4 ns[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., MES, HEPES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activate this compound: Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A molar excess of EDC and Sulfo-NHS over the dye is recommended. Incubate for 15-30 minutes at room temperature.

  • Protein Preparation: Ensure the protein solution is in the Coupling Buffer.

  • Conjugation: Add the activated BDP TR solution to the protein solution. The molar ratio of dye to protein should be optimized for your specific application. Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the Quenching Solution to stop the reaction and consume any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the BDP TR-labeled protein.

Protocol 2: Visualizing Receptor-Mediated Endocytosis using a BDP TR-labeled Ligand

This protocol outlines the use of a BDP TR-conjugated ligand to track its internalization into cells via receptor-mediated endocytosis.

Materials:

  • Cells cultured on glass-bottom dishes

  • BDP TR-labeled ligand

  • Live-cell imaging medium (phenol red-free)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • Labeling: Wash the cells with pre-warmed imaging medium. Add the BDP TR-labeled ligand at the desired concentration to the cells.

  • Incubation: Incubate the cells at 37°C to allow for ligand binding and internalization.

  • Imaging: Mount the dish on the fluorescence microscope. Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the internalization of the ligand into endocytic vesicles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (amine-free buffer) combine Combine Protein and Activated Dye prep_protein->combine prep_dye Activate this compound (with EDC/Sulfo-NHS) prep_dye->combine incubate Incubate (1-2h, RT, protected from light) combine->incubate quench Quench Reaction (e.g., with Tris-HCl) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Degree of Labeling purify->analyze

Caption: Workflow for Protein Labeling with this compound.

receptor_endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand BDP TR-Labeled Ligand receptor Receptor ligand->receptor Binding complex Ligand-Receptor Complex receptor->complex clathrin_pit Clathrin-Coated Pit complex->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome late_endosome Late Endosome/Lysosome (Degradation) early_endosome->late_endosome Sorting recycling_endosome Recycling Endosome early_endosome->recycling_endosome recycling_endosome->receptor Recycling

Caption: Simplified pathway of receptor-mediated endocytosis.

References

Technical Support Center: Solving Issues with Non-Specific Binding of BDP TR Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using BDP TR conjugates.

Frequently Asked Questions (FAQs)

Q1: What is BDP TR and why is it used for labeling?

BDP TR (BODIPY™ TR) is a borondipyrromethene dye known for its bright red fluorescence, high photostability, and narrow emission spectrum.[1] These properties make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative is commonly used to covalently label primary amines on biomolecules like proteins and amine-modified oligonucleotides.[1][3][4]

Q2: What are the primary causes of non-specific binding of BDP TR conjugates?

Non-specific binding of BDP TR conjugates can stem from several factors:

  • Hydrophobic Interactions: The BODIPY dye itself is moderately hydrophobic, which can lead to non-specific interactions with hydrophobic surfaces on proteins, cell membranes, and plasticware.[5][6]

  • Electrostatic Interactions: Charged residues on the conjugate can interact with oppositely charged surfaces on other biomolecules or experimental substrates.[7][8]

  • Conjugate Aggregation: High dye-to-protein ratios or improper storage can lead to the formation of fluorescent aggregates that bind non-specifically.[7][9]

  • Ineffective Blocking: Inadequate blocking of non-specific binding sites on cells or membranes can result in high background signals.[10][11][12]

  • Insufficient Washing: Failure to remove all unbound conjugate through thorough washing steps will lead to high background fluorescence.[7][10]

  • Presence of Unreacted Dye: Incomplete purification of the conjugate can leave free BDP TR dye that contributes to background signal.[3][4][5]

Q3: What is the ideal Degree of Labeling (DOL) for a BDP TR conjugate?

The ideal Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, depends on the application. For many applications, a DOL of 2-4 for antibodies is a good starting point. Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling will result in a weak signal.[9] For fluorescence polarization assays, a DOL of approximately 1 is often ideal.[13] It is crucial to determine the DOL for each batch of conjugate to ensure consistency.[5]

Troubleshooting Guide

Issue 1: High background fluorescence across the entire sample.
Possible Cause Troubleshooting Step Expected Outcome
Ineffective Blocking Optimize the blocking step by trying different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum, or commercial protein-free blockers). Increase the concentration or incubation time of the blocking agent.[10][14][15]Decreased non-specific binding to the substrate.
Insufficient Washing Increase the number and/or duration of wash steps. Consider adding a non-ionic surfactant like Tween-20 (typically 0.05-0.1%) to the wash buffer to disrupt hydrophobic interactions.[7][10][16]Reduction in overall background fluorescence.
Excess Conjugate Concentration Titrate the BDP TR conjugate to determine the optimal concentration that provides a good signal-to-noise ratio without excessive background.Lower background signal with minimal impact on specific staining.
Presence of Free Dye Ensure the conjugate is properly purified after labeling using techniques like size-exclusion chromatography or dialysis to remove all unreacted BDP TR dye.[3][4][5]A significant decrease in background fluorescence.
Issue 2: Bright, punctate spots or aggregates of fluorescence are observed.
Possible Cause Troubleshooting Step Expected Outcome
Conjugate Aggregation Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use the supernatant for your experiment.[7] Prepare fresh dilutions of the conjugate for each experiment.Elimination of fluorescent aggregates in the sample.
High Dye-to-Protein Ratio If you are preparing your own conjugates, reduce the molar excess of BDP TR NHS ester during the labeling reaction. A high degree of labeling can decrease the solubility of the protein.[9]A more soluble conjugate with a reduced tendency to aggregate.
Precipitation During Labeling Keep the final concentration of organic solvent (e.g., DMSO or DMF) in the labeling reaction below 10% (v/v). Add the dye stock solution to the protein solution slowly while gently vortexing.[9]A clear, homogenous reaction mixture without visible precipitate.
Issue 3: Low signal-to-noise ratio.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Conjugate Concentration Perform a titration experiment to find the optimal concentration of your BDP TR conjugate.An increased specific signal without a proportional increase in background.
Low Labeling Efficiency If preparing your own conjugate, verify the Degree of Labeling (DOL). Troubleshoot the labeling reaction by checking the pH of the buffer (optimal is 8.3-8.5), ensuring the protein concentration is adequate (ideally >2 mg/mL), and using fresh, anhydrous DMSO or DMF for the dye stock solution.[3][9]A conjugate with a higher DOL, leading to a stronger signal.
Photobleaching Use an anti-fade mounting medium for microscopy. Minimize the exposure time of the sample to the excitation light. BDP TR is generally photostable, but prolonged exposure can still lead to signal loss.[2]A more stable fluorescent signal during imaging.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for BDP TR NHS Ester Conjugation
ParameterRecommended ValueNotes
Antibody Concentration 1 - 3 mg/mL[3]Higher concentrations are generally more efficient.[3]
Conjugation Buffer 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5[3][4]Avoid buffers containing primary amines like Tris.[3]
Dye:Protein Molar Ratio 5:1 to 20:1[1]The optimal ratio should be determined empirically.
Reaction Time 1-2 hours at room temperature or overnight at 4°C[3]Protect the reaction from light.
Quenching Buffer 1 M Tris-HCl, pH 7.4 or 1 M Glycine[3]Stops the labeling reaction.
Table 2: Spectral Properties of BDP TR
PropertyValueReference
Excitation Maximum (λex) ~589 nm[2][17]
Emission Maximum (λem) ~616 nm[2][17]
Molar Extinction Coefficient (ε) ~60,000 cm⁻¹M⁻¹[17][18]
Fluorescence Quantum Yield (Φ) ~0.9[17][18]
Correction Factor (CF₂₈₀) 0.19[5][18]

Experimental Protocols

Protocol 1: General Protein Labeling with BDP TR NHS Ester

This protocol outlines the general procedure for conjugating BDP TR NHS ester to a protein, such as an antibody.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4).[19]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[9]

    • Ensure the protein concentration is at least 1-2 mg/mL.[3][9]

  • Prepare the BDP TR NHS Ester Stock Solution:

    • Allow the vial of BDP TR NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][9]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mM.[1][4]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the BDP TR NHS ester stock solution to the protein solution while gently vortexing.[1][3]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][3]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer (e.g., PBS).[3][5][19]

Protocol 2: Determining the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 589 nm (A₅₈₉) using a spectrophotometer.[5]

  • Calculate the DOL using the following formulas:

    • Molar Concentration of the Dye ([Dye]): [Dye] (M) = A₅₈₉ / ε_dye (where ε_dye for BDP TR is ~60,000 M⁻¹cm⁻¹)[5][17]

    • Corrected Protein Absorbance (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (A₅₈₉ × CF₂₈₀) (where CF₂₈₀ for BDP TR is 0.19)[5]

    • Molar Concentration of the Protein ([Protein]): [Protein] (M) = A₂₈₀_corr / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)[5]

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein][13]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Conjugation Reaction Conjugation Reaction Prepare Protein Solution->Conjugation Reaction Prepare Dye Stock Solution Prepare Dye Stock Solution Prepare Dye Stock Solution->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization (DOL) Characterization (DOL) Purification->Characterization (DOL)

Caption: Workflow for protein labeling with BDP TR NHS ester.

G High Background High Background Check Blocking Check Blocking High Background->Check Blocking Check Washing Check Washing Check Blocking->Check Washing Effective Optimize Blocking Optimize Blocking Check Blocking->Optimize Blocking Ineffective Check Conjugate Check Conjugate Check Washing->Check Conjugate Sufficient Increase Washes Increase Washes Check Washing->Increase Washes Insufficient Titrate Conjugate Titrate Conjugate Check Conjugate->Titrate Conjugate Concentration? Check for Aggregates Check for Aggregates Check Conjugate->Check for Aggregates Aggregates? Re-purify Conjugate Re-purify Conjugate Check Conjugate->Re-purify Conjugate Free Dye? Problem Solved Problem Solved Optimize Blocking->Problem Solved Increase Washes->Problem Solved Titrate Conjugate->Problem Solved Check for Aggregates->Problem Solved Re-purify Conjugate->Problem Solved

Caption: Troubleshooting workflow for high background signals.

References

Technical Support Center: Purification of BDP TR Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying proteins labeled with BDP TR carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and BDP TR NHS ester?

A1: The key difference lies in their reactivity towards proteins. BDP TR NHS ester is an amine-reactive reagent that can directly label proteins by forming a stable amide bond with primary amines (e.g., lysine (B10760008) residues).[1][2] this compound, on the other hand, is not directly reactive with proteins and requires activation to be conjugated.[3][4]

Q2: How do I conjugate this compound to my protein?

A2: To conjugate this compound to a protein, you must first activate the carboxylic acid group. A common method is the use of carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[5][6] EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate can then efficiently react with primary amines on the protein.[5]

Q3: Can I use buffers containing primary amines, like Tris or glycine, during the labeling reaction?

A3: No, it is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction. These buffers will compete with the protein's primary amines for reaction with the activated dye, which will significantly lower the labeling efficiency.[2] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1]

Q4: How do I stop the labeling reaction?

A4: The labeling reaction can be stopped by adding a quenching solution that contains a primary amine.[2] Common quenching agents include Tris-HCl or glycine, which will react with any unreacted dye.[1]

Q5: What are the common methods for purifying my BDP TR labeled protein?

A5: The most common and effective methods for separating the labeled protein from unreacted dye and reaction byproducts are size-exclusion chromatography (gel filtration) and dialysis.[7] Size-exclusion chromatography is generally faster and provides better separation.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Degree of Labeling (DOL) Inefficient activation of this compound.Ensure that your EDC and NHS are fresh and anhydrous. Optimize the molar excess of EDC/NHS used in the reaction.[8]
Low molar ratio of dye to protein.Increase the molar excess of the activated BDP TR dye in the conjugation reaction.[8]
Presence of primary amine-containing substances in the buffer.Perform a buffer exchange to an amine-free buffer (e.g., PBS, sodium bicarbonate) before the labeling reaction.[2]
Hydrolysis of the activated NHS ester intermediate.Perform the buffer exchange to the conjugation buffer promptly after activation. Ensure the pH of the conjugation buffer is optimal (typically pH 7.2-8.5).[8]
Protein Precipitation During Labeling High dye-to-protein ratio.Reduce the molar excess of the activated BDP TR dye.[9]
High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the dye.Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[2]
Protein instability under the reaction conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background in Downstream Applications (e.g., Microscopy) Incomplete removal of unreacted dye.Ensure thorough purification of the labeled protein. For size-exclusion chromatography, consider using a longer column. For dialysis, perform multiple buffer changes.[2]
Labeled Antibody No Longer Binds to its Antigen Labeling of lysine residues within or near the antigen-binding site.Reduce the molar ratio of dye to antibody to decrease the degree of labeling.[9] Consider using site-specific labeling technologies if available.

Experimental Protocols

Protocol 1: Activation of this compound and Protein Labeling

This protocol describes a two-step process for labeling proteins with this compound using EDC and sulfo-NHS.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 50 mM MES, pH 6.0)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Activation of this compound:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • Add a molar excess of EDC and sulfo-NHS to the this compound solution. A common starting point is a 1.2 to 1.5-fold molar excess of EDC/sulfo-NHS to the dye.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation Reaction:

    • Immediately add the activated BDP TR dye solution to the protein solution. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[8]

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Conjugation Buffer.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography

Materials:

  • Labeled protein reaction mixture from Protocol 1

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the size-exclusion column with Purification Buffer according to the manufacturer's instructions.

  • Sample Application: Carefully load the quenched reaction mixture onto the top of the column.

  • Elution: Elute the column with Purification Buffer. The larger, labeled protein will elute first in the colored fractions. The smaller, unreacted dye molecules will be retained on the column and elute later.[2]

  • Fraction Collection: Collect the fractions containing the purified labeled protein.

  • Storage: Store the purified protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Data Presentation

Table 1: Spectral Properties of BDP TR Dye.

PropertyValue
Excitation Maximum (Ex)~589 nm
Emission Maximum (Em)~616 nm
Molar Extinction Coefficient (ε) at λmax~60,000 L⋅mol⁻¹⋅cm⁻¹
Correction Factor (CF₂₈₀)0.19

Data is approximate and may vary slightly by vendor.[2][10]

Mandatory Visualization

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step BDP_COOH This compound Activated_Dye Amine-Reactive BDP TR Ester BDP_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC + sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Dye Labeled_Protein_Mix Reaction Mixture Activated_Dye->Labeled_Protein_Mix Protein Protein in Conjugation Buffer (pH 7.2-8.5) Protein->Labeled_Protein_Mix 1-2 hours, RT, dark SEC Size-Exclusion Chromatography Labeled_Protein_Mix->SEC Purified_Protein Purified Labeled Protein SEC->Purified_Protein Early Fractions Free_Dye Unreacted Dye SEC->Free_Dye Late Fractions

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Start Low Labeling Efficiency? Check_Buffer Buffer contains primary amines (e.g., Tris, glycine)? Start->Check_Buffer Yes Check_Reagents EDC/NHS fresh and anhydrous? Check_Buffer->Check_Reagents No Solution_Buffer Action: Buffer exchange to amine-free buffer (e.g., PBS). Check_Buffer->Solution_Buffer Yes Check_Ratio Increase dye-to-protein ratio? Check_Reagents->Check_Ratio Yes Solution_Reagents Action: Use fresh EDC/NHS. Check_Reagents->Solution_Reagents No Solution_Ratio Action: Optimize molar excess of dye. Check_Ratio->Solution_Ratio Yes Success Labeling Improved Check_Ratio->Success No, further optimization needed Solution_Buffer->Success Solution_Reagents->Success Solution_Ratio->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Improving the signal-to-noise ratio with BDP TR carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the signal-to-noise ratio in experiments utilizing BDP TR carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound and its conjugates.

Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio

A weak signal can be due to a variety of factors, from inefficient labeling to issues with instrumentation.

  • Possible Cause: Inefficient labeling of the target molecule.

    • Solution:

      • Ensure the purity of your target molecule. Contaminants can interfere with the conjugation reaction.

      • Optimize the molar ratio of this compound to your target molecule. A 10-20 fold molar excess of the dye is a good starting point for carbodiimide-mediated reactions.

      • Verify the activity of your coupling reagents (e.g., EDC and NHS). These reagents are moisture-sensitive and should be fresh.[1][2]

      • Confirm the pH of the reaction buffer is within the optimal range for EDC/NHS chemistry (typically pH 4.5-6.0 for the activation step and pH 7.0-8.5 for the conjugation step).[2]

  • Possible Cause: Suboptimal imaging conditions.

    • Solution:

      • Use appropriate excitation and emission filters for BDP TR (Excitation max ~589 nm, Emission max ~616 nm).

      • Optimize the gain and exposure time on your fluorescence microscope or plate reader to enhance signal detection without saturating the detector.[3]

      • Consider using an antifade mounting medium for microscopy to prevent photobleaching.[4]

  • Possible Cause: Fluorescence quenching.

    • Solution:

      • BODIPY dyes can exhibit aggregation-caused quenching (ACQ) at high concentrations.[][6] If you suspect aggregation, try reducing the concentration of your labeled molecule.

      • The introduction of bulky substituents can decrease aggregation-induced quenching.[7]

      • Ensure your purification method effectively removes all unconjugated dye, as this can contribute to background fluorescence.

Issue 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

  • Possible Cause: Presence of unconjugated this compound.

    • Solution:

      • Thoroughly purify your labeled conjugate using techniques like size-exclusion chromatography, dialysis, or HPLC to remove all free dye.

  • Possible Cause: Non-specific binding of the fluorescent conjugate.

    • Solution:

      • Incorporate blocking steps in your experimental protocol. Common blocking agents include Bovine Serum Albumin (BSA) or casein.

      • Include stringent wash steps to remove non-specifically bound molecules. Adding a non-ionic detergent like Tween-20 to your wash buffers can be beneficial.

  • Possible Cause: Autofluorescence from biological samples.

    • Solution:

      • If possible, use a spectral window with lower autofluorescence (e.g., red or far-red). BDP TR is a good choice in this regard.

      • Consider using commercially available autofluorescence quenching reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound?

A1: BDP TR is a bright and highly photostable fluorophore with a relatively long fluorescence lifetime, making it an excellent choice for applications requiring high sensitivity and resistance to photobleaching.[8][9] It is a suitable alternative to other red dyes like Texas Red and ROX, and it is more resistant to oxidation.[9][10] Its properties are particularly advantageous for fluorescence polarization assays.

Q2: How do I conjugate this compound to my protein of interest?

A2: this compound can be conjugated to primary amines on a protein using a carbodiimide (B86325) crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[11] The carboxylic acid group on the dye is first activated by EDC to form a reactive intermediate, which then reacts with an amine group on the protein to form a stable amide bond.

Q3: What is the difference between this compound and BDP TR NHS ester?

A3: this compound has a free carboxylic acid group, which can be activated to react with primary amines.[12][13] BDP TR NHS ester is a pre-activated form of the dye that reacts directly with primary amines without the need for additional activating agents like EDC. NHS esters are generally more convenient but can be more susceptible to hydrolysis.

Q4: Can I use this compound in live-cell imaging?

A4: The suitability of this compound for live-cell imaging depends on the specific application and the method of delivery into the cells. While some BODIPY dyes can be membrane-permeable, the carboxylic acid group may affect its ability to cross cell membranes. For intracellular targets, it is often necessary to conjugate the dye to a molecule that can be readily internalized by the cells.

Data Presentation

Table 1: Photophysical Properties of BDP TR and Common Alternative Red Fluorophores

PropertyBDP TRTexas RedAlexa Fluor 594
Excitation Maximum (λex) ~589 nm~595 nm~590 nm
Emission Maximum (λem) ~616 nm~615 nm~617 nm
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9High~0.66
Photostability HighModerateHigh

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes a general method for labeling a protein with this compound.

  • Reagent Preparation:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., MES buffer, pH 4.5-6.0) at a concentration of 1-10 mg/mL.

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Freshly prepare solutions of EDC and NHS in the same amine-free buffer as the protein.

  • Activation of this compound:

    • Add a 10-20 fold molar excess of EDC and NHS to the dissolved this compound.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated BDP TR solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.0-8.5 using a suitable buffer (e.g., PBS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Fluorescence Polarization Immunoassay (FPIA)

This protocol outlines the general steps for a competitive FPIA to detect an antigen in a sample.

  • Reagent Preparation:

    • Prepare a BDP TR-labeled tracer (e.g., a labeled version of the antigen of interest).

    • Prepare a specific antibody against the antigen.

    • Prepare a series of standards with known concentrations of the unlabeled antigen.

    • Prepare the unknown samples to be tested.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the BDP TR-labeled tracer and the antibody to each well.

    • Add the antigen standards or unknown samples to the respective wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument will excite the sample with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization values will be inversely proportional to the concentration of the unlabeled antigen in the sample. A standard curve is generated by plotting the polarization values against the known concentrations of the standards. The concentration of the antigen in the unknown samples can then be determined from this curve.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification p Protein Solution conj Conjugation to Protein p->conj d This compound act Activation of Dye d->act c EDC/NHS c->act act->conj pur Purification (e.g., SEC) conj->pur char Characterization pur->char

Caption: Workflow for labeling a protein with this compound.

troubleshooting_tree start Low Signal/Noise Ratio q1 Check Labeling Efficiency? start->q1 q2 Check Imaging Setup? q1->q2 No sol1 Optimize Molar Ratios Verify Reagent Activity Check Buffer pH q1->sol1 Yes q3 High Background? q2->q3 No sol2 Use Correct Filters Optimize Gain/Exposure Use Antifade q2->sol2 Yes sol3 Improve Purification Optimize Blocking/Washing Use Autofluorescence Quenchers q3->sol3 Yes

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

fpia_pathway cluster_low_ag Low Antigen Concentration cluster_high_ag High Antigen Concentration tracer_low BDP TR-Tracer complex_low Antibody-Tracer Complex (Slow Rotation) tracer_low->complex_low ab_low Antibody ab_low->complex_low result_low High Polarization complex_low->result_low tracer_high BDP TR-Tracer (Fast Rotation) result_high Low Polarization tracer_high->result_high ab_high Antibody complex_high Antibody-Antigen Complex ab_high->complex_high ag_high Unlabeled Antigen ag_high->complex_high

Caption: Principle of competitive fluorescence polarization immunoassay.

References

BDP TR carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BDP TR carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of this fluorescent dye in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C in a desiccated environment and protected from light.[1][2][3] Following these conditions, the product is reported to be stable for up to 24 months.[1][4]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C for long-term storage (months) or at 0-4°C for short-term use (days to weeks).[3] To minimize degradation from repeated freeze-thaw cycles, it is recommended to store solutions in small aliquots. Always protect solutions from light.[5][6]

Q3: What is the shelf life of this compound?

A3: When stored correctly in its solid form at -20°C in the dark and desiccated, this compound has a shelf life of up to 24 months.[1][4] Some suppliers suggest a shelf life of over 3 years if stored properly.[3] For stock solutions, long-term storage at -20°C is recommended for periods extending from months to years.[3]

Q4: How sensitive is this compound to light?

A4: this compound, like most fluorescent dyes, is sensitive to light. Prolonged exposure to light should be avoided to prevent photobleaching and degradation.[1][2][7][8][9] All handling and storage should be done in the dark or with minimal light exposure.

Q5: Is the fluorescence of this compound sensitive to pH?

A5: The BODIPY dye core, including BDP TR, is known to have fluorescence that is largely insensitive to pH changes over a wide range.[5] This makes it a robust fluorophore for various experimental conditions.

Q6: What solvents are recommended for dissolving this compound?

A6: this compound is readily soluble in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low fluorescence intensity 1. Degradation of the dye: Improper storage (exposure to light, moisture, or high temperatures) can lead to degradation. 2. Photobleaching: Excessive exposure to excitation light during experiments. 3. Incorrect buffer or solvent: The local chemical environment can influence fluorescence.1. Verify storage conditions: Ensure the dye has been stored at -20°C in the dark and desiccated. Use a fresh vial if degradation is suspected. 2. Minimize light exposure: Use neutral density filters, reduce exposure times, and use anti-fade reagents when applicable. 3. Check solvent compatibility: Ensure the solvent is appropriate for the application and does not quench fluorescence.
Unexpected or inconsistent experimental results 1. Inaccurate concentration: This can be due to improper dissolution or degradation of the stock solution. 2. Contamination of the dye: Contaminants in the solvent or from handling can interfere with the experiment.1. Re-measure concentration: Use spectrophotometry to determine the accurate concentration of the dye solution. Prepare a fresh stock solution if necessary. 2. Use high-purity solvents: Always use anhydrous, high-purity solvents for preparing stock solutions. Ensure proper handling techniques to avoid contamination.
Difficulty dissolving the solid dye 1. Moisture absorption: The solid may have absorbed moisture, making it harder to dissolve. 2. Inappropriate solvent: The chosen solvent may not be suitable for dissolving the dye.1. Equilibrate to room temperature: Before opening, allow the vial to warm to room temperature to prevent condensation.[5] 2. Use recommended solvents: Dissolve in high-quality, anhydrous DMSO or DMF. Gentle vortexing or sonication can aid dissolution.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound based on information from various suppliers.

Form Parameter Recommendation Shelf Life Source(s)
Solid Temperature-20°CUp to 24 months[1][4]
LightStore in the darkN/A[1][2][3]
MoistureStore in a desiccated environmentN/A[1][2][7][8]
Solution Temperature-20°C (long-term) 0-4°C (short-term)Months to years (at -20°C) Days to weeks (at 0-4°C)[3]
LightProtect from lightN/A[5][6]
Freeze-ThawMinimize cycles (store in aliquots)N/A[5]
SolventAnhydrous DMSO or DMFN/A[2][3][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound Solution

This protocol provides a general method for evaluating the stability of a this compound stock solution over time.

1. Materials:

  • This compound
  • Anhydrous, high-purity DMSO or DMF
  • Spectrophotometer
  • Fluorometer
  • Appropriate buffer for dilution (e.g., PBS, pH 7.4)
  • Micro-cuvettes

2. Methodology:

  • Prepare a fresh stock solution: Dissolve a known weight of this compound in a precise volume of anhydrous DMSO to a final concentration of 1-10 mg/mL.
  • Initial measurements (Time 0):
  • Absorbance: Dilute an aliquot of the stock solution in the buffer to a concentration suitable for absorbance measurement (typically in the low µM range). Scan the absorbance from 500 nm to 650 nm and record the absorbance maximum (~589 nm).
  • Fluorescence: Further dilute the sample to a concentration suitable for fluorescence measurement (typically in the nM range). Excite at ~589 nm and record the emission spectrum from 600 nm to 700 nm. Note the emission maximum (~616 nm) and the fluorescence intensity.
  • Storage: Aliquot the remaining stock solution into several vials, seal tightly, and store under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
  • Time-point measurements: At regular intervals (e.g., 1 week, 1 month, 3 months), take one aliquot from each storage condition and repeat the absorbance and fluorescence measurements as described in step 2.
  • Data analysis: Compare the absorbance and fluorescence intensity at each time point to the initial measurements. A significant decrease in absorbance or fluorescence indicates degradation of the dye.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Labeling start Start: Unexpected Experimental Result low_signal Low or No Signal? start->low_signal high_background High Background? start->high_background check_dye_quality Check Dye Quality and Handling storage_ok Dye Stored Correctly? (-20°C, dark, desiccated) check_dye_quality->storage_ok check_protocol Review Experimental Protocol concentration_ok Dye Concentration Correct? check_protocol->concentration_ok low_signal->check_dye_quality Yes low_signal->check_protocol No, signal is high high_background->check_protocol Yes fresh_stock Prepared Fresh Stock Solution? storage_ok->fresh_stock Yes new_dye Use a New Vial of Dye storage_ok->new_dye No fresh_stock->check_protocol Yes prepare_fresh Prepare Fresh Stock Solution fresh_stock->prepare_fresh No buffer_ok Buffer pH and Composition Correct? concentration_ok->buffer_ok Yes optimize_conc Optimize Dye Concentration concentration_ok->optimize_conc No incubation_ok Incubation Time/Temp Correct? buffer_ok->incubation_ok Yes optimize_buffer Optimize Buffer Conditions buffer_ok->optimize_buffer No incubation_ok->high_background Yes optimize_incubation Optimize Incubation incubation_ok->optimize_incubation No StorageDecisionTree This compound Storage Decision Tree start Start: Received this compound form Form of the Dye? start->form solid Solid Powder form->solid Solid solution Solution (in DMSO/DMF) form->solution Solution store_solid Store at -20°C Protect from Light Keep Desiccated solid->store_solid storage_duration Storage Duration? solution->storage_duration long_term Long-Term (> 1 week) storage_duration->long_term Long short_term Short-Term (< 1 week) storage_duration->short_term Short store_long_term Aliquot and Store at -20°C Protect from Light long_term->store_long_term store_short_term Store at 4°C Protect from Light short_term->store_short_term

References

Challenges in labeling with hydrophobic BDP TR carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in labeling with hydrophobic BDP TR carboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of using this hydrophobic fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

A1: this compound is a hydrophobic molecule and has poor solubility in aqueous solutions.[1][2] It should first be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in the organic solvent. This stock solution can then be added to your aqueous protein solution, ensuring the final concentration of the organic solvent remains low (ideally below 10% v/v) to avoid protein denaturation and precipitation.[3]

Q2: What is the purpose of using EDC and NHS/Sulfo-NHS to label my protein with this compound?

A2: this compound itself is not reactive towards the primary amines (e.g., lysine (B10760008) residues) on a protein.[4] It requires chemical activation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group of the dye, forming a highly reactive O-acylisourea intermediate.[3][5][6] However, this intermediate is unstable in water and can quickly hydrolyze, regenerating the carboxylic acid.[3][5][6] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This semi-stable NHS ester then efficiently reacts with primary amines on the target protein to form a stable amide bond.[5]

Q3: What are the optimal pH conditions for a two-step EDC/NHS labeling reaction?

A3: A two-step reaction requires two different pH optima.

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[3][7] A common choice is 0.1M MES buffer.[3]

  • Conjugation Step: The reaction of the newly formed NHS-ester with the primary amines of the protein is most efficient at a slightly basic pH of 7.2-8.5.[] This is because the amine groups need to be in their deprotonated, nucleophilic state.[] Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are suitable for this step.

Q4: My protein is precipitating after I add the activated BDP TR dye. How can I prevent this?

A4: Protein precipitation is a common issue when labeling with hydrophobic dyes like BDP TR. Several factors can contribute to this:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can significantly decrease the overall solubility of the protein conjugate, leading to aggregation. To mitigate this, reduce the molar ratio of dye to protein in the reaction.

  • High Organic Solvent Concentration: As mentioned in Q1, the final concentration of DMSO or DMF should be kept below 10%. Add the dye stock solution to the protein solution slowly while gently vortexing to prevent localized high concentrations of the solvent.

  • Excess EDC: In a one-step reaction, EDC can promote unwanted cross-linking between protein molecules, leading to polymerization and precipitation.[9] A two-step protocol, where excess EDC and byproducts are removed after the activation step, is highly recommended to avoid this.

  • Incorrect pH: Ensure the pH of your buffers is correct and stable, as significant deviations can affect protein stability and solubility.

Q5: My labeling efficiency is very low. What are the possible causes and solutions?

A5: Low labeling efficiency can be frustrating. Here are some common causes and troubleshooting steps:

  • Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze quickly.[10] Always use fresh, high-quality EDC and Sulfo-NHS, and allow the vials to equilibrate to room temperature before opening to prevent condensation.

  • Suboptimal pH: Using the incorrect pH for either the activation or conjugation step will dramatically reduce efficiency. Refer to the optimal pH ranges in Q3.

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the activated dye. Always perform the conjugation in an amine-free buffer.

  • Insufficient Incubation Time: While the activation step is typically fast (around 15 minutes), the conjugation step may require 1-2 hours at room temperature or even overnight at 4°C.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful labeling with this compound via EDC/Sulfo-NHS chemistry. These should be used as a starting point for optimization.

Table 1: Recommended Buffer Conditions

Step Parameter Recommended Value Common Buffers
Activation pH 4.5 - 6.0 0.1 M MES

| Conjugation | pH | 7.2 - 8.5 | PBS, 0.1 M Sodium Bicarbonate |

Table 2: Typical Reaction Component Concentrations

Component Molar Ratio (to Dye) Typical Concentration Notes
This compound 1x 1-10 mM (in stock) Dissolve in anhydrous DMSO/DMF.
EDC 2-10x 2-10 mM Prepare fresh immediately before use.
Sulfo-NHS 2-5x 5-10 mM Prepare fresh immediately before use.
Protein (Varies) 2-10 mg/mL Higher concentrations improve efficiency.

| Quenching Agent | (Large Excess) | 10-50 mM | e.g., Hydroxylamine, Tris, Glycine. |

Experimental Protocols

Two-Step Protocol for Protein Labeling with this compound

This protocol is designed to minimize side reactions like protein-protein cross-linking.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Protein to be labeled (in Conjugation Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Preparation of Reagents

  • Allow vials of this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. These solutions are not stable and should be used promptly.

Step 2: Activation of this compound

  • In a microfuge tube, combine your desired volume of 10 mM BDP TR dye stock with Activation Buffer.

  • Add the 100 mM EDC and 100 mM Sulfo-NHS stock solutions to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS.

  • Incubate the reaction for 15 minutes at room temperature, protected from light.

Step 3: Conjugation to Protein

  • Optional but Recommended: To prevent exposure of the protein to EDC, the activated dye can be purified at this stage using a small desalting column equilibrated in Conjugation Buffer to remove excess EDC and its byproducts.

  • Add the activated BDP TR-NHS ester solution to your protein solution (typically at a 10- to 20-fold molar excess of dye to protein).

  • Adjust the reaction pH to 7.2-7.5 if necessary using the Conjugation Buffer.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Quenching and Purification

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Separate the labeled protein conjugate from unreacted dye and reaction byproducts using a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will typically elute first.

Visual Guides

experimental_workflow cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification prep_dye Dissolve BDP TR in Anhydrous DMSO activate Mix Dye, EDC, Sulfo-NHS in Activation Buffer (pH 6.0) Incubate 15 min prep_dye->activate prep_reagents Prepare Fresh EDC & Sulfo-NHS Solutions prep_reagents->activate prep_protein Prepare Protein in Conjugation Buffer (pH 7.4) conjugate Add Activated Dye to Protein Solution Incubate 1-2 hours prep_protein->conjugate activate->conjugate quench Quench Reaction (e.g., Tris) conjugate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Two-Step EDC/NHS Labeling Workflow for this compound.

troubleshooting_guide start Low Labeling Efficiency? check_reagents Are EDC/Sulfo-NHS reagents fresh and handled properly? start->check_reagents Yes check_ph Is the pH correct for both activation (4.5-6.0) and conjugation (7.2-8.5) steps? start->check_ph Yes check_buffer Is the conjugation buffer free of primary amines (e.g., Tris, Glycine)? start->check_buffer Yes check_ratio Is the dye:protein molar ratio sufficient (e.g., 10:1 to 20:1)? start->check_ratio Yes sol_reagents Use fresh, anhydrous reagents. Equilibrate to room temp before opening. check_reagents->sol_reagents No sol_ph Verify buffer pH. Use a two-step protocol with optimal pH for each step. check_ph->sol_ph No sol_buffer Perform buffer exchange into an amine-free buffer like PBS or Bicarbonate. check_buffer->sol_buffer No sol_ratio Increase the molar excess of the activated dye. check_ratio->sol_ratio No

References

Optimizing Imaging for BDP TR Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing filter sets and troubleshooting common issues encountered during the imaging of BDP TR carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound has an excitation maximum at approximately 589 nm and an emission maximum at around 616 nm.[1][2] This places it in the red region of the visible spectrum, making it a suitable alternative for dyes like ROX and Texas Red.[2][3]

Q2: What are the key spectral properties of this compound?

BDP TR is known for its high fluorescence quantum yield of 0.9, indicating efficient conversion of absorbed light into a fluorescent signal.[1][4] It is also recognized for its excellent photostability, which minimizes signal loss during prolonged imaging sessions.[2][5] The dye exhibits sharp spectral peaks, which helps in reducing spectral overlap in multicolor imaging experiments.[2]

Q3: Which filter set is recommended for this compound imaging?

An optimal filter set for this compound should be centered around its excitation and emission maxima. A typical setup would include:

  • Excitation Filter: A bandpass filter that covers the ~589 nm excitation peak (e.g., 590/20 nm).

  • Dichroic Mirror: A longpass mirror with a cut-on wavelength between the excitation and emission peaks (e.g., ~600 nm).

  • Emission Filter: A bandpass filter that captures the peak emission at ~616 nm while blocking unwanted background signal (e.g., 620/30 nm or a wider 610/20 BP).[6]

Q4: Can I use a standard TRITC or Texas Red filter set for BDP TR?

While a standard TRITC or Texas Red filter set might provide a usable signal, it may not be optimal. The excitation and emission peaks of BDP TR are slightly different from traditional Texas Red. For the best signal-to-noise ratio, a filter set specifically designed for BDP TR or one with customizable components is recommended to precisely match its spectral profile.

Q5: What contributes to the high photostability of BDP TR?

BDP TR belongs to the BODIPY (boron-dipyrromethene) family of dyes, which are known for their robust chemical structure. This structure is less susceptible to photo-oxidation compared to other fluorophores like ROX and Texas Red, contributing to its high photostability.[2][3][4]

Data Summary

For easy comparison, the key quantitative data for this compound and a recommended filter set are summarized below.

ParameterValueReference
This compound Spectral Properties
Excitation Maximum (λex)589 nm[1][2]
Emission Maximum (λem)616 nm[1][2]
Molar Extinction Coefficient (ε)69,000 L·mol⁻¹·cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.9[1][4]
Recommended Filter Set Specifications
Excitation Filter Center Wavelength / Bandwidth~590 nm / 20-30 nm
Dichroic Mirror Cut-on Wavelength~600-610 nm[7]
Emission Filter Center Wavelength / Bandwidth~615-620 nm / 20-40 nm[6]

Troubleshooting Guide

Problem 1: Weak or No Signal

Possible Cause Troubleshooting Step Detailed Methodology
Incorrect Filter Set Verify that the excitation and emission filters are appropriate for BDP TR's spectral profile.Check the specifications of your installed filter cube. The excitation filter should transmit light in the ~580-600 nm range, and the emission filter should be centered around ~610-630 nm.
Low Probe Concentration Increase the concentration of the this compound conjugate.Perform a concentration titration to find the optimal staining concentration that provides a bright signal without excessive background.
Photobleaching Reduce laser power and/or exposure time. Use an anti-fade mounting medium.Start with the lowest laser power that gives a detectable signal and gradually increase if necessary. Minimize the duration of light exposure during focusing and image acquisition.[5]
Inefficient Labeling Optimize the labeling protocol.Ensure the pH of the reaction buffer is optimal for the conjugation chemistry (e.g., pH 8.0-9.0 for NHS ester reactions with primary amines).[6] Verify the purity and reactivity of the molecules to be labeled.

Problem 2: High Background Signal

Possible Cause Troubleshooting Step Detailed Methodology
Autofluorescence Use a control sample (unstained) to assess the level of autofluorescence.Image an unstained sample using the same settings as your experimental sample. Common sources of autofluorescence include mitochondria, lysosomes, collagen, and elastin.[8][9]
Reduce autofluorescence.Consider using a phenol (B47542) red-free imaging medium.[5] If autofluorescence is high, spectral unmixing or background subtraction can be employed during image analysis.
Non-specific Binding Optimize blocking and washing steps.Increase the concentration or duration of the blocking step (e.g., using 1-3% BSA).[10] Increase the number and duration of wash steps after probe incubation to remove unbound dye.[6][10]
Excess Probe Concentration Reduce the concentration of the BDP TR conjugate.An overly high concentration can lead to non-specific binding and high background. Refer to your concentration titration results to select an appropriate concentration.

Visual Guides

BDP_TR_Spectral_Properties cluster_excitation Excitation cluster_sample Sample cluster_emission Emission Excitation Excitation Source (e.g., 561nm or 594nm Laser) Excitation_Filter Excitation Filter (~590/20 nm) Excitation->Excitation_Filter Broadband Light Dichroic_Mirror Dichroic Mirror (LP ~600 nm) Excitation_Filter->Dichroic_Mirror Excitation Light Sample Sample with BDP TR Probe (λex ~589 nm) Dichroic_Mirror->Sample Reflected Excitation Emission_Filter Emission Filter (~620/30 nm) Dichroic_Mirror->Emission_Filter Transmitted Emission Sample->Dichroic_Mirror Emitted Light (λem ~616 nm) Detector Detector (Camera/PMT) Emission_Filter->Detector Filtered Emission

Caption: Light path for this compound imaging.

Troubleshooting_Workflow Start Imaging Issue (Weak/No Signal or High Background) Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Verify_Filters Verify Filter Set Compatibility Check_Signal->Verify_Filters Yes Assess_Autofluorescence Assess Autofluorescence (Unstained Control) Check_Background->Assess_Autofluorescence Yes Good_Image Acquire High-Quality Image Check_Background->Good_Image No Optimize_Concentration Optimize Probe Concentration Verify_Filters->Optimize_Concentration Reduce_Photobleaching Reduce Photobleaching (Lower Laser, Shorter Exposure) Optimize_Concentration->Reduce_Photobleaching Check_Labeling Check Labeling Efficiency Reduce_Photobleaching->Check_Labeling Check_Labeling->Good_Image Optimize_Washing Optimize Blocking/Washing Steps Assess_Autofluorescence->Optimize_Washing Titrate_Probe Titrate Probe Concentration Down Optimize_Washing->Titrate_Probe Titrate_Probe->Good_Image

Caption: Troubleshooting workflow for BDP TR imaging.

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with a BDP TR-labeled Antibody

This protocol provides a general framework for immunofluorescence staining of fixed cells.

Materials:

  • Cells cultured on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • BDP TR-labeled primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Anti-fade mounting medium

Methodology:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[10]

  • Antibody Incubation:

    • Dilute the BDP TR-labeled antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[6]

  • Counterstaining (Optional):

    • Incubate cells with a DAPI solution for 5 minutes to stain the nuclei.[6]

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for BDP TR (e.g., Excitation: ~590 nm, Emission: ~620 nm).

    • If using a laser-based system, a 561 nm or 594 nm laser line is suitable for excitation.[5]

References

How to handle batch-to-batch variability of BDP TR dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling batch-to-batch variability of BDP TR dye. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is BDP TR dye and what are its typical applications?

BDP TR (BODIPY-TR) is a bright, photostable fluorescent dye that emits in the red region of the spectrum, with an absorption maximum around 589 nm and an emission maximum around 616 nm.[1] Its high quantum yield and resistance to photobleaching make it a robust choice for various applications, including:

  • Fluorescence Microscopy

  • Flow Cytometry[2]

  • Fluorescence Polarization Assays[3]

  • Labeling of proteins, peptides, and other biomolecules[4][5]

BDP TR is often used as an alternative to other red dyes like Texas Red and ROX, offering greater resistance to oxidation.[6]

Q2: What causes batch-to-batch variability in BDP TR dye?

Batch-to-batch variability in fluorescent dyes like BDP TR can arise from minor differences in the manufacturing process. These can include variations in:

  • Purity of raw materials: Impurities can affect the dye's spectral properties and reactivity.

  • Reaction conditions: Slight changes in temperature, pH, or reaction time during synthesis can alter the final product.[7]

  • Purification process: Differences in the efficiency of purification can lead to varying levels of residual reactants or byproducts.

These factors can result in shifts in the dye's molar extinction coefficient, quantum yield, and reactivity from one lot to another, impacting staining intensity and consistency.[8][9]

Q3: How can I identify if a new batch of BDP TR dye is different from my previous one?

Upon receiving a new lot of BDP TR dye, it is crucial to perform a quality control (QC) check before using it in critical experiments. A straightforward method is to compare its staining intensity to a reserved sample of the previous, validated batch. This can be done by preparing a dilution series of both the new and old dye lots and staining a standardized, consistent cell or sample type. Key indicators of variability include noticeable differences in fluorescence intensity at the same concentration and the need to adjust the dye concentration to achieve similar staining results.

Q4: What information should I look for on the Certificate of Analysis (CoA)?

The Certificate of Analysis (CoA) provides key quality control data for a specific batch of dye. While the exact information may vary between suppliers, you should look for the following parameters:

ParameterTypical Value/InformationImportance
Excitation Maximum (λex) ~589 nmConsistency in the optimal wavelength for excitation.
Emission Maximum (λem) ~616 nmConsistency in the optimal wavelength for detection.
Molar Extinction Coefficient (ε) ~60,000 - 69,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at a given wavelength. Significant variations can indicate differences in dye concentration or purity.[6][10][11][12]
Purity (e.g., by HPLC) >95%Indicates the percentage of the desired dye molecule in the product.[12]
Appearance Dark colored solidEnsures the physical state is as expected.[12]
Solubility Good in DMF, DMSOConfirms the appropriate solvents for preparing stock solutions.[12]

Always compare the CoA of the new batch to that of the old one to spot any significant discrepancies in these reported values.

Q5: How should I properly store BDP TR dye to maintain its stability?

Proper storage is critical to minimize degradation and ensure the longevity of the dye.

FormStorage TemperatureDurationConditions
Solid Powder -20°CUp to 24 monthsStore in the dark, in a desiccated environment.[4][6][10]
Stock Solution (in anhydrous DMSO or DMF) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[4]

Before opening, allow the vial of solid dye to equilibrate to room temperature to prevent moisture condensation.[4]

Troubleshooting Guide: Managing Batch-to-Batch Variability

This guide provides a systematic approach to identifying, quantifying, and compensating for variability between different lots of BDP TR dye.

Issue 1: Inconsistent Staining Intensity with a New Dye Batch

Possible Cause: The new batch of BDP TR has a different effective concentration or brightness compared to the previous batch.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Quality Control & Comparison cluster_2 Analysis & Action observe Observe inconsistent staining (brighter or dimmer) with new BDP TR batch prep Prepare serial dilutions of both old and new dye lots observe->prep Start QC stain Stain a standardized sample side-by-side prep->stain image Image both samples with identical acquisition settings stain->image quantify Quantify Mean Fluorescence Intensity (MFI) image->quantify compare Compare MFI between batches quantify->compare adjust Adjust staining concentration of the new batch to match the MFI of the old batch compare->adjust If MFI differs validate Validate new concentration with experimental controls adjust->validate

Caption: Workflow for addressing inconsistent staining from a new dye batch.

Detailed Protocol: Side-by-Side Comparison of BDP TR Dye Batches

This protocol allows for the quantification of variability between an old (reference) and a new batch of BDP TR dye.

Materials:

  • Old (reference) batch of BDP TR dye

  • New (test) batch of BDP TR dye

  • Anhydrous DMSO or DMF

  • Standardized biological sample (e.g., cultured cells at a consistent density, tissue sections from the same block)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filters for BDP TR

Procedure:

  • Prepare Stock Solutions:

    • Carefully prepare 10 mg/mL stock solutions of both the old and new dye batches in anhydrous DMSO or DMF.[2] Ensure complete dissolution.

  • Prepare Working Solutions:

    • Create a serial dilution of both stock solutions to generate a range of working concentrations (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1 µg/mL) in your standard staining buffer.

  • Sample Preparation:

    • Prepare your biological samples. For adherent cells, ensure they are seeded at the same density and allowed to adhere overnight.

    • Fix the samples with 4% PFA for 15 minutes at room temperature.

    • Wash the samples three times with PBS.

  • Staining:

    • Stain separate, but identical, samples with each concentration of both the old and new dye batches for a consistent amount of time (e.g., 30 minutes at room temperature, protected from light).

  • Imaging:

    • Mount the stained samples.

    • Using a fluorescence microscope, image the samples from both batches. Crucially, all acquisition settings (laser power, exposure time, gain) must be kept identical for all images.

  • Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the Mean Fluorescence Intensity (MFI) of the stained structures in each image.

    • For each concentration, calculate the average MFI from multiple fields of view.

Data Analysis:

Dye ConcentrationMFI (Old Batch)MFI (New Batch)% Difference
10 µg/mLe.g., 15,200e.g., 12,160-20%
5 µg/mLe.g., 8,100e.g., 6,480-20%
2.5 µg/mLe.g., 4,250e.g., 3,400-20%
1 µg/mLe.g., 1,800e.g., 1,440-20%

Based on this data, you can determine the necessary adjustment factor. In the example above, the new batch is consistently 20% dimmer. Therefore, you may need to increase the concentration of the new batch by approximately 20-25% to achieve a similar MFI as the old batch. Always validate the new, adjusted concentration in a small-scale pilot experiment before proceeding with large-scale studies.

Issue 2: Increased Background Staining

Possible Cause: The new batch of dye may have lower purity, leading to non-specific binding of fluorescent impurities.

Solution:

  • Increase Wash Steps: Add additional or longer wash steps after the staining incubation period to help remove non-specifically bound dye.

  • Add a Blocking Step: If labeling proteins or cells, ensure an adequate blocking step is included in your protocol to minimize non-specific binding sites.

  • Titrate the Dye: A lower concentration of the new dye lot might be sufficient for specific staining while reducing the background.

Issue 3: Low Labeling Efficiency for Conjugation

Possible Cause: If using an amine-reactive form of BDP TR (e.g., NHS ester), the reactivity of the new batch may be lower due to partial hydrolysis or degradation.

Solution Workflow:

G cluster_0 Problem Identification cluster_1 Verification & Troubleshooting cluster_2 Resolution start Low Degree of Labeling (DOL) with new BDP TR-NHS ester batch check_storage Verify proper storage of dye (desiccated, -20°C) start->check_storage check_solvent Ensure use of high-quality, anhydrous DMSO/DMF check_storage->check_solvent check_ph Confirm reaction buffer pH is optimal (pH 8.3-8.5) check_solvent->check_ph increase_ratio Increase dye-to-protein molar ratio check_ph->increase_ratio If conditions are optimal increase_time Increase reaction time increase_ratio->increase_time measure_dol Measure DOL after adjustments increase_time->measure_dol

Caption: Troubleshooting workflow for low conjugation efficiency.

Protocol: Determining Degree of Labeling (DOL)

Principle: The DOL is calculated by measuring the absorbance of the dye and the protein in the conjugate.

Procedure:

  • After labeling and purification of the protein-dye conjugate, measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorption maximum of BDP TR (~589 nm, A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    DOL = A_max / (ε_dye × Protein Concentration (M))

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided on the CoA).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of BDP TR at its A_max.

By systematically quantifying the performance of each new BDP TR dye batch and adjusting protocols accordingly, researchers can mitigate the effects of variability and ensure the reproducibility of their fluorescence-based experiments.

References

Best practices for dissolving and storing BDP TR carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the dissolution and storage of BDP TR carboxylic acid, along with troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to use high-quality, anhydrous solvents to prepare stock solutions.

Q2: What is the recommended storage condition for solid this compound?

A2: Solid this compound should be stored at -20°C for long-term storage (months to years), protected from light and moisture.[2][3][4] For short-term storage (days to weeks), 0-4°C is also acceptable.[2] The product is stable for a few weeks at ambient temperature, which is sufficient for shipping.[2][3]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions prepared in anhydrous DMSO or DMF should be stored at -20°C.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Some sources suggest that storage at -80°C can extend the shelf life of the solution to up to one year.[4]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to avoid prolonged exposure to light.[3] Both the solid compound and solutions should be stored in the dark.

Q5: What is the shelf life of this compound?

A5: When stored properly at -20°C in the dark and desiccated, solid this compound has a shelf life of over 3 years.[2][4] Stock solutions in a suitable solvent are stable for at least one year when stored at -80°C.[4]

Troubleshooting Guide

Issue: The this compound powder is difficult to dissolve.

  • Possible Cause: The solvent may not be of high enough quality (e.g., contains water).

    • Solution: Use fresh, anhydrous grade DMSO or DMF. Ensure your solvents have been stored properly to prevent water absorption.

  • Possible Cause: The concentration you are trying to achieve is too high.

    • Solution: While generally having good solubility in DMSO and DMF, for a specific quantitative value, a solubility of 10 mM in DMSO has been reported.[5] Try preparing a more dilute stock solution. You can gently warm the solution or vortex it to aid dissolution.

Issue: The solution appears cloudy or has precipitates after storage.

  • Possible Cause: The dye may have precipitated out of solution due to improper storage or the introduction of water.

    • Solution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. If precipitates are present, try warming the solution and vortexing to redissolve. If the issue persists, the solution may need to be remade with fresh, anhydrous solvent.

  • Possible Cause: The storage temperature was not low enough, leading to decreased stability.

    • Solution: Ensure stock solutions are stored at -20°C or, for longer-term storage, -80°C.[4]

Issue: I am observing a weak fluorescent signal in my experiment.

  • Possible Cause: The dye may have degraded due to exposure to light or repeated freeze-thaw cycles.

    • Solution: Always protect the dye from light. When preparing stock solutions, aliquot them into smaller volumes to minimize the number of times the main stock is thawed.

  • Possible Cause: The stock solution concentration may be inaccurate.

    • Solution: Ensure accurate weighing of the solid and precise measurement of the solvent volume when preparing your stock solution.

Data Presentation

ParameterRecommendationSource(s)
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF)[1][2]
Solubility in DMSO 10 mM[5]
Storage (Solid) Long-term: -20°C, desiccated, in the dark. Short-term: 0-4°C.[2][3][4]
Storage (Stock Solution) -20°C (aliquoted). -80°C for up to 1 year.[4]
Shipping Condition Ambient temperature for up to 3 weeks.[2][3]
Shelf Life (Solid) > 3 years at -20°C.[2][4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 424.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.24 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. In the example above, add 1 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C, protected from light. For longer-term storage, -80°C is recommended.

Visualizations

G Troubleshooting Workflow for this compound cluster_start cluster_dissolution Dissolution Issues cluster_storage Storage & Stability Issues cluster_end start Start: Dissolving this compound dissolution_issue Powder not dissolving? start->dissolution_issue storage_issue Precipitate after storage or weak fluorescent signal? check_concentration Attempting too high a concentration? dissolution_issue->check_concentration dissolution_issue->storage_issue Dissolved, but issues later check_solvent Use fresh, anhydrous DMSO or DMF. aid_dissolution Gently warm and/or vortex. check_solvent->aid_dissolution check_concentration->check_solvent No lower_concentration Prepare a more dilute solution. (e.g., 10 mM in DMSO) check_concentration->lower_concentration Yes lower_concentration->aid_dissolution end Successful Dissolution and Storage aid_dissolution->end Resolved check_temp Stored at -20°C or -80°C? storage_issue->check_temp correct_temp Store aliquots at -20°C or -80°C. check_temp->correct_temp No check_light Protected from light? check_temp->check_light Yes correct_temp->end protect_light Store in the dark. check_light->protect_light No check_freeze_thaw Minimized freeze-thaw cycles? check_light->check_freeze_thaw Yes protect_light->end aliquot Aliquot stock solution. check_freeze_thaw->aliquot No check_freeze_thaw->end Yes aliquot->end

Caption: Troubleshooting workflow for this compound.

References

Overcoming poor labeling efficiency with BDP TR carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome poor labeling efficiency when using BDP TR carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and BDP TR NHS ester?

This compound possesses a terminal carboxyl group (-COOH), which is not reactive towards amines on its own.[1][2][3][4] To label proteins or other amine-containing biomolecules, the carboxylic acid must first be activated. A common method is the two-step carbodiimide (B86325) coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive BDP TR NHS ester in situ.[5] BDP TR NHS ester, on the other hand, is a pre-activated form of the dye that can directly react with primary amines.[5][6]

Q2: My labeling efficiency with this compound is very low. What are the most likely causes?

Low labeling efficiency when using this compound in a two-step EDC/NHS reaction typically stems from issues in the activation or conjugation step. The most common culprits are suboptimal reaction pH, the presence of competing nucleophiles in the buffer, hydrolysis of the activated NHS ester, or issues with the reagents themselves.[6][7][8][9]

Q3: Can I use a Tris or glycine (B1666218) buffer for my labeling reaction?

No, you should strictly avoid buffers containing primary amines, such as Tris, glycine, or ammonium (B1175870) salts.[6][8][9] These substances will compete with your target molecule for reaction with the activated BDP TR, leading to significantly reduced labeling efficiency.[6][8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[5][9][10]

Troubleshooting Guide: Low Degree of Labeling (DOL)

This guide addresses the common problem of a low Degree of Labeling (DOL), providing a systematic approach to identify and resolve the root causes.

Issue 1: Low or No Labeling Efficiency

Potential Cause & Solution

Potential Cause Explanation Recommended Action
Incorrect Reaction pH The two-step reaction has distinct optimal pH ranges. The EDC activation of the carboxylic acid is most efficient at pH 4.5-7.2. The subsequent reaction of the NHS ester with the primary amine of the protein is optimal at pH 7.2-8.5.[5] A pH outside these ranges will significantly reduce efficiency.Ensure the activation step is performed in the appropriate acidic to neutral pH range, and then adjust the pH to 7.2-8.5 for the conjugation step.[5]
Presence of Competing Amines Buffers like Tris or glycine contain primary amines that will react with the activated BDP TR, quenching the reaction with the target protein.[6][8][9]Perform a buffer exchange of your protein into an amine-free buffer (e.g., PBS, sodium bicarbonate) before starting the conjugation.[9][11]
Hydrolyzed/Inactive Reagents The activated NHS ester is highly susceptible to hydrolysis, especially at higher pH.[5][7][12] EDC and this compound can also degrade if not stored properly.Use fresh, high-quality reagents. Store EDC and this compound desiccated at -20°C.[6][13] Prepare the activation mixture immediately before use.
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency.[6][8]For optimal results, use a protein concentration of 5-10 mg/mL.[6]
Inappropriate Molar Ratio An insufficient amount of the activated dye will result in a low DOL. Conversely, a very high excess can lead to protein precipitation.Start with a 10:1 to 20:1 molar ratio of this compound to protein.[5] Optimize this ratio for your specific protein.

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with this compound

This protocol outlines the general procedure for activating this compound with EDC and NHS, followed by conjugation to a protein.

Materials:

  • Protein of interest (in amine-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS solutions. A typical molar ratio is 1:5:10 (Carboxylic Acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Protein:

    • Add the activated BDP TR mixture to your protein solution in Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.[14]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TR, which is approximately 589 nm (A₅₈₉).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₈₉ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for BDP TR at 280 nm (approximately 0.19).[14][15]

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₅₈₉ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BDP TR at 589 nm (approximately 68,000 cm⁻¹M⁻¹).[16]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visual Guides

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Competing Reaction BDP_COOH BDP TR Carboxylic Acid Reactive_Intermediate O-acylisourea intermediate BDP_COOH->Reactive_Intermediate + EDC (pH 4.5-7.2) EDC EDC NHS NHS Activated_BDP BDP TR NHS Ester Reactive_Intermediate->Activated_BDP + NHS Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_BDP->Labeled_Protein + Protein-NH2 (pH 7.2-8.5) Hydrolysis Hydrolysis (H2O) Activated_BDP->Hydrolysis Protein Protein-NH2 Inactive_BDP Inactive BDP TR Hydrolysis->Inactive_BDP

Caption: Two-step labeling workflow with this compound.

G start Low Labeling Efficiency check_ph Is reaction pH optimal? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH for activation & conjugation check_ph->adjust_ph No check_reagents Are reagents fresh & active? check_buffer->check_reagents Yes buffer_exchange Buffer exchange to PBS/Bicarbonate check_buffer->buffer_exchange No check_concentration Is protein concentration >2mg/mL? check_reagents->check_concentration Yes use_fresh_reagents Use fresh, properly stored reagents check_reagents->use_fresh_reagents No concentrate_protein Concentrate protein check_concentration->concentrate_protein No success Successful Labeling check_concentration->success Yes adjust_ph->check_buffer buffer_exchange->check_reagents use_fresh_reagents->check_concentration concentrate_protein->success

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Validation & Comparative

BDP TR Carboxylic Acid vs. Texas Red: A Comparative Guide for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence, the choice of fluorophore is critical for achieving high-quality, reproducible results. For researchers working in the red spectrum, both BDP TR carboxylic acid and Texas Red are prominent options. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.

Quantitative Performance Comparison

The selection of a fluorophore is often guided by its photophysical properties. Brightness, a function of both the molar extinction coefficient and the quantum yield, and photostability are key determinants of performance in immunofluorescence applications. The following table summarizes the key spectral properties of this compound and Texas Red.

PropertyThis compoundTexas Red
Excitation Maximum (λex) ~589 nm[1]~586 - 596 nm[2][3][4]
Emission Maximum (λem) ~616 nm[1]~603 - 615 nm[2][3][4]
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹[1]~85,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) ~0.9[1]~0.93 - 0.97[4]
Brightness (ε x Φ) ~62,100~78,850 - 82,450
Chemical Class Boron-dipyrromethene (BODIPY)Sulfonated Xanthene

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. The exact values can vary depending on the solvent and conjugation state.

Performance Insights

Brightness and Photostability:

While Texas Red exhibits a slightly higher calculated brightness based on its molar extinction coefficient and quantum yield, BDP TR, as a member of the BODIPY class of dyes, is renowned for its exceptional photostability.[5] BODIPY dyes are generally more resistant to photobleaching compared to traditional fluorophores, which is a significant advantage for experiments requiring long exposure times or intense illumination, such as confocal microscopy and time-lapse imaging.[5] BDP TR is also reported to be more resistant to oxidizing agents than Texas Red.[6]

Experimental Protocols

Reproducible and robust experimental data rely on well-defined protocols. Below are detailed methodologies for antibody labeling and a general workflow for immunofluorescence microscopy.

Protocol 1: Antibody Labeling with Amine-Reactive Dyes

This protocol provides a general procedure for conjugating amine-reactive forms of BDP TR (BDP TR NHS ester) and Texas Red (Texas Red-X NHS ester) to primary or secondary antibodies. While the user prompt specified this compound, for antibody conjugation, the amine-reactive N-hydroxysuccinimide (NHS) ester form is typically used. This compound can be used to label molecules with available hydroxyl groups via Steglich esterification, but this is less common for antibody labeling.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • BDP TR NHS ester or Texas Red-X NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration or spin desalting column)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Conjugation Buffer at a concentration of 1-5 mg/mL.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

  • Dye Preparation:

    • Allow the vial of the NHS ester dye to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a purification column equilibrated with PBS. The first colored band to elute will be the antibody-dye conjugate.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per antibody) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~589 nm for BDP TR, ~595 nm for Texas Red).

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for indirect immunofluorescence staining using a primary antibody and a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) or 1% BSA in PBS

  • Primary antibody

  • BDP TR or Texas Red conjugated secondary antibody

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required):

    • If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the BDP TR or Texas Red conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish and allow to dry.

    • Store the slides at 4°C in the dark until imaging.

Protocol 3: Quantitative Photostability Assessment

This protocol outlines a method to quantitatively compare the photostability of BDP TR and Texas Red in a typical immunofluorescence experiment.

Materials:

  • Immunofluorescently labeled samples (prepared as in Protocol 2) for both BDP TR and Texas Red.

  • Confocal or epifluorescence microscope with appropriate laser lines and filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition:

    • Locate a region of interest (ROI) with comparable initial fluorescence intensity for both the BDP TR and Texas Red labeled samples.

    • Using identical illumination settings (laser power, exposure time, etc.), acquire a time-lapse series of images of the ROI. For example, an image every 10 seconds for 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity for each frame.

    • Normalize the intensity values by dividing each value by the initial intensity.

    • Plot the normalized fluorescence intensity against time.

    • Fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) (for intracellular targets) fixation->permeabilization blocking Blocking (e.g., 5% Normal Serum) primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (BDP TR or Texas Red conjugated) primary_ab->secondary_ab mounting Mounting with Antifade microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: A general workflow for an indirect immunofluorescence experiment.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Prepare Antibody in Amine-Free Buffer conjugation Conjugation Reaction (1-2 hours at RT) antibody_prep->conjugation dye_prep Prepare NHS Ester Dye in Anhydrous DMSO dye_prep->conjugation quenching Quench Reaction (e.g., Tris-HCl) conjugation->quenching purify Purify Conjugate (e.g., Gel Filtration) quenching->purify dol Determine Degree of Labeling (DOL) purify->dol

Caption: Workflow for labeling an antibody with an amine-reactive fluorescent dye.

Conclusion

Both this compound and Texas Red are effective red-emitting fluorophores for immunofluorescence. While Texas Red may offer slightly higher initial brightness, the superior photostability of BDP TR makes it a more robust choice for demanding imaging applications that require prolonged or repeated exposure to excitation light. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the expression level of the target antigen and the imaging modality. For critical applications, it is recommended to perform a direct comparison of their performance using the protocols outlined in this guide.

References

A Head-to-Head Comparison: BDP TR Carboxylic Acid vs. ROX for qPCR Normalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their quantitative real-time PCR (qPCR) assays, the choice of a passive reference dye is a critical consideration for accurate and reproducible results. This guide provides a comprehensive comparison of the traditional standard, ROX (carboxy-X-rhodamine), and a promising alternative, BDP TR carboxylic acid, to inform your selection process.

Passive reference dyes are essential components in many qPCR master mixes, used to normalize for non-PCR-related variations in fluorescence that can occur between wells.[1][2] These variations can arise from minor pipetting inaccuracies, differences in well-to-well optical paths, or the presence of bubbles, all of which can impact the reporter dye signal and lead to erroneous quantification.[3][4] By providing a stable, inert fluorescent signal throughout the PCR reaction, a passive reference dye allows for the normalization of the reporter dye signal, resulting in a more accurate representation of the amplification of the target nucleic acid.[5]

This guide delves into the spectral properties, performance characteristics, and experimental considerations for both this compound and ROX, empowering you to make an informed decision for your specific qPCR applications.

At a Glance: Key Performance Characteristics

FeatureThis compoundROX (Carboxy-X-rhodamine)
Excitation Max (nm) ~589 nm~570 - 580 nm
Emission Max (nm) ~616 nm~591 - 610 nm
Fluorescence Quantum Yield High (~0.9)High
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) ~69,000~93,000
Photostability High (Reported to be more photostable than ROX)Moderate (Susceptible to photobleaching)
Oxidation Resistance High (Reported to be more resistant to oxidation than ROX)Moderate
Primary Function Passive reference dye for qPCR normalizationPassive reference dye for qPCR normalization

In-Depth Analysis: this compound as a High-Performance Alternative

This compound is a borondipyrromethene-based dye spectrally similar to Texas Red and ROX, making it compatible with the optical channels of many qPCR instruments.[2][6][7] Its key advantage lies in its reported superior photophysical properties. Manufacturers' data suggests that BDP TR dyes are significantly brighter, more photostable, and more resistant to oxidation compared to traditional rhodamine dyes like ROX.[2]

The high fluorescence quantum yield of approximately 0.9 indicates that BDP TR efficiently converts absorbed light into a fluorescent signal, potentially leading to a better signal-to-noise ratio in qPCR assays.[7] Furthermore, its enhanced photostability is a crucial attribute for applications involving extended or repeated fluorescence measurements, as it minimizes signal degradation over the course of the qPCR run.[6][8] Increased resistance to oxidation also contributes to a more stable and reliable fluorescent signal, particularly in complex reaction mixtures.[2]

The Established Standard: ROX

ROX has long been the industry standard for passive reference dyes in qPCR.[3] Its utility in normalizing for variations in signal intensity is well-documented, and it is a required component for many traditional qPCR platforms to account for variations in the optical path between wells.[5][9] The normalization calculation involves dividing the fluorescence emission intensity of the reporter dye by that of ROX to obtain a normalized reporter value (Rn).[1][2] While effective, ROX is known to be susceptible to photobleaching, which can potentially impact the stability of the reference signal over numerous cycles.[10]

Experimental Protocols

To facilitate a direct comparison of this compound and ROX in your own laboratory setting, the following experimental protocols are provided.

Experiment 1: Evaluation of Signal Intensity and Cq Value Reproducibility

Objective: To compare the fluorescence signal intensity and the reproducibility of quantification cycle (Cq) values using this compound and ROX as passive reference dyes.

Methodology:

  • Master Mix Preparation: Prepare two sets of qPCR master mixes. One containing the standard concentration of ROX for your instrument, and the other containing an equivalent molar concentration of this compound. The master mix should also include a DNA polymerase, dNTPs, a reporter dye (e.g., SYBR Green or a FAM-labeled probe), and primers for a well-characterized target gene.

  • Serial Dilution: Prepare a serial dilution of a known template DNA (e.g., plasmid DNA or a purified PCR product) over at least five orders of magnitude.

  • qPCR Reaction Setup: For each dilution point, set up triplicate qPCR reactions for both the BDP TR-containing master mix and the ROX-containing master mix. Include no-template controls (NTCs) for each master mix.

  • qPCR Run: Perform the qPCR run on a real-time PCR instrument capable of detecting both the reporter dye and the passive reference dye. Use a standard thermal cycling protocol appropriate for your target and enzyme.

  • Data Analysis:

    • Compare the raw fluorescence intensity of BDP TR and ROX in the passive reference channel across all wells and cycles.

    • Determine the Cq values for each replicate of the serial dilution for both dyes.

    • Calculate the mean Cq and standard deviation for each dilution point.

    • Generate a standard curve for each dye by plotting the Cq values against the logarithm of the template concentration and determine the PCR efficiency and R² value.

Experiment 2: Assessment of Photostability

Objective: To compare the photostability of this compound and ROX under simulated qPCR cycling conditions.

Methodology:

  • Sample Preparation: Prepare two sets of wells on a qPCR plate. Fill one set with a qPCR master mix containing this compound and the other with a master mix containing ROX. No template or primers are necessary for this experiment.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of both dyes in their respective channels on the qPCR instrument.

  • Cyclic Illumination: Subject the plate to the thermal cycling protocol of a typical qPCR run (e.g., 40 cycles of denaturation, annealing, and extension). Ensure that the instrument's excitation source is active during the fluorescence reading step of each cycle.

  • Fluorescence Monitoring: Record the fluorescence intensity of both BDP TR and ROX at each cycle.

  • Data Analysis:

    • Plot the fluorescence intensity of each dye as a function of the cycle number.

    • Calculate the percentage decrease in fluorescence intensity from the first cycle to the last cycle for both dyes. A smaller decrease indicates higher photostability.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the qPCR workflow and the logic of passive reference dye normalization.

qPCR_Workflow cluster_prep Reaction Setup cluster_amplification qPCR Amplification & Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Polymerase, dNTPs, Buffer) Dye_Addition Add Passive Reference Dye (BDP TR or ROX) MasterMix->Dye_Addition Template_Addition Add Template & Primers Dye_Addition->Template_Addition Thermal_Cycling Thermal Cycling (Denaturation, Annealing, Extension) Template_Addition->Thermal_Cycling Fluorescence_Detection Fluorescence Detection (Reporter & Reference) Thermal_Cycling->Fluorescence_Detection Normalization Normalization (Reporter Signal / Reference Signal) Fluorescence_Detection->Normalization Cq_Determination Cq Value Determination Normalization->Cq_Determination Quantification Quantification Cq_Determination->Quantification

Caption: Experimental workflow for qPCR with a passive reference dye.

Normalization_Logic cluster_input Raw Data cluster_process Normalization cluster_output Corrected Data Reporter_Signal Reporter Dye Signal (Variable due to amplification & non-PCR factors) Calculation Normalized Reporter (Rn) = Reporter Signal / Reference Signal Reporter_Signal->Calculation Reference_Signal Passive Reference Dye Signal (Variable due to non-PCR factors) Reference_Signal->Calculation Normalized_Data Normalized Amplification Plot (Reflects true amplification) Calculation->Normalized_Data

Caption: Logical flow of passive reference dye normalization in qPCR.

Conclusion

The selection of a passive reference dye is a crucial step in ensuring the accuracy and reliability of qPCR data. While ROX has been the long-standing benchmark, this compound presents itself as a compelling alternative with the potential for enhanced performance due to its superior brightness and photostability. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own head-to-head comparisons and determine the optimal passive reference dye for their specific experimental needs. By carefully considering the properties of each dye and performing validation experiments, researchers can improve the quality of their qPCR data and have greater confidence in their results.

References

A Researcher's Guide to Red Fluorescent Dyes: A Photostability Comparison Featuring BDP TR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that profoundly impacts the quality and reliability of imaging data. In applications requiring prolonged or intense illumination, such as live-cell imaging and single-molecule tracking, the photostability of the chosen fluorophore is paramount. This guide provides an objective comparison of the photostability of BDP TR, a boron-dipyrromethene (BODIPY) dye, against other commonly used red fluorescent dyes, including Cy5, Alexa Fluor 647, and ATTO 647N.

BDP TR has emerged as a compelling choice for fluorescence microscopy due to its high brightness and robust photostability.[1][2] As a member of the BODIPY family, BDP TR's inherent structural rigidity minimizes non-radiative decay pathways, contributing to its high fluorescence quantum yield and resistance to photobleaching.[1] While direct, side-by-side quantitative comparisons across all popular red dyes under identical conditions are scarce in published literature, this guide synthesizes available data to provide a comprehensive overview and equips researchers with the methodology to perform their own focused comparisons.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties and available photostability data for BDP TR and other popular red fluorescent dyes. It is crucial to note that photostability metrics are highly dependent on experimental conditions, including excitation light intensity, buffer composition, and the local molecular environment. Therefore, data from different sources should be compared with caution.[3][4]

DyeDye ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
BDP TR Boron-dipyrromethene (BODIPY)~588~616~0.90[1]High
Cy5 Cyanine~649~666~0.20[5]Moderate to Low[4]
Alexa Fluor 647 Cyanine~650~665~0.33High
ATTO 647N Carbopyronine~644~669~0.65High

Note: The relative photostability is a qualitative assessment based on available literature. For rigorous comparison, it is recommended to perform side-by-side experiments under your specific conditions.

The Mechanism of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. The primary mechanism often involves the dye's transition from its excited singlet state to a longer-lived excited triplet state.[3] From this triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically modify the dye's structure, rendering it non-fluorescent. The inherent chemical structure of a dye plays a significant role in its susceptibility to photobleaching.

General Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Dye S1->Bleached Direct Photolysis T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ ROS->Bleached Chemical Reaction

Caption: A simplified Jablonski diagram illustrating the key steps leading to photobleaching.

Experimental Protocols for Photostability Measurement

To facilitate a direct and accurate comparison of fluorescent dyes for your specific application, we provide a detailed protocol for measuring photobleaching half-life using fluorescence microscopy.

Protocol: Measurement of Photobleaching Half-Life

Objective: To quantify and compare the rate of photobleaching of different red fluorescent dyes under controlled and identical illumination conditions.

Materials:

  • Fluorescently labeled samples (e.g., antibodies, proteins, or cells) for each dye to be tested.

  • Microscope slides and coverslips.

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Antifade mounting medium (optional, but recommended for fixed samples).

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare samples labeled with each fluorescent dye at a similar degree of labeling and concentration.

    • Mount the samples on microscope slides. For live cells, use an appropriate imaging chamber. For fixed samples, use an antifade mounting medium to minimize photobleaching.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set and objective for the red fluorescent dyes.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Crucially, use the exact same illumination intensity and settings for all dyes being compared.

  • Image Acquisition:

    • Focus on a representative area of the sample.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity of the ROI for each image in the time series.

    • Measure the mean fluorescence intensity of a background region (an area with no fluorescence) for each image and subtract this from the corresponding ROI measurement to correct for background noise.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.

    • For a more detailed analysis, fit the decay curve to a single or double exponential decay function to calculate the decay constant.

Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Label Samples with Dyes prep2 Mount Samples on Slides prep1->prep2 acq1 Set Consistent Microscope Parameters prep2->acq1 acq2 Acquire Time-Lapse Images acq1->acq2 an1 Measure Fluorescence Intensity acq2->an1 an2 Normalize Intensity Data an1->an2 an3 Plot Intensity vs. Time an2->an3 an4 Determine Photobleaching Half-Life (t₁/₂) an3->an4

References

BDP TR Carboxylic Acid: A Comparative Guide to Quantum Yield for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of a fluorophore is a critical decision that directly impacts experimental sensitivity and data quality. A key performance indicator in this selection is the fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. This guide provides an objective comparison of the quantum yield of BDP TR carboxylic acid against other commonly used red fluorescent dyes, supported by experimental data and protocols.

Unveiling the Brightness: Quantum Yield Comparison

This compound, a member of the BODIPY family of dyes, is renowned for its exceptional brightness and photostability. A critical contributor to its performance is its high fluorescence quantum yield. The following table summarizes the quantum yield of this compound in comparison to several popular alternative red fluorescent dyes. It is important to note that the quantum yield can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules. The data presented here are for the free carboxylic acid form of the dyes in aqueous solution unless otherwise specified.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound 589 616 0.90 [1]
Alexa Fluor 594 carboxylic acid5906170.66[1]
ATTO 594 carboxylic acid6016270.85[2][3][4]
Texas Red®-X, acid5956150.61–0.93[5]
Cy5 carboxylic acid6466620.20–0.28[6][7][8][9]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is typically determined using a comparative method, referencing a standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a test sample (e.g., this compound) by comparing its fluorescence intensity to that of a standard fluorescent dye.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test fluorescent dye solution (e.g., this compound)

  • Standard fluorescent dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol (B145695), Φ = 0.91)

  • Solvent (e.g., ethanol or phosphate-buffered saline, PBS)

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard dye.

    • The slopes of these plots (Gradient) are proportional to the quantum yield.

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if different).

Visualizing the Application: Fluorescent Labeling of Proteins

Fluorescent dyes like this compound are frequently used to label proteins for various applications, including cellular imaging, immunoassays, and fluorescence microscopy. The following workflow illustrates the general process of labeling a protein with a carboxylic acid-functionalized dye.

G cluster_activation Dye Activation cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis a BDP TR carboxylic acid b EDC/NHS a->b Activation Reagents c Activated NHS Ester b->c Reaction e Conjugation Reaction c->e d Protein with primary amines (e.g., Lysine) d->e f Fluorescently Labeled Protein g Size-Exclusion Chromatography f->g h Purified Labeled Protein g->h i Spectroscopy h->i j Imaging/ Assay h->j

Caption: Workflow for fluorescently labeling a protein with a carboxylic acid dye.

References

BDP TR Carboxylic Acid: A Viable Alternative to Alexa Fluor 594 for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular imaging and molecular biology, the selection of fluorescent dyes is a critical determinant of experimental success. For researchers seeking a high-performance red fluorescent probe, BDP TR carboxylic acid emerges as a compelling alternative to the widely used Alexa Fluor 594. This guide provides an objective comparison of these two fluorophores, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Photophysical and Chemical Properties: A Head-to-Head Comparison

BDP TR and Alexa Fluor 594 are both bright, red-fluorescent dyes with excitation and emission spectra suitable for common laser lines, such as the 561 nm or 594 nm lasers.[1] While both dyes exhibit excellent photostability, a key consideration for imaging experiments that require prolonged light exposure, there are notable differences in their quantum yield and chemical properties.[2][3]

BDP TR, a borondipyrromethene-based dye, is characterized by its high fluorescence quantum yield and resistance to oxidation.[4][5] It is moderately hydrophobic and possesses a relatively long excited-state lifetime, making it suitable for applications such as fluorescence polarization assays.[3][6] In contrast, Alexa Fluor 594, a sulfonated rhodamine derivative, is known for its exceptional brightness, photostability, and pH insensitivity over a wide range.[7][8] Its high water solubility facilitates protein conjugation without the need for organic solvents.[7]

PropertyThis compoundAlexa Fluor 594
Excitation Maximum 589 nm[3][6]590 nm[2][9]
Emission Maximum 616 nm[3][6]617 nm[9]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[3][6]73,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield (Φ) 0.9[3][6]0.66[2][9]
Reactive Group Carboxylic AcidCarboxylic Acid (or NHS ester)
Solubility Good in DMF, DMSO[3]High in aqueous buffers
Key Features High quantum yield, photostable, moderately hydrophobic[3]Bright, photostable, pH-insensitive, water-soluble[2][7]

Experimental Protocols

Protein Labeling with this compound using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary antibody via the activation of its carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Materials:

  • Primary antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in Conjugation Buffer.

  • Dye Activation: In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:1.2:1.2 (Dye:EDC:NHS) is a good starting point. The final concentration of the activated dye should be around 10 mg/mL. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the activated dye solution to the antibody solution. A molar ratio of dye to antibody between 5:1 and 15:1 is recommended for initial optimization. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.

Indirect Immunofluorescence Staining Protocol

This protocol outlines a general procedure for indirect immunofluorescence staining of cultured cells using a primary antibody and a fluorescently labeled secondary antibody (e.g., an antibody labeled with BDP TR or Alexa Fluor 594).

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with BDP TR or Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Rinse cells twice with PBS. Fix the cells with Fixation Solution for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain solution (e.g., 300 nM DAPI in PBS) for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizing Signaling Pathways and Experimental Workflows

Fluorescently labeled antibodies are instrumental in visualizing and understanding complex cellular processes such as signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Immunofluorescence can be used to visualize the activation of this pathway by detecting the phosphorylation and subcellular localization of ERK.

G_protein_coupled_receptor_signaling_to_ERK cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR 1. Ligand Binding G_Protein G Protein GPCR->G_Protein 2. Activation Ras Ras G_Protein->Ras 3. Activation Raf Raf Ras->Raf 4. Activation MEK MEK Raf->MEK 5. Phosphorylation ERK ERK MEK->ERK 6. Phosphorylation pERK p-ERK ERK->pERK pERK_nucleus p-ERK pERK->pERK_nucleus 7. Translocation Transcription_Factors Transcription Factors pERK_nucleus->Transcription_Factors 8. Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression 9. Regulation

Caption: GPCR signaling cascade leading to ERK activation and gene expression.

The experimental workflow for visualizing a target protein within a cell using indirect immunofluorescence involves a series of sequential steps, each critical for achieving a high-quality, specific signal.

experimental_workflow start Start: Cells on Coverslip fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (BDP TR or Alexa Fluor 594 conjugated) primary_ab->secondary_ab counterstain 6. Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting 7. Mounting (Antifade Medium) counterstain->mounting imaging 8. Fluorescence Microscopy mounting->imaging

Caption: Workflow for indirect immunofluorescence staining of cultured cells.

References

A Comparative Guide to Validating BDP TR Carboxylic Acid Conjugates for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP TR (BODIPY™ TR) carboxylic acid conjugates for in vivo imaging against common alternatives, supported by experimental data and detailed protocols. The focus is on providing objective performance metrics and actionable methodologies for researchers to validate their own imaging agents.

Performance Comparison of Near-Infrared (NIR) Fluorophores

The selection of a fluorescent dye is critical for the success of in vivo imaging studies, with key performance indicators being brightness, photostability, and the ability to achieve a high signal-to-background ratio. This section compares BDP TR with two other widely used NIR dyes, Alexa Fluor 647 and Cy5.

PropertyBDP TRAlexa Fluor 647Cy5
Excitation Max (nm) ~589~650~649
Emission Max (nm) ~616~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~270,000~250,000
Fluorescence Quantum Yield ~0.90[1]~0.33~0.27
Photostability High[1][2]High[3][4]Moderate[3][4][5]
Solubility Moderately hydrophobicHigh (sulfonated)Moderate (sulfonated versions available)
pH Sensitivity LowLowLow

Note: The exact photophysical properties can vary depending on the conjugation partner and the local microenvironment.

Experimental Protocols

This section provides detailed protocols for the preparation and validation of BDP TR carboxylic acid conjugates for in vivo imaging.

Protocol 1: Activation of this compound to its N-Hydroxysuccinimide (NHS) Ester

This protocol describes the conversion of the carboxylic acid group of BDP TR to a more reactive NHS ester, enabling efficient conjugation to primary amines on biomolecules.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Stirring equipment

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO in a reaction vial.

  • Add a 1.2 molar equivalent of NHS to the solution.

  • Add a 1.2 molar equivalent of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture containing the BDP TR-NHS ester can be used directly for conjugation or purified by silica (B1680970) gel chromatography.

Protocol 2: Conjugation of BDP TR-NHS Ester to a Targeting Moiety (e.g., Antibody)

This protocol details the conjugation of the activated BDP TR-NHS ester to a protein.

Materials:

  • BDP TR-NHS ester solution (from Protocol 1)

  • Targeting moiety (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the targeting moiety in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add the BDP TR-NHS ester solution to the protein solution. A molar excess of 5-20 fold of the dye to the protein is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the conjugate by size-exclusion chromatography to remove unconjugated dye.

  • Characterize the conjugate by measuring the absorbance at 280 nm (for the protein) and ~589 nm (for BDP TR) to determine the degree of labeling (DOL).

Protocol 3: In Vivo Fluorescence Imaging

This protocol provides a general workflow for in vivo imaging in a small animal model.

Materials:

  • BDP TR-conjugate

  • Animal model (e.g., mouse)

  • In vivo imaging system with appropriate excitation and emission filters

  • Anesthesia

Procedure:

  • Anesthetize the animal.

  • Administer the BDP TR-conjugate via an appropriate route (e.g., intravenous injection).

  • Place the animal in the imaging chamber.

  • Acquire images at various time points post-injection to assess the biodistribution and target accumulation of the conjugate.

  • Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumor vs. background tissue) to determine the signal-to-background ratio.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

G Experimental Workflow for Validating BDP TR Conjugates cluster_0 Preparation of Imaging Agent cluster_1 In Vivo Validation cluster_2 Data Output A This compound B Activation to NHS Ester A->B D Bioconjugation B->D C Targeting Moiety (e.g., Antibody) C->D E Purification and Characterization D->E G Administration of Conjugate E->G F Animal Model F->G H In Vivo Fluorescence Imaging G->H I Image Analysis H->I J Biodistribution Profile I->J K Signal-to-Background Ratio I->K L Pharmacokinetics I->L

Caption: Workflow for the validation of BDP TR conjugates.

G Signaling Pathway for Targeted Imaging cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A BDP TR-Antibody Conjugate C Receptor Binding A->C B Target Receptor on Cell Surface B->C D Internalization (Endocytosis) C->D E Endosome D->E F Lysosome E->F G Signal Accumulation F->G

Caption: Targeted delivery and signal accumulation of BDP TR conjugate.

References

A Researcher's Guide to Cross-Reactivity Testing of BDP TR Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of target antigens is critically dependent on the specificity of the antibodies used. When employing fluorescently labeled antibodies, it is crucial to understand how the conjugation of a fluorophore can influence an antibody's binding characteristics, including its potential for cross-reactivity with unintended targets. This guide provides a comparative overview of BDP TR labeled antibodies, with a focus on their performance in terms of specificity and potential for non-specific binding, in comparison to other commonly used fluorescent dyes.

Performance Comparison of Common Fluorophores

The selection of a fluorescent dye for antibody conjugation is a critical step that can impact the outcome of an immunoassay. BDP TR (BODIPY TR) is a borondipyrromethene dye known for its high fluorescence quantum yield, sharp emission peaks, and good photostability.[1] However, its performance, particularly in relation to cross-reactivity, should be considered in the context of other available fluorophores.

One of the key factors that can influence the cross-reactivity of a labeled antibody is the hydrophobicity of the fluorescent dye. BDP TR dyes are inherently more hydrophobic than other commonly used dyes such as the sulfonated Alexa Fluor and Cy dyes.[1] This increased hydrophobicity may lead to a higher propensity for non-specific binding due to hydrophobic interactions with various biological molecules and surfaces, which can result in higher background signals and false positives.[1] In contrast, the hydrophilicity of dyes like Alexa Fluor 647 and Cy5 can be advantageous in minimizing such non-specific interactions.[1]

Table 1: Photophysical Properties of BDP TR and Alternative Fluorophores

PropertyBDP TRAlexa Fluor 647Cy5
Excitation Maximum (nm)~589~650~649
Emission Maximum (nm)~616~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹)~69,000[2][3]~270,000~250,000
Fluorescence Quantum Yield~0.9[2][3]~0.33~0.28
PhotostabilityExcellent[1]Excellent[1]Good[1]
HydrophobicityHigh[1]LowLow

Experimental Protocols

To ensure the specificity and minimize the cross-reactivity of any labeled antibody, rigorous experimental validation is essential.[1] The following are detailed methodologies for key experiments used to assess antibody performance.

Protocol 1: Antibody Labeling with BDP TR NHS Ester

This protocol describes the conjugation of BDP TR N-hydroxysuccinimidyl (NHS) ester to an antibody via reaction with primary amines.[4]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • BDP TR NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into the conjugation buffer at a concentration of 1-3 mg/mL.[4]

  • Dye Preparation: Immediately before use, dissolve the BDP TR NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody). Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[1]

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column to prevent high background fluorescence in subsequent applications.[4]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~589 nm (for BDP TR).[4]

Protocol 2: Cross-Reactivity Assessment by ELISA

A competitive ELISA can be used to quantify the cross-reactivity of a labeled antibody with related antigens.[1]

Procedure:

  • Coat a microplate with the target antigen.

  • In separate tubes, pre-incubate the BDP TR labeled antibody with increasing concentrations of the target antigen (for a standard curve) or potential cross-reacting antigens.

  • Add the antibody-antigen mixtures to the coated plate and incubate.

  • Wash the plate to remove unbound antibodies.

  • Measure the fluorescent signal in each well. The signal will be inversely proportional to the amount of antigen in the pre-incubation step.[1]

Protocol 3: Cross-Reactivity Assessment by Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IHC and ICC are valuable for assessing cross-reactivity in the context of tissue and cellular structures.

Procedure:

  • Prepare tissue sections or cells, including positive and negative controls.

  • If necessary, perform antigen retrieval to unmask the epitope.

  • Block non-specific binding sites using a suitable blocking agent.

  • Incubate with the BDP TR labeled primary antibody.

  • Wash thoroughly to remove unbound antibody.

  • Mount the sample and visualize using a fluorescence microscope.

  • Specific staining should only be observed in the expected cellular or subcellular locations in the positive control, with minimal staining in the negative control and other tissues/cell types.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PIP3->Akt Activates Akt->Nucleus PLCg->PIP2 Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

Cross_Reactivity_Workflow start Start label_ab Label Antibody with BDP TR NHS Ester start->label_ab purify_ab Purify Labeled Antibody label_ab->purify_ab elisa Competitive ELISA purify_ab->elisa ihc IHC/ICC Staining purify_ab->ihc coat_plate Coat Plate with Target Antigen elisa->coat_plate prepare_tissue Prepare Tissue/Cell (Positive & Negative Controls) ihc->prepare_tissue pre_incubate Pre-incubate Labeled Ab with Target & Cross-reactants coat_plate->pre_incubate add_to_plate Add Mixture to Plate pre_incubate->add_to_plate measure_signal Measure Fluorescence add_to_plate->measure_signal analyze Analyze Data & Assess Cross-Reactivity measure_signal->analyze block Block Non-specific Sites prepare_tissue->block incubate_ab Incubate with Labeled Antibody block->incubate_ab visualize Visualize with Fluorescence Microscopy incubate_ab->visualize visualize->analyze

Caption: Experimental workflow for cross-reactivity testing.

References

A Head-to-Head Comparison: BDP TR Carboxylic Acid for High-Performance Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular imaging and analysis, the choice of fluorescent probe is a critical determinant of experimental success. In the demanding realm of fluorescence microscopy, the ideal dye must offer a combination of brightness, photostability, and spectral suitability. This guide provides an objective comparison of BDP TR carboxylic acid, a prominent member of the boron-dipyrromethene (BODIPY) family of dyes, with its common alternatives, Texas Red and Alexa Fluor 594.

This compound has emerged as a compelling choice for labeling biomolecules, offering exceptional brightness and a high quantum yield.[1] Its performance, particularly in terms of photostability, positions it as a robust tool for experiments requiring long-term imaging and quantitative analysis.[2][3][4]

Performance Benchmarking: A Quantitative Overview

To facilitate a clear comparison of their key performance indicators, the following table summarizes the photophysical properties of BDP TR, Texas Red, and Alexa Fluor 594. The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield.

PropertyBDP TRTexas RedAlexa Fluor 594
Excitation Maximum (λex) ~589 nm~595 nm[5][6]~590 nm[7]
Emission Maximum (λem) ~616 nm[2]~615 nm[5][6]~617 nm[7]
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹[6]~73,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ) ~0.9[2]Not consistently reported~0.66[7]
Relative Brightness (ε x Φ) ~62,100-~48,180
Photostability High[2][3][4]Good[5][8]High[7][9]

Note: The performance of fluorescent dyes can be influenced by their local environment, including the biomolecule to which they are conjugated and the buffer conditions.

In-Depth Analysis

Brightness: BDP TR stands out with an exceptionally high fluorescence quantum yield of approximately 0.9, indicating that it efficiently converts absorbed light into a fluorescent signal.[2] This high quantum yield contributes significantly to its overall brightness, making it an excellent choice for detecting low-abundance targets. While Texas Red has a higher molar extinction coefficient, its quantum yield is not consistently reported, making a direct brightness comparison challenging. Alexa Fluor 594 is known for its brightness and photostability, though its calculated relative brightness is lower than that of BDP TR.[7][10]

Photostability: A critical factor for quantitative and time-lapse microscopy is the dye's resistance to photobleaching. The BODIPY class of dyes, to which BDP TR belongs, is renowned for its superior photostability compared to traditional fluorophores.[3][4] This enhanced stability is crucial for long-term imaging experiments where repeated exposure to excitation light can lead to signal loss and phototoxicity.[11] While both Texas Red and Alexa Fluor 594 offer good to high photostability, the inherent properties of the BODIPY core structure often provide an advantage in demanding imaging scenarios.[5][7][8][9]

Experimental Protocols

Protocol 1: Conjugation of this compound to Primary Amines using EDC/NHS Chemistry

This protocol describes a general procedure for the covalent labeling of proteins or other biomolecules containing primary amines with this compound.

Materials:

  • This compound

  • Protein or amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Reaction Buffer.

  • Activate Carboxylic Acid:

    • Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated BDP TR solution to the biomolecule solution. A molar excess of the dye to the protein is typically used, with the optimal ratio determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~589 nm).

Protocol 2: Benchmarking Photostability in Microscopy

This protocol outlines a method to quantify and compare the photostability of BDP TR-labeled biomolecules with those labeled with alternative dyes.

Materials:

  • Labeled biomolecules (e.g., antibodies conjugated with BDP TR, Texas Red, and Alexa Fluor 594)

  • Microscopy-grade glass-bottom dishes or slides

  • Mounting medium (with or without antifade reagent)

  • Fluorescence microscope (confocal or widefield) with appropriate laser lines and filters for each dye.

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare slides with the labeled biomolecules immobilized on the surface or within cells. Ensure equivalent starting fluorescence intensity for each dye being compared.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select a region of interest (ROI).

    • Use the appropriate laser line and filter set for the dye being imaged.

    • Set the imaging parameters (e.g., laser power, exposure time, gain) and keep them constant for all dyes being compared.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI. The total acquisition time and frame rate should be sufficient to observe significant photobleaching.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity of each time point to the initial intensity (time zero).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂) for each dye.

Visualizing Workflows and Concepts

To further clarify the experimental processes and decision-making involved in fluorescence microscopy, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis conjugation Biomolecule Conjugation purification Purification conjugation->purification characterization Characterization (DOL) purification->characterization slide_prep Slide Preparation characterization->slide_prep imaging Image Acquisition slide_prep->imaging roi_selection ROI Selection imaging->roi_selection intensity_measurement Intensity Measurement roi_selection->intensity_measurement photobleaching_analysis Photobleaching Analysis intensity_measurement->photobleaching_analysis

Experimental workflow for comparing fluorophore photostability.

signaling_pathway ligand Labeled Ligand (BDP TR) receptor Receptor ligand->receptor endocytosis Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome signaling Downstream Signaling endosome->signaling

Visualizing a signaling pathway with a BDP TR-labeled ligand.

decision_factors cluster_properties Photophysical Properties cluster_experimental Experimental Needs choice Fluorophore Selection brightness Brightness (ε x Φ) choice->brightness photostability Photostability choice->photostability spectral Spectral Match (Ex/Em) choice->spectral application Application (e.g., Live-cell) choice->application duration Imaging Duration choice->duration multiplexing Multiplexing Compatibility choice->multiplexing

Key factors for selecting a fluorescent probe.

References

BDP TR Carboxylic Acid: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. In the red portion of the electromagnetic spectrum, BDP TR carboxylic acid has emerged as a robust and versatile tool for labeling biomolecules and visualizing cellular processes. This guide provides a comprehensive literature review of this compound and its derivatives, offering an objective comparison with common alternatives, detailed experimental protocols, and visualizations of its applications.

BDP TR (boron-dipyrromethene Texas Red) is a synthetic fluorophore known for its exceptional brightness and high photostability.[1] It serves as a viable alternative to traditional red fluorescent dyes such as ROX and Texas Red, offering enhanced resistance to oxidation.[2][3] Its core applications lie in fluorescence microscopy, flow cytometry, and Förster resonance energy transfer (FRET) studies, where its sharp spectral properties and high quantum yield contribute to high-precision labeling and detection.[4]

Performance Comparison of Red Fluorescent Dyes

Choosing the optimal fluorescent dye requires a careful consideration of its photophysical properties. The following table summarizes the key performance metrics for this compound and its common alternatives in the red spectral range.

FeatureThis compoundAlexa Fluor 594 carboxylic acidCy5 carboxylic acid
Excitation Maximum (nm) 589[5]590649
Emission Maximum (nm) 616[5]617666
Molar Extinction Coefficient (cm⁻¹M⁻¹) 69,000[5]73,000[6]250,000
Fluorescence Quantum Yield 0.9[5]~0.66~0.20-0.28[7]
Photostability High[1]High[8]Moderate[7]
Key Advantages High quantum yield, excellent photostability, oxidation resistant[2][3]High photostability, good brightness[8]High extinction coefficient, useful for STORM[9]
Key Disadvantages Moderately hydrophobic[1]Susceptible to photobleaching, especially when conjugated[7]

Note: Photophysical properties can be influenced by the experimental environment, including solvent and conjugation to biomolecules.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound and its derivatives. Below are protocols for common bioconjugation techniques and cellular imaging applications.

Antibody Labeling with BDP TR NHS Ester

The N-hydroxysuccinimidyl (NHS) ester of BDP TR is a popular choice for labeling proteins and other biomolecules containing primary amines.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • BDP TR NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Exchange the antibody into the reaction buffer.

  • Prepare Dye Solution: Immediately before use, dissolve the BDP TR NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody). Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • Purification: Remove unreacted dye by passing the solution through a purification column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and the excitation maximum of the dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and BDP TR NHS Ester (pH 8.3-8.5, 1-2h RT) Antibody->Mix BDP_TR_NHS BDP TR NHS Ester in DMSO BDP_TR_NHS->Mix Quench Quench with Tris or Glycine Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Characterize Calculate Degree of Labeling (DOL) Purify->Characterize

Antibody Labeling Workflow

Protein Labeling via Click Chemistry with BDP TR Azide (B81097)

Click chemistry offers a highly specific and efficient method for labeling biomolecules. This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein

  • BDP TR azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the alkyne-modified protein, BDP TR azide, CuSO₄, and sodium ascorbate (B8700270).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and BDP TR azide in the reaction buffer.

  • Add Catalyst: Add the CuSO₄ solution (pre-mixed with a stabilizing ligand like THPTA is recommended).

  • Initiate Reaction: Add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein using a desalting column to remove excess reagents.[10][11][12][13]

G cluster_reagents Reagents cluster_reaction Click Reaction cluster_outcome Result Alkyne_Protein Alkyne-Modified Protein Mix Combine Protein, Azide, and Catalyst Alkyne_Protein->Mix BDP_TR_Azide BDP TR Azide BDP_TR_Azide->Mix Catalyst_System CuSO4 + Ligand (THPTA) Catalyst_System->Mix Reducing_Agent Sodium Ascorbate Initiate Add Reducing Agent to Start Reaction Reducing_Agent->Initiate Mix->Initiate Initiation Labeled_Protein BDP TR Labeled Protein Initiate->Labeled_Protein

Click Chemistry Labeling Workflow

Applications in Cell Signaling Analysis

BDP TR-labeled probes are valuable tools for investigating cellular signaling pathways. One prominent application is the study of receptor internalization and trafficking.

Visualizing Opioid Receptor Internalization

Fluorescently labeled ligands, such as dermorphin (B549996) conjugated to BODIPY TR, can be used to visualize the real-time internalization and trafficking of opioid receptors in living cells.[14] Upon agonist binding, the receptor-ligand complex is internalized, often via endocytosis, and can be tracked as it moves through various intracellular compartments. This allows researchers to study the dynamics of receptor desensitization, resensitization, and downstream signaling events.[1][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand BDP TR-Dermorphin Receptor Opioid Receptor Ligand->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Degradation Pathway Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling Pathway Recycling_Endosome->Receptor Return to Membrane

Opioid Receptor Internalization

References

A Head-to-Head Comparison of BDP TR and Cy3.5 Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of two popular red fluorescent dyes: BDP TR and Cy3.5. We will delve into their key performance characteristics, supported by experimental protocols, to empower you to make an informed choice for your specific research needs.

Overview of BDP TR and Cy3.5

BDP TR is a borondipyrromethene-based dye known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental factors such as solvent polarity and pH.[1] Part of the BODIPY family of dyes, BDP TR is recognized for its exceptional photostability, making it a robust choice for demanding imaging applications that require prolonged or intense light exposure.[2][3]

Cy3.5 , a member of the cyanine (B1664457) dye family, is an orange-red fluorescent dye that also offers bright fluorescence and is widely used in various biological applications.[] Cyanine dyes are known for their high molar extinction coefficients.[] However, their photostability can be a limiting factor in experiments requiring long-term imaging.[5]

Quantitative Photophysical and Spectral Properties

The selection of a fluorescent dye is fundamentally guided by its spectral properties, brightness, and stability. The following table summarizes the key photophysical parameters for BDP TR and Cy3.5.

PropertyBDP TRCy3.5
Excitation Maximum (λex) ~589 nm[6]~581-591 nm
Emission Maximum (λem) ~616 nm[6]~596-604 nm
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹[6]~116,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ) ~0.9[6]~0.15-0.35
Stokes Shift ~27 nm~15 nm
Dye Family Borondipyrromethene (BODIPY)Cyanine

Note: The exact spectral properties and quantum yield can vary depending on the specific chemical form of the dye and the solvent conditions.

Performance Comparison

Brightness: A dye's brightness is a function of both its molar extinction coefficient and its fluorescence quantum yield. While Cy3.5 has a higher molar extinction coefficient, BDP TR possesses a significantly higher quantum yield.[6][7] This results in BDP TR being an exceptionally bright fluorophore, efficiently converting absorbed light into a fluorescent signal.

Experimental Protocols

To facilitate a direct comparison and effective utilization of these dyes, we provide the following detailed experimental protocols.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to quantify and compare the photostability of BDP TR and Cy3.5 labeled antibodies under continuous illumination using fluorescence microscopy.

Objective: To determine the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value.

Materials:

  • BDP TR-labeled antibody

  • Cy3.5-labeled antibody

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Antifade mounting medium

  • Fluorescence microscope with a stable light source (e.g., laser or LED), appropriate filter sets for BDP TR and Cy3.5, and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled antibodies in PBS at a suitable concentration.

    • Mount a small volume of each solution on separate microscope slides and cover with a coverslip, using an antifade mounting medium. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate excitation source and filter set for the fluorophore being tested.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to keep the illumination intensity constant across all experiments.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set the time interval and the total acquisition time. The duration should be long enough to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂) by identifying the time at which the fluorescence intensity drops to 50% of its initial value.

Protocol 2: Antibody Labeling with BDP TR NHS Ester

This protocol provides a general procedure for the covalent labeling of antibodies with BDP TR NHS ester.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • BDP TR NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Spin desalting column or gel filtration column

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin filter.

    • Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of BDP TR NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the BDP TR NHS ester stock solution to the antibody solution. A molar excess of 10:1 to 20:1 (dye:antibody) is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove unreacted dye using a spin desalting column or gel filtration.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~589 nm (for BDP TR).

Protocol 3: Antibody Labeling with Cy3.5 NHS Ester

This protocol provides a general procedure for the covalent labeling of antibodies with Cy3.5 NHS ester.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • Cy3.5 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Spin desalting column or gel filtration column

Procedure:

  • Antibody Preparation:

    • Prepare the antibody as described in Protocol 2.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Cy3.5 NHS ester in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the Cy3.5 NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to protein is 15:1.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction as described in Protocol 2.

    • Purify the labeled antibody to remove free dye.

  • Characterization:

    • Determine the DOL by measuring the absorbance of the conjugate at 280 nm and ~581-591 nm (for Cy3.5).

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in fluorescence-based research, the following diagrams illustrate a typical experimental workflow and the fundamental principle of fluorescence.

G cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Cell Culture/ Tissue Section antibody_labeling Antibody Labeling (BDP TR or Cy3.5) staining Immunostaining antibody_labeling->staining mounting Mounting staining->mounting excitation Excitation with Specific Wavelength mounting->excitation emission Emission Detection excitation->emission image_acq Image Acquisition emission->image_acq quantification Image Quantification image_acq->quantification interpretation Biological Interpretation quantification->interpretation G S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence G antibody Antibody (in amine-free buffer) mix Mix and Incubate (pH 8.3-8.5, RT) antibody->mix dye Dye-NHS Ester (in DMSO/DMF) dye->mix purify Purification (remove free dye) mix->purify conjugate Labeled Antibody Conjugate purify->conjugate

References

A Comparative Analysis of BDP TR Carboxylic Acid Conjugate Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that directly impacts the quality and reliability of experimental data. Among the myriad of available fluorescent probes, BDP TR carboxylic acid has emerged as a noteworthy candidate for its purported high brightness and photostability. This guide provides an objective comparison of the brightness of this compound conjugates against other commonly used fluorophores, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Fluorophore Brightness

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescent photons. A higher value for both parameters results in a brighter fluorophore.

The following table summarizes the key photophysical properties and calculated relative brightness of this compound and other common fluorescent dyes.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 69,000[1][2]0.9[1][2]62,100
Texas Red 85,000[3]0.93[4]79,050
ROX (Rhodamine X) 93,000[5]1.0[5]93,000
Cyanine3 (Cy3) 150,000[6]0.15[7][6]22,500
Fluorescein 80,000[8]0.93[9]74,400

Note: The brightness values are relative and intended for comparison purposes. Actual performance may vary depending on the specific application and experimental conditions.

Experimental Protocols

Accurate determination of a fluorophore's brightness relies on precise measurements of its molar extinction coefficient and fluorescence quantum yield. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of the fluorophore at a known concentration using a UV-Vis spectrophotometer.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., ethanol, DMSO, or PBS, depending on the fluorophore's solubility)

  • Fluorophore of interest

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorophore and dissolve it in a precise volume of the appropriate solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations. The concentrations should be chosen such that the absorbance values at the wavelength of maximum absorption (λmax) fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: For each dilution, measure the absorbance at the λmax using the spectrophotometer. Use the same solvent as a blank reference.

  • Plot a calibration curve: Plot the measured absorbance at λmax against the corresponding molar concentration.

  • Calculate the molar extinction coefficient: The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield is often determined using a relative method, by comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent

  • Fluorescent standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Fluorophore of interest (sample)

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)

    Where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Visualizing Experimental Workflow and Brightness Comparison

To further clarify the experimental process and the comparative brightness of the evaluated fluorophores, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->abs_measurement Known Concentrations fluo_measurement Measure Fluorescence Emission (Spectrofluorometer) prep_dilutions->fluo_measurement Known Concentrations plot_data Plot Integrated Intensity vs. Absorbance abs_measurement->plot_data integrate_spectra Integrate Emission Spectra fluo_measurement->integrate_spectra integrate_spectra->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy calc_brightness Calculate Relative Brightness (ε × Φ) calc_qy->calc_brightness

Caption: Experimental workflow for determining fluorophore brightness.

Caption: Comparison of the relative brightness of selected fluorophores.

References

A Head-to-Head Battle of Red Fluorescent Dyes: A Cost-Benefit Analysis of BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. In the realm of red fluorescent probes, BDP TR carboxylic acid has emerged as a robust contender, offering exceptional brightness and photostability. This guide provides an objective comparison of this compound with other popular red fluorescent dyes—Alexa Fluor 594, DyLight 594, and Texas Red—to facilitate an informed decision for your specific research needs.

This analysis focuses on the carboxylic acid derivatives of these dyes, which are ideal for conjugation to primary amines on biomolecules via EDC/sulfo-NHS chemistry. We will delve into their quantitative performance, cost-effectiveness, and provide detailed experimental protocols for their application in common biological techniques.

Performance at a Glance: A Quantitative Comparison

To provide a clear overview of the key performance indicators, the following table summarizes the photophysical and price information for this compound and its alternatives. Brightness, a crucial factor for signal strength, is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

ParameterBDP TRAlexa Fluor 594DyLight 594Texas Red-X
Excitation Max (nm) ~589~590~593~595
Emission Max (nm) ~616~617~618~615
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~69,000~92,000~80,000~85,000
Quantum Yield (Φ) ~0.9~0.66Not specified~0.93[1]
Brightness (ε x Φ) ~62,100 ~60,720-~79,050
Price (USD/1mg) *~$125-260 [2][3]~$125 (for BP Fluor 594)[4]~$118 (for DY-594)[5]~$21.3 (for 10mg)[6]

*Prices are approximate and can vary between suppliers. The price for Texas Red-X is for a 10mg vial, making it significantly more cost-effective per milligram.

Key Insights from the Data:

  • Brightness: Texas Red-X stands out as the brightest dye on paper, followed closely by BDP TR. While Alexa Fluor 594 is a strong performer, BDP TR offers a competitive and often superior brightness.

  • Photostability: BDP TR, as a member of the BODIPY family of dyes, is renowned for its exceptional photostability, often outperforming traditional rhodamine-based dyes like Texas Red.[] This resistance to photobleaching is critical for long-term imaging experiments and quantitative analysis. Alexa Fluor and DyLight dyes are also engineered for improved photostability compared to older dyes.

  • Cost-Effectiveness: Texas Red-X offers a significant cost advantage per milligram. However, for applications where photostability is paramount, the initial investment in a more photostable dye like BDP TR may lead to long-term savings by reducing the need for repeated experiments and ensuring higher quality data.

Experimental Protocols: Putting the Dyes to Work

The following sections provide detailed methodologies for conjugating these carboxylic acid-functionalized dyes to proteins and utilizing the resulting conjugates in common laboratory applications.

Conjugation of Carboxylic Acid Dyes to Proteins via EDC/sulfo-NHS Chemistry

This protocol describes a general method for covalently attaching a carboxylic acid-containing fluorescent dye to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Carboxylic acid-functionalized dye (BDP TR, Alexa Fluor 594, DyLight 594, or Texas Red)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Dye Preparation: Dissolve the carboxylic acid dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Activation of the Dye:

    • In a microcentrifuge tube, combine the dissolved dye with a 1.5 to 2-fold molar excess of EDC and a 2 to 3-fold molar excess of sulfo-NHS in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application but a starting point of 10:1 to 20:1 is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

EDC_NHS_Conjugation Dye_COOH Dye-COOH Activated_Ester Dye-NHS Ester Dye_COOH->Activated_Ester + EDC, Sulfo-NHS EDC EDC Sulfo_NHS Sulfo-NHS Conjugate Protein-Dye Conjugate Activated_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2

Diagram 1: EDC/sulfo-NHS conjugation workflow.
Immunofluorescence Staining of Fixed Cells

This protocol outlines a general procedure for using a dye-labeled antibody to stain fixed cells for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (1% BSA in PBS)

  • Dye-labeled primary or secondary antibody

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.

  • Antibody Staining: Incubate cells with the dye-labeled antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • (Optional) Secondary Antibody Staining: If using an unlabeled primary antibody, incubate with a dye-labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining: Incubate with DAPI for 5 minutes.

  • Washing: Wash cells three times with PBS.

  • Mounting: Mount the coverslip on a microscope slide using antifade mounting medium.

Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation (PFA) Start->Fixation Washing Washing Steps Fixation->Washing Permeabilization Permeabilization (Triton X-100) Permeabilization->Washing Blocking Blocking (BSA) Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Primary_Ab->Washing Secondary_Ab Dye-Labeled Secondary Antibody Incubation Secondary_Ab->Washing Washing->Permeabilization Washing->Blocking Washing->Secondary_Ab Counterstain Nuclear Counterstain (DAPI) Washing->Counterstain Mounting Mounting Washing->Mounting Counterstain->Washing

Diagram 2: Immunofluorescence experimental workflow.
Flow Cytometry Analysis of Stained Cells

This protocol provides a general framework for analyzing cells stained with a dye-labeled antibody using a flow cytometer.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Dye-labeled antibody

  • (Optional) Viability dye

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10⁶ cells/mL in ice-cold staining buffer.

  • (Optional) Viability Staining: Stain cells with a viability dye according to the manufacturer's protocol.

  • Antibody Staining: Aliquot 100 µL of the cell suspension into FACS tubes and add the optimal concentration of the dye-labeled antibody.

  • Incubation: Incubate for 30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 1-2 mL of staining buffer, centrifuge, and discard the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cells in an appropriate volume of staining buffer.

  • Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen dye.

Flow_Cytometry_Signaling_Pathway cluster_cell Cell cluster_flow_cytometer Flow Cytometer Cell_Surface_Antigen Cell Surface Antigen Binding Binding Cell_Surface_Antigen->Binding Labeled_Antibody Dye-Labeled Antibody Labeled_Antibody->Binding Laser Laser Excitation Binding->Laser Detection Fluorescence Detection Laser->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Diagram 3: Signaling pathway for flow cytometry detection.

Conclusion: Making the Right Choice

The selection of a red fluorescent dye is a multifaceted decision that requires a careful balance of performance and cost.

  • For ultimate photostability and high brightness in demanding imaging applications, this compound is an excellent choice. Its resistance to photobleaching ensures reliable and reproducible quantitative data, particularly in long-term live-cell imaging.

  • When budget is a primary constraint and high brightness is still required, Texas Red-X carboxylic acid presents a compelling and cost-effective alternative. However, researchers should be mindful of its potentially lower photostability compared to BDP TR.

  • Alexa Fluor 594 and DyLight 594 remain solid all-around performers, offering a good balance of brightness, photostability, and a wealth of supporting literature and protocols.

Ultimately, the optimal dye will depend on the specific experimental requirements, instrumentation, and budget. By considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate red fluorescent dye to illuminate their scientific discoveries.

References

A Researcher's Guide to Assessing the Specificity of BDP TR Carboxylic Acid Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is a foundational technique. The specificity of this labeling is paramount to ensure that the resulting data is accurate and reproducible. This guide provides an objective comparison of labeling strategies starting with BDP TR carboxylic acid, focusing on methods to assess and ensure labeling specificity. We will compare amine-reactive strategies with thiol-reactive alternatives and provide the experimental frameworks necessary to validate your results.

Core Concepts: From Carboxylic Acid to Covalent Label

BDP TR is a bright, photostable, and relatively hydrophobic fluorescent dye with spectral properties similar to Texas Red.[1][2] The carboxylic acid form (BDP TR-COOH) is not inherently reactive towards common functional groups on proteins, such as amines or thiols.[2][3][4] To be used for covalent labeling, the carboxylic acid must first be chemically activated. The most common strategy is to convert it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form then readily reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][5]

The specificity of this approach is primarily determined by the reactivity of the NHS ester and the abundance of its target residues on the biomolecule of interest.

Quantitative Performance Comparison

Photophysical Properties of BDP TR and Common Alternatives

The choice of a fluorophore is a critical first step. Brightness (a product of the extinction coefficient and quantum yield) and photostability are key considerations.

PropertyBDP TRAlexa Fluor 594DyLight 594Cy5
Excitation Max (nm) ~589~590~593~649
Emission Max (nm) ~617~617~618~670
Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~90,000~73,000~80,000~250,000
Quantum Yield (Φ) >0.9~0.66High~0.27
Brightness (ε * Φ) >81,000~48,180High~67,500
Photostability ExcellentExcellentVery GoodGood
Hydrophobicity HighLow (Sulfonated)ModerateLow (Sulfonated)
Data synthesized from multiple sources.[6][7]

Note: The inherent hydrophobicity of the BDP TR core may increase the potential for non-specific binding through hydrophobic interactions compared to sulfonated dyes like Alexa Fluor and Cy series.[7] This underscores the importance of rigorous control experiments.

Comparison of Amine-Reactive vs. Thiol-Reactive Labeling Chemistry

Once a fluorophore is chosen, the conjugation chemistry dictates the specificity of label placement. Activating this compound to an NHS ester creates an amine-reactive dye. This can be compared to using a commercially available thiol-reactive maleimide (B117702) version of the dye.

FeatureAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Residue Primary amines (Lysine, N-terminus)[8][9]Thiols (Cysteine)[8][9]
Abundance High (e.g., ~8% of residues in a typical protein are lysine)[10]Low (Cysteine is a relatively rare amino acid)[8]
Resulting Specificity General, potentially heterogeneous labeling[8]Site-specific, homogenous labeling possible[8]
Optimal Reaction pH 7.2 - 8.5[9]6.5 - 7.5[9]
Resulting Bond Stable Amide Bond[11]Stable Thioether Bond[11]
Key Advantage Robust, general-purpose protein labeling.[8]Precise control over labeling site.[8]
Key Disadvantage May inactivate protein if lysines are in the active site; can result in a heterogeneous product.[8]Requires an accessible, free cysteine residue (may require protein engineering or reduction of disulfides).[8]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling via this compound Activation

This protocol describes the activation of BDP TR-COOH to an NHS ester and subsequent conjugation to a protein.

Materials:

  • Protein of interest (5-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25 desalting column)

Methodology:

Part A: Activation of this compound

  • Dissolve Reagents: In a dry, amber vial, dissolve this compound, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

  • Incubate: Allow the reaction to proceed for at least 1 hour at room temperature to form the BDP TR-NHS ester. This solution should be used immediately.

Part B: Protein Conjugation

  • Prepare Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Adjust pH: Adjust the protein solution to pH 8.3 using the Reaction Buffer.

  • Labeling Reaction: While gently stirring the protein solution, add a 5 to 10-fold molar excess of the freshly prepared BDP TR-NHS ester solution.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~589 nm (for BDP TR).

Protocol 2: "Free Dye" Control for Non-Specific Binding

This essential control assesses whether the dye itself, independent of the labeled biomolecule, binds non-specifically to cellular components.[12][13]

Methodology:

  • Sample Preparation: Prepare your cells or tissue sample exactly as you would for the primary experiment (e.g., fixed and permeabilized cells on a coverslip).

  • Incubation with Free Dye: Instead of adding your BDP TR-labeled protein, add an equivalent concentration of unconjugated this compound (or the NHS-ester, depending on what you want to control for) to the sample.

  • Standard Procedure: Follow the exact same incubation, washing, and imaging procedures used in your primary experiment.

  • Analysis: Image the sample using the same settings as the primary experiment. A low or negligible signal indicates that the free dye does not contribute significantly to background fluorescence. A high signal suggests a problem with non-specific dye interactions that must be addressed, for example by increasing wash steps or adding a blocking agent.

Protocol 3: Competition Assay for Specific Binding

This control is used to verify that a fluorescently labeled ligand (e.g., a BDP TR-labeled protein) binds specifically to its target receptor or binding partner.[12]

Methodology:

  • Prepare Samples: Prepare at least two sets of samples (e.g., cells expressing the target receptor).

  • Competition Sample: Pre-incubate one set of samples with a high molar excess (e.g., 50-100 fold) of the unlabeled ligand for 30-60 minutes. This will occupy the specific binding sites.

  • Primary Labeling: Add the BDP TR-labeled ligand to all sample sets (both with and without the unlabeled competitor) at its optimal working concentration.

  • Incubation and Washing: Incubate for the standard time and temperature, then wash all samples thoroughly to remove unbound ligand.

  • Analysis: Quantify the fluorescence signal using an appropriate method (e.g., flow cytometry, fluorescence microscopy, plate reader). A significant reduction in fluorescence in the "competition" sample compared to the sample with only the labeled ligand indicates that the binding is specific to the target.

Visualizing Workflows and Concepts

To ensure robust and reliable results, a logical workflow and a clear understanding of the underlying chemical principles are essential.

G cluster_prep Preparation & Labeling cluster_exp Experimentation cluster_controls Control Experiments cluster_analysis Analysis prep_protein Prepare Protein (Amine-Free Buffer, pH 8.3) conjugate Conjugate Dye to Protein prep_protein->conjugate activate_dye Activate BDP TR-COOH (EDC, NHS) activate_dye->conjugate purify Purify Labeled Protein conjugate->purify primary_exp Primary Experiment (Add Labeled Protein to Sample) purify->primary_exp control_free Control 1: Free Dye purify->control_free control_comp Control 2: Competition Assay purify->control_comp control_block Control 3: Blocking Step purify->control_block analyze Image & Quantify Signal primary_exp->analyze control_free->analyze control_comp->analyze control_block->analyze validate Validate Specificity: Compare Primary vs. Control Signals analyze->validate

Workflow for assessing labeling specificity.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Protein bdp_cooh BDP TR-COOH plus1 + edc_nhs EDC, NHS arrow1 bdp_nhs BDP TR-NHS Ester bdp_nhs2 BDP TR-NHS Ester plus2 + protein_nh2 Protein-NH₂ (Lysine) arrow2 pH 8.3 protein_conj Protein-NH-CO-BDP TR (Stable Amide Bond)

Chemical pathway for amine-reactive labeling.

G start Is site-specific labeling required? yes_node Yes start->yes_node no_node No start->no_node cys_avail Is a unique, accessible cysteine available? yes_node->cys_avail lys_ok Is general labeling of lysines acceptable? no_node->lys_ok use_maleimide Choose Thiol-Reactive Strategy (e.g., BDP TR Maleimide) cys_avail->use_maleimide Yes reconsider Re-evaluate strategy. Consider protein engineering or alternative labeling method. cys_avail->reconsider No use_nhs Choose Amine-Reactive Strategy (Activate BDP TR-COOH to NHS Ester) lys_ok->use_nhs Yes lys_ok->reconsider No

Decision tree for labeling strategy.

References

A Comparative Guide to BDP TR Derivatives for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical decision in the design of robust and sensitive fluorescence-based assays. Boron-dipyrromethene (BODIPY or BDP) dyes have emerged as a superior class of fluorophores, prized for their exceptional photophysical properties, including high fluorescence quantum yields, sharp spectral peaks, and remarkable photostability.[1] Among these, BDP TR (Boron-Dipyrromethene Texas Red) is a standout, offering bright, stable red fluorescence, making it an excellent alternative to traditional dyes like Texas Red and ROX.[2][3] BDP TR is particularly noted for its higher resistance to oxidation compared to rhodamine-based dyes.[4]

This guide provides a comparative analysis of BDP TR and its derivatives, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications, from high-resolution microscopy to quantitative cell analysis.

Performance Comparison of Red Fluorophores

The intrinsic brightness and signal-to-noise ratio of a fluorophore are dictated by its photophysical properties. BDP TR exhibits a high quantum yield and a large molar extinction coefficient, contributing to its intense fluorescence signal.[5][6] The following table provides a quantitative comparison between BDP TR and other commonly used red fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Key Characteristics
BDP TR ~589[2][6]~616[2][6]~69,000[6][7]~0.90[5][6][8]High photostability and oxidation resistance.[2][3]
Texas Red ~596[9][10]~615[9][10]~85,000[9][10]~0.93[9]Bright signal, but less photostable alternatives are available.[9][11]
ROX 570 - 578[4][8]591 - 604[4][8]~93,000[8]~1.0[8]Prone to oxidation; widely used as a passive reference dye in qPCR.[4][5]

Note: Spectral properties can be influenced by the solvent, local environment, and conjugation partner. The values presented are for guidance under common experimental conditions.

BDP TR Derivatives for Covalent Labeling

The versatility of the BDP TR core allows for the synthesis of various reactive derivatives, enabling covalent conjugation to a wide range of biomolecules. The choice of derivative is dictated by the available functional groups on the target molecule.

  • BDP TR NHS Ester : An amine-reactive derivative that readily conjugates with primary amines (-NH₂) on proteins (e.g., lysine (B10760008) residues) and other biomolecules to form stable amide bonds.[9]

  • BDP TR Maleimide : A thiol-reactive derivative used for labeling cysteine residues on proteins and peptides.[3][7]

  • BDP TR Carboxylic Acid : Can be conjugated to alcohols via Steglich esterification or used in its non-conjugated form.[3][12]

  • BDP TR Alkyne/Azide : Designed for copper-catalyzed or copper-free "click chemistry" reactions, providing a highly specific and efficient method for labeling modified biomolecules.[4]

  • BDP TR DBCO : A dibenzocyclooctyne derivative for strain-promoted, copper-free click chemistry, ideal for labeling in live cells where copper toxicity is a concern.[8]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of BDP TR derivatives.

Protocol 1: Covalent Labeling of Proteins with BDP TR NHS Ester

This protocol describes a general procedure for conjugating BDP TR NHS ester to proteins, such as antibodies.

Materials:

  • Protein solution (5-20 mg/mL in an amine-free buffer like PBS, pH 7.4).

  • BDP TR NHS Ester.[9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Desalting or gel filtration column (e.g., Sephadex G-25).

Methodology:

  • Protein Preparation : Ensure the protein is in an amine-free buffer. This can be achieved by dialysis or buffer exchange using a desalting column.[11]

  • Dye Preparation : Immediately before use, dissolve the BDP TR NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9][11]

  • Labeling Reaction : Adjust the protein solution to a pH of 8.3 with the reaction buffer. While gently stirring, add a calculated amount of the BDP TR NHS ester stock solution. A molar ratio of 5-10 moles of dye per mole of protein is a common starting point for optimization.[11]

  • Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purification : Separate the BDP TR-labeled protein from unreacted dye using a desalting column pre-equilibrated with PBS. The first colored band to elute is the protein conjugate.[11]

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~589 nm).[9]

  • Storage : Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[9]

G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start_prot Purified Protein in Amine-Free Buffer combine Combine Protein and Dye (pH 8.3, 1 hr, RT, dark) start_prot->combine start_dye BDP TR NHS Ester in DMSO/DMF start_dye->combine purify Purify via Desalting Column combine->purify collect Collect First Colored Band (Labeled Protein) purify->collect analyze Analyze DOL (Spectrophotometry) collect->analyze end_node Purified, Labeled Protein Conjugate analyze->end_node

Workflow for Protein Labeling with BDP TR NHS Ester.[11]

Protocol 2: Live-Cell Imaging of Surface Proteins

This protocol outlines the labeling of cell surface proteins on live cells for real-time imaging.

Materials:

  • Cells cultured on glass-bottom dishes.

  • BDP TR NHS ester.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Serum-free cell culture medium.

  • Complete cell culture medium (phenol red-free is recommended).[5]

  • Confocal or TIRF microscope with appropriate lasers (e.g., 561 nm or 594 nm).[5]

Methodology:

  • Cell Preparation : Culture cells to the desired confluency on glass-bottom dishes.

  • Washing : Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.[5]

  • Labeling : Dilute the BDP TR NHS ester stock solution in serum-free medium to a final concentration of 1-10 µg/mL. Incubate the cells with this solution for 15-30 minutes at 37°C.[5]

  • Final Wash : Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove unbound dye.[5]

  • Imaging : Image the live cells immediately. Use a phenol (B47542) red-free medium to minimize background fluorescence.[5] Acquire images over time to track dynamic processes or perform a photobleaching experiment to assess photostability.

G start_cells Culture Cells on Glass-Bottom Dish wash1 Wash with PBS (2x, pre-warmed) start_cells->wash1 label_step Incubate with BDP TR NHS (1-10 µg/mL, 15-30 min, 37°C) wash1->label_step wash2 Wash with Culture Medium (3-5x, pre-warmed) label_step->wash2 image Live-Cell Imaging (Confocal/TIRF Microscope) wash2->image

Workflow for Live-Cell Surface Protein Labeling and Imaging.

Visualizing Cellular Pathways: Receptor-Mediated Endocytosis

BDP TR conjugates are powerful tools for visualizing dynamic cellular processes. For instance, transferrin labeled with BDP TR can be used to track receptor-mediated endocytosis, a critical pathway for iron uptake and cell signaling.[9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand BDP TR-Transferrin receptor Transferrin Receptor ligand->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clustering endosome Early Endosome (Acidification) clathrin_pit->endosome Internalization recycling Recycling Endosome endosome->recycling iron_release Iron (Fe³⁺) Release endosome->iron_release pH drop recycling->receptor Recycling to Membrane

Receptor-Mediated Endocytosis Pathway visualized with BDP TR.

References

Navigating the Red Spectrum: A Comparative Guide to BDP TR Carboxylic Acid and Its Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of fluorescent probes is a critical determinant of experimental success. In the red portion of the spectrum, BDP TR carboxylic acid has emerged as a robust tool for labeling and imaging. This guide provides an objective comparison of this compound with its primary alternatives, ROX and Texas Red, focusing on performance metrics, experimental applications, and supporting data to inform your selection process.

Performance at a Glance: Spectral and Photophysical Properties

This compound, a member of the borondipyrromethene (BODIPY) family of dyes, is engineered to be a bright and photostable fluorophore in the ROX/Texas Red channel. Its key characteristics, alongside those of its alternatives, are summarized below.

PropertyThis compoundROX (Carboxy-X-rhodamine)Texas Red
Excitation Maximum (λex) 589 nm578 nm589 nm[1]
Emission Maximum (λem) 616 nm604 nm615 nm[1]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹82,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.9Not widely reported~0.92
Brightness (ε x Φ) 62,100Not available~78,200
Reactive Group Carboxylic AcidCarboxylic AcidSulfonyl Chloride/Carboxylic Acid

Note: Brightness is a calculated value (Molar Extinction Coefficient x Fluorescence Quantum Yield) and provides a theoretical measure of the fluorophore's intensity.

While Texas Red exhibits a marginally higher theoretical brightness, BDP TR dyes are recognized for their exceptional photostability, a critical factor for imaging applications that require prolonged or intense light exposure.[2] BDP TR is often described as a more oxidation-resistant alternative to rhodamine-based dyes like ROX.

Experimental Applications and Protocols

The carboxylic acid functional group on this compound allows for its conjugation to alcohol-containing biomolecules, such as serine and threonine residues on proteins, or lipids like cholesterol, through a Steglich esterification reaction.

Experimental Protocol: Steglich Esterification for Labeling Alcohols with this compound

This protocol provides a general framework for the conjugation of this compound to a biomolecule containing a hydroxyl group.

Materials:

  • This compound

  • Alcohol-containing biomolecule (e.g., protein, lipid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: In a reaction vessel, dissolve the alcohol-containing biomolecule and a 1.2 to 1.5-fold molar excess of this compound in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of DMAP (typically 0.1 to 0.2 equivalents relative to the carboxylic acid).

  • Activation: While stirring, add a 1.1 to 1.5-fold molar excess of DCC or EDC to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by an appropriate method (e.g., thin-layer chromatography).

  • Purification: Upon completion, remove the urea (B33335) byproduct (formed from DCC or EDC) by filtration. Purify the fluorescently labeled biomolecule using an appropriate chromatography method to remove unreacted dye and other reagents.

Visualizing Cellular Dynamics: BDP TR in Action

A significant application of BDP TR is in the fluorescent labeling of lipids for tracking their intracellular trafficking and localization. For instance, BDP TR ceramide, a derivative of BDP TR, is widely used to stain the Golgi apparatus in living cells.

Golgi_Staining_Workflow cluster_preparation Probe Preparation cluster_staining Cell Staining cluster_imaging Imaging BDP_TR_Ceramide BDP TR Ceramide (Lipophilic Probe) Stock_Solution Prepare Stock Solution (in DMSO) BDP_TR_Ceramide->Stock_Solution Dissolve Working_Solution Prepare Working Solution (with BSA in buffer) Stock_Solution->Working_Solution Dilute Incubation Incubate with Working Solution (30 min at 4°C) Working_Solution->Incubation Live_Cells Live Cells (on coverslip) Live_Cells->Incubation Washing Wash with BSA solution Incubation->Washing Back_Exchange Incubate in fresh medium (30 min at 37°C) Washing->Back_Exchange Microscopy Fluorescence Microscopy Back_Exchange->Microscopy Golgi_Visualization Visualization of Golgi Apparatus Microscopy->Golgi_Visualization Image Acquisition

References

Safety Operating Guide

Proper Disposal of BDP TR Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of BDP TR carboxylic acid, a fluorescent dye commonly used in research and drug development. Adherence to these procedures is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product-specific Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
GlovesChemical-resistant (e.g., nitrile)Prevents skin contact
Eye ProtectionSafety glasses or gogglesProtects eyes from splashes
Lab CoatStandard laboratory coatProtects clothing and skin

Work with this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.

  • Waste Segregation:

    • Isolate all waste materials containing this compound. This includes:

      • Unused or expired solid product.

      • Concentrated stock solutions.

      • Dilute aqueous solutions from experiments.

      • Contaminated labware (e.g., pipette tips, centrifuge tubes, gloves).

  • Waste Collection:

    • Solid Waste: Collect unused solid this compound and contaminated disposable items in a designated, leak-proof hazardous waste container.[1] It is best practice to leave the chemical in its original container whenever possible to avoid unnecessary handling.[1]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate any associated hazards as specified in the SDS.

  • Storage Pending Disposal:

    • Securely seal all waste containers.

    • Store the containers in a designated satellite accumulation area that is away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1] Always follow your institution's specific procedures for hazardous waste disposal.

Experimental Protocol: Waste Neutralization (for dilute aqueous solutions)

For dilute aqueous solutions from labeling reactions, it is good practice to ensure the complete hydrolysis of any reactive forms of the dye before collection for disposal.

  • pH Adjustment: Check the pH of the aqueous solution. If necessary, adjust to a neutral pH range (typically 6-8) using a suitable buffer.

  • Incubation: Allow the solution to stand at room temperature for several hours (or overnight) to ensure the quenching of any reactive species.

  • Collection: Transfer the treated solution to the designated aqueous hazardous waste container.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Identify BDP TR Waste ppe Don appropriate PPE start->ppe solid_waste Solid Waste (powder, contaminated labware) ppe->solid_waste liquid_waste Liquid Waste (solutions) ppe->liquid_waste collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store sealed containers in designated area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or licensed contractor for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling BDP TR Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling BDP TR carboxylic acid, a fluorescent probe used in laboratory research. Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of your work.

This compound, like any chemical, requires careful handling to minimize risks. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal safety is necessary. The following table summarizes the required PPE:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection
   Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
   Body ProtectionLaboratory coat.
Respiratory Protection Not required under normal conditions of use. If dust is generated, a dust mask or respirator may be appropriate.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound from the moment it arrives in the laboratory until its final disposal is crucial for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage or leaks.

  • Store the compound in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C.

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

3. Disposal Plan:

  • Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Dispose of Waste per EHS Guidelines F->G

This compound Handling Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.